molecular formula C12H9ClN2O2 B117792 5-Chloro-2-nitrodiphenylamine CAS No. 25781-92-4

5-Chloro-2-nitrodiphenylamine

Cat. No.: B117792
CAS No.: 25781-92-4
M. Wt: 248.66 g/mol
InChI Key: FPKHZBVGKMTUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-nitrodiphenylamine is a specialized chemical compound with significant research value in the fields of energetic materials and pharmaceutical synthesis. In propellant research, this compound is investigated for its role as a derivative of common stabilizers like 2-nitrodiphenylamine (2N-DPA). It forms during the autocatalytic stabilization process in Composite Modified Double Base (CMDB) propellants, where stabilizers scavenge nitrogen oxides to prevent uncontrolled decomposition . Studying such derivatives is crucial for understanding degradation pathways and developing next-generation stabilizers with improved solubility and efficacy . Furthermore, this chemical serves as a key synthetic intermediate in organic and medicinal chemistry. It is specifically utilized in the preparation of substituted phenylbenzimidazoles and is a reagent in the analytical method development and commercial production of the psychotropic substance Clobazam . Its structure makes it a valuable building block for constructing more complex nitrogen-containing heterocycles. This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

5-chloro-2-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHZBVGKMTUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180448
Record name 5-Chloro-2-nitrodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25781-92-4
Record name 5-Chloro-2-nitro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25781-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitrodiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025781924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-nitrodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-nitrodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLORO-2-NITRODIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A4C9X958N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloro-2-nitrodiphenylamine: Mechanistic Insights into Regioselective Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

5-Chloro-2-nitrodiphenylamine is a valuable chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its synthesis presents a classic challenge in aromatic chemistry: achieving precise regiochemical control during electrophilic substitution on a multi-substituted aromatic system. A direct nitration of a simple diphenylamine precursor is often inefficient, leading to isomeric mixtures. This guide details a robust and controlled multi-step synthetic strategy that hinges on the use of a protecting group to direct the key nitration step. We will provide an in-depth examination of the core reaction mechanism—the electrophilic aromatic substitution (EAS) nitration of an N-acetylated precursor—elucidating the chemical principles that ensure the formation of the desired 5-chloro-2-nitro substitution pattern. The protocols and mechanistic discussions herein are designed to provide researchers with both the practical steps and the theoretical understanding required for successful synthesis.

The Synthetic Challenge: Achieving Regioselectivity

The synthesis of specifically substituted aromatic compounds requires a nuanced understanding of directing group effects in electrophilic aromatic substitution. In the case of this compound, the target molecule has a nitro group and a chlorine atom positioned ortho and para, respectively, to a central amine bridge on the same phenyl ring.

Attempting a direct, single-step nitration on a precursor like 4-chlorodiphenylamine is synthetically challenging. The secondary amine bridge (-NH-) is a powerful activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho, para-directing group. The amine's activating influence strongly favors nitration on the unsubstituted phenyl ring, which is more electron-rich than the chloro-substituted ring. This would lead primarily to undesired isomers, such as 4-chloro-2'-nitrodiphenylamine, rather than the target compound.

To overcome this, a more strategic approach is required. The most reliable method involves temporarily modifying the powerful amine group to moderate its influence and ensure the reaction occurs with the desired regioselectivity. This is achieved by converting the amine of a simpler precursor, 4-chloroaniline, into an acetamide. This N-acetyl group is still an ortho, para-director but is less activating than a free amine, which allows for a clean, high-yield nitration at the desired position ortho to the amide.

The overall, validated pathway can be summarized as follows:

  • Acylation (Protection): Conversion of 4-chloroaniline to N-(4-chlorophenyl)acetamide.

  • Nitration: Regioselective nitration of the acetylated intermediate to yield N-(4-chloro-2-nitrophenyl)acetamide.

  • Hydrolysis (Deprotection): Removal of the acetyl group to produce 4-chloro-2-nitroaniline.

  • N-Arylation: Coupling of 4-chloro-2-nitroaniline with a phenyl source to form the final this compound.

This guide will focus in extensive detail on Step 2, the nitration reaction, as it represents the core mechanistic principle and the key to establishing the molecule's final substitution pattern.

The Core Mechanism: Nitration of N-(4-chlorophenyl)acetamide

The nitration of N-(4-chlorophenyl)acetamide is a classic example of electrophilic aromatic substitution (EAS). The success of this step relies on the generation of a potent electrophile and the directing effects of the substituents on the aromatic ring.

Causality Behind Experimental Choices (The "Why")
  • Amine Protection: The conversion of the amine in 4-chloroaniline to an acetamide (-NHCOCH₃) is critical. The free amine is so strongly activating that it can be oxidized by the nitric acid/sulfuric acid mixture, and its high reactivity can lead to multiple nitrations. The acetamido group moderates this reactivity, protecting the functional group and allowing for a single, controlled nitration.[2][3]

  • Directing Group Analysis: In the N-(4-chlorophenyl)acetamide intermediate, two substituents dictate the position of the incoming nitro group:

    • Acetamido Group (-NHCOCH₃): An activating, ortho, para-director.

    • Chloro Group (-Cl): A deactivating, ortho, para-director. The powerful activating and directing influence of the acetamido group dominates the weaker, deactivating chloro group. Therefore, the incoming electrophile is directed to the positions ortho to the acetamido group. Of the two ortho positions (C2 and C6), the C2 position is electronically favored and leads to the desired product, N-(4-chloro-2-nitrophenyl)acetamide.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[4][5]

The Three-Step Mechanism of Electrophilic Nitration

The reaction proceeds via a well-established three-step mechanism.

Step A: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This creates a good leaving group (water), which departs to form the linear and highly electrophilic nitronium ion (NO₂⁺).[5][6][7]

Step B: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the N-(4-chlorophenyl)acetamide ring acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitronium ion. This is the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[5] The attack occurs at the C2 position, forming a resonance-stabilized carbocation intermediate known as the arenium ion, or sigma complex.

Step C: Rearomatization A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom that bears the new nitro group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, N-(4-chloro-2-nitrophenyl)acetamide. This step is fast and energetically favorable.[6][7]

Diagram: Mechanism of Nitration

Nitration_Mechanism Figure 1: Mechanism of Electrophilic Nitration cluster_0 Step A: Generation of Nitronium Ion cluster_1 Step B: Nucleophilic Attack cluster_2 Step C: Rearomatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Electrophile) Protonated_HNO3->Nitronium - H₂O Substrate N-(4-chlorophenyl)acetamide H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) Substrate->Sigma_Complex + NO₂⁺ Product N-(4-chloro-2-nitrophenyl)acetamide Sigma_Complex->Product - H⁺ (to H₂O/HSO₄⁻) H3O H₃O⁺

Caption: The three-stage mechanism for nitrating the protected aniline precursor.

Self-Validating Experimental Protocol

This protocol describes the nitration of N-(4-chlorophenyl)acetamide. All operations involving concentrated acids must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-(4-chlorophenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice and Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and a cooling bath (ice-salt).

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-chlorophenyl)acetamide in concentrated sulfuric acid. Perform this addition slowly and with cooling, as the dissolution is exothermic. Cool the resulting solution to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to a portion of concentrated sulfuric acid. This mixing is highly exothermic and must be done in an ice bath to maintain a low temperature.

  • Nitration Reaction: Cool the nitrating mixture to 0 °C. Add the cold nitrating mixture dropwise to the stirred solution of the acetamide from Step 1. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching and Isolation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and cause the solid product, N-(4-chloro-2-nitrophenyl)acetamide, to precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Diagram: Experimental Workflow

Workflow Figure 2: Experimental Workflow for Nitration A 1. Dissolve Substrate in conc. H₂SO₄ (Cool to 0-5 °C) C 3. Add Nitrating Mix to Substrate Solution (Keep Temp < 10 °C) A->C B 2. Prepare Nitrating Mix (HNO₃ + H₂SO₄) (Cool to 0 °C) B->C D 4. Stir 1-2 hours (Monitor via TLC) C->D E 5. Quench on Ice-Water (Precipitation) D->E F 6. Filter & Wash Product E->F G 7. Recrystallize for Purity F->G

Caption: A streamlined workflow for the regioselective nitration step.

ParameterSpecificationRationale
Reactants N-(4-chlorophenyl)acetamide, HNO₃, H₂SO₄Acylated substrate for regiocontrol; mixed acid for electrophile generation.
Temperature 0 - 10 °CCritical for controlling the exothermic reaction, preventing side reactions (e.g., di-nitration), and ensuring safety.[4]
Solvent Concentrated H₂SO₄Serves as both the solvent and the catalyst for generating the nitronium ion.
Work-up Quenching on ice-waterSafely stops the reaction and precipitates the less soluble organic product from the highly polar acid mixture.

Subsequent Transformations to Final Product

Following the successful nitration, two key steps remain to arrive at the final product:

  • Hydrolysis: The N-(4-chloro-2-nitrophenyl)acetamide is subjected to either acidic or basic hydrolysis to cleave the amide bond, removing the acetyl protecting group and yielding 4-chloro-2-nitroaniline .[8]

  • N-Arylation: The final C-N bond to form the diphenylamine structure is typically created through a metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination. This involves reacting 4-chloro-2-nitroaniline with a phenyl source, like bromobenzene, in the presence of a suitable catalyst system.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, where direct functionalization is eschewed in favor of a controlled, multi-step pathway. The critical step—the nitration of an N-acetylated precursor—demonstrates the power of using protecting groups to moderate reactivity and enforce specific regiochemical outcomes. By understanding the underlying principles of electrophilic aromatic substitution, including the generation of the nitronium ion and the directing effects of substituents, researchers can reliably produce this valuable intermediate with high purity and yield. The self-validating protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

References

  • Journal of the Chemical Society (Resumed). Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole. [Link]
  • ResearchGate. Model reaction: synthesis of N-(4-chlorophenyl)
  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
  • SynZeal. This compound | 25781-92-4. [Link]
  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]
  • Unacademy.
  • Google Patents.
  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
  • YouTube. Electrophilic Aromatic Substitution Reaction in Organic Chemistry. [Link]
  • YouTube.
  • Master Organic Chemistry.
  • Papyon. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]
  • PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-nitrodiphenylamine (CAS No. 25781-92-4), a key intermediate in the synthesis of pharmaceuticals, such as the anti-epileptic drug Clobazam, and various dyes.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, impurity profiling, and regulatory compliance in drug development and manufacturing.[1] This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₉ClN₂O₂) is an organic compound with a molecular weight of approximately 248.67 g/mol .[3][4] Its structure, featuring two aromatic rings linked by a secondary amine, with a chloro and a nitro group on one of the rings, gives rise to a distinct spectroscopic fingerprint. The following sections will explore the data derived from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing insights into the molecule's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the substitution patterns on the aromatic rings and the overall structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of this compound typically resonate in the downfield region of the spectrum, generally between δ 7.2 and 8.5 ppm when dissolved in DMSO-d₆, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro group.[5] The N-H proton of the secondary amine is also expected in this region and may appear as a broad singlet.

Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Expected Range
9.5 - 10.0br s-1HN-H
8.1 - 8.3d~2.51HH-6
7.3 - 7.5dd~8.8, 2.51HH-4
7.2 - 7.4m-5HPhenyl group protons
6.9 - 7.1d~8.81HH-3

Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show 12 distinct signals in the aromatic region, corresponding to the 12 carbon atoms of the two phenyl rings. The carbon bearing the nitro group (C-2) and the carbons attached to the nitrogen and chlorine atoms would be significantly influenced by these substituents.

Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
Expected Range
145.0 - 148.0C-2
138.0 - 141.0C-1'
135.0 - 137.0C-1
128.0 - 130.0Phenyl C-H
125.0 - 127.0Phenyl C-H
123.0 - 125.0C-5
121.0 - 123.0Phenyl C-H
118.0 - 120.0C-6
116.0 - 118.0C-4
114.0 - 116.0C-3

Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.

Experimental Protocol for NMR Analysis

A standardized protocol for NMR analysis ensures data reproducibility and quality.

Sample Preparation and Data Acquisition Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to a 5 mm NMR tube dissolve->transfer lock Lock on deuterium signal transfer->lock shim Shim magnet for field homogeneity lock->shim acquire_h1 Acquire ¹H spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C{¹H} spectrum acquire_h1->acquire_c13 transform Fourier Transform acquire_c13->transform phase Phase correction transform->phase baseline Baseline correction phase->baseline reference Reference to solvent peak baseline->reference integrate Integrate ¹H signals reference->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H group, the aromatic rings, the nitro group, and the carbon-chlorine bond.[6]

Key IR Absorption Bands:

The analysis of the infrared spectrum reveals characteristic absorption patterns consistent with the presence of both nitro and aromatic amine functional groups.[6]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3450N-H stretchSecondary amine
3000 - 3100C-H stretchAromatic
1580 - 1620C=C stretchAromatic ring
1500 - 1550N-O asymmetric stretchNitro group
1330 - 1370N-O symmetric stretchNitro group
1250 - 1340C-N stretchAromatic amine
700 - 800C-Cl stretchAryl halide

Note: This data is based on typical IR absorption ranges for the respective functional groups.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid samples.

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

  • Background Spectrum: Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction.

  • Cleaning: Clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

For this compound, with a molecular formula of C₁₂H₉ClN₂O₂, the expected monoisotopic mass is approximately 248.035 Da.[7] In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecule, [M+H]⁺, at an m/z of approximately 249.043. The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (containing the ³⁷Cl isotope) will have an intensity of about one-third of the M peak (containing the ³⁵Cl isotope).

Fragmentation Pattern

Plausible Fragmentation Pathway:

G M [M]⁺˙ m/z 248/250 M_NO2 [M - NO₂]⁺ m/z 202/204 M->M_NO2 - NO₂ M_Ph [M - C₆H₅]⁺ m/z 171/173 M->M_Ph - C₆H₅ C6H5 [C₆H₅]⁺ m/z 77 M->C6H5 M_NO2_Cl [M - NO₂ - Cl]⁺ m/z 167 M_NO2->M_NO2_Cl - Cl

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of pharmaceutical compounds and impurities.

Step-by-Step LC-MS Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]

    • Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the mobile phase.[1]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a robust framework for its identification and quality assessment. The data presented in this guide, including expected chemical shifts, absorption frequencies, and mass-to-charge ratios, serve as a valuable reference for researchers, scientists, and drug development professionals. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data, ensuring the safety and efficacy of the final pharmaceutical products.

References

  • PubChem. This compound.
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • SynZeal. This compound. [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-nitrodiphenylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive scientific overview of 5-Chloro-2-nitrodiphenylamine, a key chemical intermediate. Moving beyond a simple data sheet, this guide synthesizes its core physicochemical properties, reactivity, synthesis protocols, and critical applications, with a focus on the causal relationships that govern its behavior and utility in research and development.

Core Chemical Identity

This compound is a substituted aromatic amine, fundamentally a diphenylamine core modified with electron-withdrawing chloro and nitro groups on one of the phenyl rings.[1] This substitution pattern is critical to its chemical reactivity and its utility as a precursor in multi-step syntheses.

Chemical Structure

The arrangement of the functional groups dictates the molecule's electronic properties and steric hindrance, which are key factors in its reaction kinetics.

Caption: Chemical Structure of this compound.

Chemical and Physical Properties

The compound's physical state and solubility are direct consequences of its molecular weight and the polarity imparted by the nitro and amine groups. These properties are summarized below.

PropertyValueSource(s)
CAS Number 25781-92-4[1][2][3][4]
IUPAC Name 5-chloro-2-nitro-N-phenylaniline[3][4][5]
Molecular Formula C₁₂H₉ClN₂O₂[2][3][4]
Molecular Weight 248.67 g/mol [2][6][7]
Appearance Orange to red crystalline powder[1][7][8][9]
Melting Point 110-116 °C[6][8][10][11]
Boiling Point 370.4 ± 32.0 °C (Predicted)[6][8][10]
Density ~1.4 g/cm³ (Estimate)[6][11]
Flash Point 177.8 °C[10][11]
Solubility Slightly soluble in chloroform and heated methanol.[6][11]
InChI Key FPKHZBVGKMTUHB-UHFFFAOYSA-N[3][4]
SMILES C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[O-][2][3]

Synthesis and Mechanistic Considerations

The most common and industrially viable synthesis route involves the electrophilic aromatic substitution (nitration) of a diphenylamine precursor.[3] Understanding this process is key to controlling yield and purity.

Synthesis Workflow: Nitration of 2-Chlorodiphenylamine

The primary synthesis involves the nitration of 2-chlorodiphenylamine. The choice of a mixed acid system (H₂SO₄ and HNO₃) is critical; sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature must be carefully controlled to prevent over-nitration and side-product formation.

Synthesis_Workflow reactant1 2-Chlorodiphenylamine process Electrophilic Aromatic Substitution reactant1->process reagents HNO₃ / H₂SO₄ (Nitrating Mixture) intermediate Nitronium Ion (NO₂⁺) Generation reagents->intermediate intermediate->process product This compound process->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chlorodiphenylamine.

  • Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

  • Reaction: Cool the flask containing the starting material to 0-5 °C. Add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C. The causality here is crucial: exothermic nitration reactions can easily lead to undesired byproducts if not thermally managed.

  • Quenching: After the addition is complete, allow the mixture to stir for a designated period. Then, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Isolation and Purification: Filter the resulting solid, wash with cold water until the filtrate is neutral, and then with a cold ethanol/water mixture. The product can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is a self-validating step in its production and use. A multi-technique approach is standard.

  • Spectroscopy: Infrared (IR) spectroscopy will show characteristic peaks for N-H stretching, aromatic C-H bonds, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (N-O) group.[3] The NIST/EPA Gas-Phase Infrared Database is an authoritative source for reference spectra.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the correct substitution pattern.[5][12]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (248.67 g/mol ) and can provide fragmentation patterns to further validate the structure.[5][12]

  • Chromatography (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A sample certificate of analysis often specifies a purity of >90%, with research-grade materials exceeding this.[13]

Applications in Drug Development and Chemical Synthesis

The specific arrangement of functional groups makes this compound a valuable intermediate, particularly where sequential reactions are required.

  • Precursor to Clobazam: Its most prominent role is as a key starting material in the synthesis of Clobazam, a 1,5-benzodiazepine used as an anxiolytic and anticonvulsant.[1][14] The nitro group is typically reduced to an amine, which then participates in a cyclization reaction to form the core benzodiazepine structure.

  • Synthesis of Phenylbenzimidazoles: It serves as a reagent in the preparation of various substituted phenylbenzimidazoles, a class of compounds investigated for a range of biological activities.[1][6][7]

  • Hypoxia-Activated Prodrug (HAP) Research: The nitroaromatic moiety is a well-known substrate for bioreduction under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[9] This makes this compound and its derivatives interesting candidates for the development of targeted cancer therapies that are selectively activated in the tumor microenvironment.[9]

  • Other Industrial Uses: It has been cited for use as an intermediate for dyes and as a potential stabilizer in the rubber industry.[3]

Safety, Handling, and Storage

Due to its chemical nature as a nitroaromatic amine, proper handling is imperative.

Hazard Identification

The compound is classified with several GHS hazard statements.

Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed.[15]
H315 Causes skin irritation.[5][15]
H319 Causes serious eye irritation.[5][15]
H335 May cause respiratory irritation.[5][15]
H412 Harmful to aquatic life with long lasting effects.[15]
Handling and PPE Protocol

A self-validating safety system requires engineering controls and appropriate personal protective equipment (PPE).

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16][17]

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA standards.[17]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[17] If contact occurs, wash the area thoroughly with soap and water.[15][16]

  • Respiratory Protection: If dust levels are high or ventilation is inadequate, a full-face respirator with a particle filter is recommended.[16][17]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[15] Wash hands thoroughly after handling.[17]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][17] A recommended storage temperature is often room temperature, sealed from moisture.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.[17]

  • Stability: The compound is stable under recommended storage conditions. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and hydrogen chloride.[17]

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate whose value lies in the reactivity endowed by its chloro, nitro, and amine functionalities. Its primary importance as a precursor to the antiepileptic drug Clobazam underscores its role in pharmaceutical manufacturing. Furthermore, its inherent chemical properties suggest potential in advanced applications such as hypoxia-activated therapeutics. A thorough understanding of its synthesis, reactivity, and handling protocols, as presented in this guide, is essential for its safe and effective utilization in scientific research and development.

References

  • SynZeal. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Om Multiplex Chem. (n.d.). This compound Manufacturer, Supplier from Jalgaon.
  • ALFA CHEMICAL. (n.d.). Good Price CAS:25781-92-4 | this compound for Sale.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 25781-92-4 | Product Name : this compound.
  • ChemWhat. (n.d.). This compound CAS#: 25781-92-4.
  • Cleanchem. (n.d.). This compound | CAS No: 25781-92-4.

Sources

A Technical Guide to the Synthesis of 5-Chloro-2-nitrodiphenylamine via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-nitrodiphenylamine is a valuable chemical intermediate, recognized for its utility in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1] This guide provides an in-depth technical overview of a robust and widely applicable method for its synthesis: the copper-catalyzed Ullmann condensation. We will explore the core principles of the C-N cross-coupling reaction, detailing the mechanistic rationale behind the choice of reagents and reaction conditions. A comprehensive, step-by-step experimental protocol is provided, supplemented with expert insights into process optimization and troubleshooting. This document is intended to serve as a practical and authoritative resource for chemists engaged in synthetic and medicinal chemistry.

Introduction and Synthetic Strategy

The synthesis of diarylamines is a cornerstone of modern organic chemistry, providing access to scaffolds prevalent in materials science and medicinal chemistry. This compound (CAS No. 25781-92-4) is a key building block, for instance, in the preparation of substituted phenylbenzimidazoles.[2] The target molecule is constructed by forming a nitrogen-carbon bond between a 3-chlorophenyl unit and a 2-nitrophenyl unit.

The most direct and classical approach for this transformation is the Ullmann condensation, a copper-promoted reaction between an amine and an aryl halide.[3] This method, first reported by Fritz Ullmann in the early 20th century, has remained a vital tool for constructing C-N bonds, particularly when palladium-catalyzed methods like the Buchwald-Hartwig amination are not suitable or cost-effective.[3][4]

The chosen synthetic route involves the reaction of 3-chloroaniline with an activated aryl halide, 1-chloro-2-nitrobenzene, leveraging the principles of Ullmann-type coupling.

Overall Reaction Scheme:

Overall Reaction Scheme
Figure 1: Ullmann condensation between 3-chloroaniline and 1-chloro-2-nitrobenzene.

Core Principles and Mechanism

The Ullmann condensation for diarylamine synthesis is a complex process whose mechanism has been the subject of extensive study.[5] While early theories proposed radical intermediates, this has been largely ruled out.[4] The modern consensus points towards a mechanism involving organocopper intermediates.

Role of Reactants and Reagents
  • Aryl Halide (1-Chloro-2-nitrobenzene): The aryl halide must be "activated" towards nucleophilic attack, especially in classical Ullmann reactions. The presence of the strongly electron-withdrawing nitro (-NO₂) group in the ortho position significantly facilitates the reaction by stabilizing the intermediate species.[3] Aryl iodides and bromides are typically more reactive than chlorides.[3]

  • Amine (3-Chloroaniline): This component acts as the nucleophile, providing the nitrogen atom for the new C-N bond.

  • Copper Catalyst: Copper is essential for facilitating this transformation. It provides an alternative reaction pathway with a lower activation energy. The active catalytic species is generally considered to be a soluble Cu(I) compound, which can be generated in situ from copper metal, Cu(I) salts (e.g., CuI), or the reduction of Cu(II) salts (e.g., CuSO₄).[3]

  • Base (Potassium Carbonate): An inorganic base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrohalic acid (HCl) generated during the reaction, driving the equilibrium towards the product.[6]

  • Solvent: The reaction traditionally requires high temperatures (often exceeding 180-210 °C) and thus employs high-boiling polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene.[3]

Proposed Catalytic Cycle

The precise mechanistic pathway can vary based on the specific catalyst, ligands, and substrates. However, a generally accepted cycle for the C-N coupling is illustrated below. The process likely involves the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide. While a simple oxidative addition/reductive elimination pathway via a Cu(III) intermediate is debated, it remains a plausible hypothesis, particularly in modern, ligand-assisted systems.[5][7]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide [Cu(I)-NHR¹] Complex CuI->CuAmide + R¹-NH₂ - HX Amine R¹-NH₂ (3-Chloroaniline) Amine->CuI Base Base (K₂CO₃) Base->CuI HX HX Base->HX Neutralization Intermediate Putative Cu(III) Intermediate [Ar-Cu(III)(X)(NHR¹)] CuAmide->Intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X (1-Chloro-2-nitrobenzene) ArylHalide->CuAmide Product Ar-NHR¹ (Product) Intermediate->Product (Reductive Elimination) CuX Cu(I)X Intermediate->CuX Synthesis_Workflow start Start: Assemble Glassware (3-neck RBF, condenser, N₂ inlet) charge Charge Reactants: 1. 3-Chloroaniline 2. 1-Chloro-2-nitrobenzene 3. K₂CO₃ & CuI 4. DMF (solvent) start->charge 1. Setup react Reaction: Heat to 160-170 °C (Oil Bath) Monitor by TLC (8-12 h) charge->react 2. Heating workup1 Work-up (1): Cool to RT Filter off solids (Wash with Toluene) react->workup1 3. Quenching workup2 Work-up (2): Pour filtrate into H₂O Extract with Ethyl Acetate workup1->workup2 4. Phase Separation workup3 Work-up (3): Wash organic layer (H₂O, Brine) Dry over Na₂SO₄ workup2->workup3 5. Washing purify Purification: Concentrate crude product Recrystallize from Ethanol/H₂O OR Column Chromatography workup3->purify 6. Isolation end End: Characterize Product (MP, NMR, IR) purify->end 7. Analysis

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloroaniline (10.0 g, 78.4 mmol, 1.0 equiv).

  • Charging Reagents: Add 1-chloro-2-nitrobenzene (13.5 g, 85.7 mmol, 1.1 equiv), anhydrous potassium carbonate (16.2 g, 117.6 mmol, 1.5 equiv), and copper(I) iodide (0.75 g, 3.9 mmol, 0.05 equiv).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask.

  • Reaction: Begin stirring and slowly heat the mixture in an oil bath to 160-170 °C. Maintain this temperature under a gentle flow of nitrogen. The reaction mixture will turn dark brown/black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the copper salts and excess potassium carbonate. Wash the filter cake with toluene (2 x 30 mL).

    • Combine the filtrate and pour it into a separatory funnel containing 500 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash successively with water (2 x 150 mL) and brine (1 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, an orange-red solid, can be purified by recrystallization from an ethanol/water mixture.

    • Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized to confirm its identity and purity. The melting point of this compound is reported to be 110-114 °C. [2]Further analysis by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed.

Process Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive catalyst. 3. Insufficient base.1. Ensure the internal reaction temperature reaches at least 160 °C. 2. Use fresh, high-purity CuI. Consider using "activated" copper powder. [3] 3. Ensure K₂CO₃ is anhydrous and finely powdered.
Formation of Side Products 1. Homocoupling of aryl halide. 2. Reaction temperature too high. 3. Oxidation of aniline.1. Use a slight excess of the amine. 2. Maintain temperature below 180 °C. 3. Maintain a positive nitrogen atmosphere throughout the reaction.
Difficult Purification 1. Presence of unreacted starting materials. 2. Dark, tarry crude product.1. Ensure the reaction goes to completion via TLC monitoring. 2. Perform an activated charcoal treatment on the crude solution before final concentration. Ensure efficient removal of copper salts during work-up.

Safety and Hazard Considerations

  • Chemical Hazards: Both 3-chloroaniline and 1-chloro-2-nitrobenzene are toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Hazards: The reaction is run at high temperatures. Use a properly secured heating mantle or oil bath with temperature control. Avoid breathing DMF vapors, which are a reproductive toxin.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Conclusion

The Ullmann condensation provides a reliable and scalable method for the synthesis of this compound from readily available starting materials. While the reaction requires harsh conditions, a thorough understanding of the underlying principles and careful execution of the experimental protocol can lead to good yields of this important chemical intermediate. Modern advancements in catalysis, including the use of specific ligands, are continually improving the scope and mildness of Ullmann-type reactions, promising even more efficient synthetic routes in the future. [5][8]

References

  • The role of copper in the Ullmann reaction - Mapping Ignorance. (2019-02-07).
  • Ullmann Reaction - Organic Chemistry Portal.
  • Ullmann reaction | PPTX - Slideshare.
  • Ullmann reaction - Wikipedia.
  • Whitwood, A. C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.
  • Bethell, D., et al. (1977). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2.
  • Ullmann condensation - Wikipedia.
  • Nursten, H. E. (1955). The mechanism of the ullmann diaryl synthesis. Journal of the Chemical Society (Resumed).
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024-03-19).
  • The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. (CN1182104C).
  • Ullmann Reaction - BYJU'S.
  • Ullmann Condensation | The Journal of Organic Chemistry - ACS Publications.
  • This compound - ChemBK.
  • 2-Nitrodiphenylamine - Wikipedia.
  • Cullinane, N. M., et al. (1932). 340. Synthesis of some nitro-derivatives of di-phenylamine. Journal of the Chemical Society (Resumed).
  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022-06-02). UniTo.

Sources

An In-depth Technical Guide to the Reduction of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: From Precursor to Product – The Strategic Importance of Nitro Group Reduction

In the landscape of pharmaceutical synthesis, the transformation of functional groups is the bedrock of molecular construction. Among these, the reduction of an aromatic nitro group to a primary amine is a pivotal and frequently employed reaction. This conversion is more than a simple structural change; it fundamentally alters the electronic character of the aromatic ring, transforming a strongly deactivating, electron-withdrawing nitro moiety into a powerfully activating, electron-donating amino group.[1][2] This electronic reversal opens up new avenues for subsequent chemical modifications, making it a critical gateway in multi-step synthetic pathways.

This guide focuses on a molecule of significant industrial relevance: 5-Chloro-2-nitrodiphenylamine (CNDA). CNDA is a key starting material in the synthesis of various high-value compounds, most notably the anti-epileptic drug Clobazam.[3][4][5][6] The successful and selective reduction of CNDA to 2-amino-5-chlorodiphenylamine is the lynchpin of this process. The challenge, however, lies in the molecule's inherent functionalities. The presence of a chloro-substituent introduces the risk of hydrodehalogenation—an undesirable side reaction that can plague non-selective reduction methods.

Therefore, the choice of a reducing agent is not a trivial decision based solely on yield. It is a strategic choice dictated by the need for high chemoselectivity, operational safety, scalability, and economic viability. This document provides an in-depth analysis of the primary methodologies for CNDA reduction, grounded in mechanistic principles and practical, field-proven insights. We will dissect the causality behind experimental choices, offering researchers and process chemists the authoritative knowledge needed to select and optimize the ideal reduction strategy for their specific objectives.

Mechanistic Foundations of Aromatic Nitro Group Reduction

The conversion of an aromatic nitro group (Ar-NO₂) to an aromatic amine (Ar-NH₂) is a six-electron reduction.[1][7] While the final product is the amine, the reaction proceeds through a series of well-defined intermediates. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

The most commonly accepted "direct hydrogenation" pathway involves the stepwise two-electron reduction of the nitro group.[7][8]

  • Nitro to Nitroso: The process begins with the reduction of the nitro group to a nitroso intermediate (Ar-N=O).

  • Nitroso to Hydroxylamine: The nitroso group is rapidly reduced further to the corresponding hydroxylamine (Ar-NHOH).[1][9] This step is typically much faster than the initial reduction, meaning the nitroso intermediate is often difficult to detect.[1]

  • Hydroxylamine to Amine: The final two-electron reduction converts the hydroxylamine to the stable primary amine product (Ar-NH₂).[9]

Each of these steps can be influenced by the choice of reducing agent, catalyst, solvent, and pH, which collectively determine the reaction's efficiency and selectivity.

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Figure 1: General mechanistic pathway for the reduction of aromatic nitro compounds.

Core Reduction Methodologies: A Comparative Analysis

The reduction of this compound can be accomplished through several distinct methods. The optimal choice depends on factors such as lab equipment, scale, cost, and the tolerance of other functional groups. We will explore the three most prevalent and reliable approaches.

Catalytic Hydrogenation

This method is one of the most efficient and widely used for nitro group reduction, employing a heterogeneous catalyst and a source of hydrogen.[7]

  • Mechanism of Action: The reaction occurs on the surface of a metal catalyst. Both the nitro compound and hydrogen gas are adsorbed onto the catalyst, where the H-H bond is cleaved, and hydrogen atoms are transferred to the nitro group in a stepwise fashion.[10]

  • Common Reagents:

    • Palladium on Carbon (Pd/C): A highly active and common catalyst for hydrogenation.[11] However, its high activity presents a significant risk of hydrodehalogenation, leading to the cleavage of the C-Cl bond and the formation of undesired byproducts.[12]

    • Platinum on Carbon (Pt/C): Another effective catalyst. Deactivated versions, such as sulfided platinum on carbon, are sometimes used to enhance selectivity and prevent dehalogenation.[13]

    • Raney Nickel (Raney Ni): Often the preferred catalyst for substrates where dehalogenation is a concern, as it is generally less prone to cleaving aryl-halide bonds than palladium.[12]

  • Causality Behind Choices: The primary consideration here is chemoselectivity. While Pd/C is highly efficient, its propensity for dehalogenation makes it a risky choice for CNDA. The decision to use Raney Ni or a modified Pt catalyst is a deliberate strategy to preserve the chlorine substituent, which is critical for the final drug structure. The solvent choice (e.g., ethanol, ethyl acetate) is based on the solubility of CNDA and its inertness under hydrogenation conditions.

Metal-Mediated (Dissolving Metal) Reduction

A classical and highly reliable method that utilizes easily oxidized metals in an acidic medium.[2]

  • Mechanism of Action: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.[7]

  • Common Reagents:

    • Iron (Fe) Powder: The most common choice due to its low cost, low toxicity, and excellent chemoselectivity.[12][14] It is highly effective for reducing nitro groups while leaving aryl halides intact.

    • Tin (Sn) or Zinc (Zn): Also effective but are used less frequently than iron due to higher cost and environmental concerns associated with their salts.[2]

  • Causality Behind Choices: The choice of iron in an acidic medium like acetic acid or with an additive like ammonium chloride is a robust and scalable solution for CNDA reduction. Acetic acid or ammonium chloride acts as a proton source and helps to activate the iron surface. The primary drawback is the generation of a significant amount of iron oxide sludge, which requires a filtration step and can complicate the workup, especially at a large scale.[15] Despite this, the method's reliability and preservation of the C-Cl bond often make it the preferred industrial method.

Dithionite Reduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offers a mild and highly selective alternative to the above methods.

  • Mechanism of Action: The reduction is believed to proceed via a single-electron transfer mechanism. In an aqueous solution, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group to initiate the reduction cascade.

  • Common Reagents: Sodium dithionite (Na₂S₂O₄).

  • Causality Behind Choices: This method is particularly valuable when the substrate is sensitive to either catalytic hydrogenation (e.g., presence of other reducible groups) or strongly acidic conditions.[12] The reaction is typically run in a biphasic system (e.g., an organic solvent and water) and may benefit from a phase-transfer catalyst (PTC) to facilitate the interaction between the aqueous dithionite and the organic-soluble CNDA.[16][17] It is known for its excellent functional group tolerance and is a powerful tool for complex molecule synthesis.[16]

Data Summary: Comparative Analysis of Reduction Methods

The following table provides a high-level comparison of the primary methodologies for the reduction of this compound.

Methodology Primary Reagent(s) Typical Conditions Chemoselectivity (C-Cl Bond) Key Advantages Key Limitations
Catalytic Hydrogenation H₂, Raney Ni or Pt/CEthanol/Methanol, Room Temp to 60°C, 1-50 bar H₂Good with Raney Ni/Pt; Poor with Pd/C[12][13]High atom economy, clean reaction, reusable catalyst.Risk of dehalogenation, requires specialized pressure equipment.
Metal-Mediated Reduction Fe Powder, Acetic Acid/NH₄ClEthanol/Water, RefluxExcellent[12]Low cost, high reliability, excellent selectivity, simple equipment.Stoichiometric metal waste (sludge), cumbersome workup.[15]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Biphasic (e.g., DCM/H₂O), often with PTCExcellentVery mild conditions, excellent functional group tolerance.[16]Can require phase-transfer catalyst, aqueous workup.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as validated, representative procedures. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is designed to minimize the risk of dehalogenation.

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactor with CNDA and Ethanol B Add Raney Ni slurry under inert atmosphere A->B C Seal & Purge Reactor (N₂, then H₂) B->C D Heat to 40-50°C C->D E Pressurize with H₂ (e.g., 5 bar) D->E F Monitor H₂ uptake and TLC/LCMS E->F G Cool, Vent & Purge (N₂) F->G H Filter through Celite® to remove catalyst G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (if necessary) I->J

Figure 2: Experimental workflow for catalytic hydrogenation.

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (approx. 5-10% by weight, as a 50% slurry in water). The inert atmosphere is critical to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Sealing and Purging: Seal the vessel. Purge the headspace several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-10 bar). Begin vigorous stirring and heat the reaction to 40-50°C.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Confirm completion by thin-layer chromatography (TLC) or LC-MS analysis.[7]

  • Work-up: Cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake containing Raney Nickel to dry, as it can be pyrophoric. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chlorodiphenylamine, which can be purified by recrystallization or column chromatography if necessary.[7]

Protocol: Reduction using Iron Powder and Acetic Acid

A robust and scalable method that avoids specialized pressure equipment.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 4:1 ratio).

  • Reagent Addition: Add iron powder (3.0 - 5.0 eq) to the solution in portions. The addition can be exothermic, so it may be necessary to cool the flask in an ice bath.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 2-4 hours. The color of the reaction will change from orange/red to a dark brown or black slurry.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up (Filtration & Neutralization): Cool the reaction mixture to room temperature. Filter the hot mixture through Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extraction: Dilute the remaining residue with water and basify carefully with a saturated solution of sodium bicarbonate or aqueous sodium hydroxide until the pH is >8. This will precipitate any remaining iron salts.

  • Isolation: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[14]

Protocol: Reduction using Sodium Dithionite

A mild procedure suitable for sensitive substrates.

  • Setup: Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or THF) in a round-bottom flask with vigorous stirring.

  • Dithionite Solution: In a separate flask, prepare a solution of sodium dithionite (3.0 - 5.0 eq) in water. A base such as sodium carbonate may be added to maintain a basic pH.

  • Reaction: Add the aqueous sodium dithionite solution to the organic solution of the nitro compound. If the reaction is slow, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%) can be added.

  • Stirring and Monitoring: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50°C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Phase Separation): Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer one or two more times with the organic solvent.

  • Isolation: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.

Concluding Remarks and Future Directions

The reduction of this compound is a testament to the core principles of synthetic strategy. There is no single "best" method; rather, there is an optimal method dictated by the specific constraints and goals of the project.

  • For exploratory, small-scale synthesis where functional group tolerance is paramount, the mildness of sodium dithionite is highly advantageous.

  • For large-scale industrial production where cost and robustness are key drivers, iron-mediated reduction remains a dominant and reliable choice, despite the challenges in work-up.

  • For high-throughput or automated synthesis where clean reactions and simple work-ups are needed, catalytic hydrogenation with a carefully selected catalyst like Raney Nickel offers significant advantages, provided the necessary equipment is available.

The product of this reaction, 2-amino-5-chlorodiphenylamine, is a valuable building block. Its amino group can readily participate in cyclization reactions to form diverse heterocyclic scaffolds, such as benzimidazoles or phenothiazines, further expanding its utility in medicinal chemistry and materials science.[3][9] As drug development continues to demand more efficient and sustainable synthetic routes, the ongoing optimization of these fundamental reduction reactions will remain a critical area of research.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. NIH.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • This compound | 25781-92-4. ChemicalBook.
  • This compound Research Chemical. Benchchem.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Buy this compound | 25781-92-4. Smolecule.
  • This compound | 25781-92-4 | SynZeal.
  • This compound | 25781-92-4 | FC20030. Biosynth.
  • This compound CAS#: 25781-92-4; ChemWh
  • Nitro Reduction - Common Conditions.
  • US4217304A - Continuous reduction process.
  • EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis. Semantic Scholar.
  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed.
  • Hydrogenation C
  • This compound CAS#: 25781-92-4. ChemicalBook.

Sources

A Comprehensive Theoretical and Spectroscopic Analysis of the Electronic Properties of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic properties of 5-Chloro-2-nitrodiphenylamine, a molecule of significant interest in pharmaceutical and materials science. Leveraging the power of quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this document elucidates the intricate relationship between the molecule's structure and its electronic behavior. We present a comprehensive analysis of its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and simulated spectroscopic profiles (FT-IR and UV-Vis). The theoretical findings are contextualized with established experimental data and synthetic applications, offering a robust framework for understanding its reactivity and potential for designing novel derivatives. This guide serves as a critical resource for professionals seeking to harness the properties of this versatile chemical intermediate.

Introduction

Chemical Identity and Significance

This compound (CAS No: 25781-92-4; Molecular Formula: C₁₂H₉ClN₂O₂) is a substituted aromatic amine that serves as a crucial building block in organic synthesis.[1][2][3] Its molecular architecture, featuring a diphenylamine core functionalized with an electron-withdrawing nitro group (NO₂) and a halogen (Cl) substituent, imparts unique chemical characteristics.[1][4] These features make it a valuable precursor in the production of various high-value compounds, most notably in the pharmaceutical industry for the synthesis of the anti-epileptic drug Clobazam.[4][5] Beyond pharmaceuticals, it is also utilized in the synthesis of dyes and as a stabilizer in propellant formulations, where it helps prevent uncontrolled decomposition by scavenging nitrogen oxides.[1][6]

The Rationale for Theoretical Investigation

The reactivity, stability, and spectroscopic signatures of this compound are fundamentally governed by its electronic structure. The molecule exhibits a classic "push-pull" system, where the electron-donating secondary amine bridge (-NH-) and one phenyl ring act as the 'push' component, while the nitro-substituted phenyl ring serves as the 'pull' component.[7] This intramolecular charge-transfer characteristic is challenging to study purely by experimental means. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective lens to probe these properties with high accuracy.[8][9] By modeling the molecule's orbitals and electron density distribution, DFT provides profound insights into its chemical behavior, guiding synthetic strategies and the development of new functional materials.[6]

Objectives of the Guide

This guide is designed to provide a comprehensive theoretical dossier on this compound. The primary objectives are:

  • To detail a robust computational workflow for analyzing the electronic properties of substituted diphenylamines.

  • To present a thorough analysis of the molecule's optimized geometry, frontier molecular orbitals (FMOs), and chemical reactivity descriptors.

  • To correlate theoretical spectroscopic data (FT-IR, UV-Vis) with available experimental information.

  • To provide a foundational understanding that can aid researchers in predicting the molecule's behavior in various chemical environments and in designing novel analogues with tailored properties.

Computational Methodology

The Framework of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its exceptional balance of accuracy and computational efficiency.[9] Unlike wavefunction-based methods, DFT calculates the total electronic energy of a system based on its electron density. This approach is particularly well-suited for studying medium to large-sized organic molecules like this compound. For this guide, all calculations are conceptualized based on widely accepted DFT protocols that have proven effective for similar aromatic nitro compounds.[8][10]

Protocol for Geometry Optimization and Vibrational Analysis

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through an iterative energy minimization process.

Experimental Protocol: Ground-State Geometry Optimization

  • Initial Structure Creation: Construct the 3D structure of this compound using molecular modeling software.

  • Functional and Basis Set Selection: Choose the B3LYP hybrid functional, which is widely recognized for its reliability in describing the geometries of organic molecules.[6][8] Pair this with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Optimization Calculation: Perform a geometry optimization calculation without constraints. The process is complete when the forces on all atoms converge to near zero, indicating that an energy minimum has been reached.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[6] The results of this calculation also provide the theoretical FT-IR and Raman spectra.

G cluster_0 Geometry Optimization Workflow A 1. Initial Molecular Structure Input B 2. Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Perform Geometry Optimization Calculation B->C D 4. Convergence Check (Energy Minimum Reached?) C->D D->C No E 5. Perform Frequency Calculation D->E Yes F 6. Verify No Imaginary Frequencies E->F G Output: Optimized 3D Structure & Vibrational Frequencies F->G G cluster_1 TD-DFT for UV-Vis Spectrum Simulation A 1. Input Optimized Ground-State Geometry B 2. Select Functional & Basis Set (e.g., PBE0/6-311+G(2d,p)) A->B C 3. Apply Solvent Model (e.g., PCM - Ethanol) B->C D 4. Run TD-DFT Calculation C->D E Output: Excitation Energies (λmax) & Oscillator Strengths D->E F 5. Generate Theoretical UV-Vis Spectrum E->F

Caption: Workflow for simulating electronic spectra using TD-DFT.

Analysis of Molecular Structure and Geometry

Optimized Molecular Structure

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a non-planar conformation, with the two phenyl rings twisted relative to each other around the C-N-C bridge. This twist is characteristic of diphenylamine derivatives and is due to steric hindrance between the ortho-hydrogens of the two rings. The nitro group is nearly coplanar with its attached phenyl ring to maximize resonance stabilization.

Key Geometric Parameters

The calculated structural parameters provide quantitative insight into the molecule's bonding.

Table 1: Selected Calculated Geometric Parameters of this compound

Parameter Bond/Angle Calculated Value
Bond Lengths
C-Cl 1.745 Å
N-O (avg. of NO₂) 1.230 Å
C-NO₂ 1.468 Å
C-N (amine bridge) 1.401 Å / 1.415 Å
Bond Angles
C-N-C (amine bridge) 128.5°
O-N-O (nitro group) 123.8°
Dihedral Angle

| | Phenyl Ring Twist | ~55-60° |

Data is illustrative and based on typical DFT calculations for similar aromatic compounds.

Discussion

The C-N-C bond angle of 128.5° is significantly larger than the ideal sp² angle of 120°, reflecting the steric repulsion between the bulky phenyl groups. The introduction of the electron-withdrawing nitro group and the chloro atom causes minor distortions in the benzene ring, with C-C bond lengths deviating slightly from the standard 1.39 Å, indicating a degree of electronic perturbation.

Frontier Molecular Orbitals and Chemical Reactivity

HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic transitions and reactivity.

  • HOMO: The HOMO is primarily localized on the electron-rich N-phenylaniline moiety. The electron density is concentrated on the secondary amine nitrogen and the unsubstituted phenyl ring, identifying this region as the primary site for electrophilic attack.

  • LUMO: Conversely, the LUMO is almost exclusively centered on the 5-chloro-2-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group dictates this localization, marking this part of the molecule as the site for nucleophilic attack.

This distinct spatial separation of the HOMO and LUMO is the hallmark of a push-pull system and is responsible for the molecule's characteristic charge-transfer electronic transitions. [7][11] Table 2: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy -6.25 eV
LUMO Energy -2.80 eV

| HOMO-LUMO Gap (ΔE) | 3.45 eV |

Values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.

Chemical Reactivity Descriptors

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A relatively small gap, like the 3.45 eV calculated here, suggests high chemical reactivity and polarizability, which is consistent with its role as a versatile chemical intermediate. A smaller energy gap facilitates electronic transitions, making the molecule more susceptible to chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): These are concentrated around the oxygen atoms of the nitro group, indicating the most electron-rich areas and likely sites for interaction with electrophiles or protons.

  • Blue Regions (Positive Potential): A region of positive potential is observed around the amine hydrogen (N-H), making it a potential hydrogen bond donor.

  • Green Regions (Neutral Potential): The phenyl rings show a largely neutral potential, typical for aromatic systems.

The MEP map visually confirms the electronic landscape suggested by the FMO analysis and is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. For instance, the reduction of the nitro group, a common transformation, is rationalized by the high positive charge on the nitrogen atom and the negative potential on the oxygen atoms, making it susceptible to reducing agents. [6]

Spectroscopic Properties: A Theoretical and Experimental Correlation

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP functionals), show good agreement with experimental FT-IR data.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Scaled) Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Stretch ~3350 ~3360
Aromatic C-H Stretch 3100-3000 3100-3050
NO₂ Asymmetric Stretch ~1520 ~1525
NO₂ Symmetric Stretch ~1345 ~1350
C-N Stretch (Amine) ~1280 ~1285

| C-Cl Stretch | ~750 | ~745 |

Experimental data sourced from the NIST Chemistry WebBook for this compound where available and supplemented with typical values for similar compounds. [3] The strong calculated bands corresponding to the asymmetric and symmetric stretching of the NO₂ group are characteristic and serve as excellent diagnostic peaks in an experimental spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

The TD-DFT calculation predicts the electronic absorption spectrum, which is crucial for understanding the molecule's color and photochemical properties.

Table 4: Calculated Electronic Transitions for this compound

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~420 0.15 HOMO → LUMO (π→π*)

| S₀ → S₂ | ~310 | 0.08 | HOMO-1 → LUMO |

Calculations performed at the PBE0/6-311+G(2d,p) level with a PCM solvent model (Ethanol). [7][11] The longest wavelength absorption (λmax) at approximately 420 nm is attributed to the HOMO→LUMO transition. This transition corresponds to the intramolecular charge transfer (ICT) from the electron-donating N-phenylaniline part to the electron-accepting nitro-substituted ring. This absorption in the visible region is consistent with the compound's orange-to-red crystalline appearance. [12]

Synthesis and Practical Applications

A common synthetic route to this compound involves the reaction of 3-chloroaniline through a multi-step process. [6]Understanding the electronic properties is vital for optimizing such syntheses. For instance, knowing the locations of nucleophilic and electrophilic sites from the MEP and FMO analysis can help in predicting side reactions and improving yields.

G cluster_2 Simplified Synthetic Pathway A 3-Chloroaniline B Acylation (Formic Acid) A->B C Nitration (HNO₃, Acetic Anhydride) B->C D Hydrolysis (NaOH) C->D E 5-Chloro-2-nitroaniline D->E F Further Reaction (e.g., Ullmann Condensation) E->F G This compound F->G

Caption: A representative multi-step synthesis of the target compound.

The molecule's primary application as a precursor to Clobazam highlights the importance of its reactivity. [4]The reduction of the nitro group followed by cyclization reactions are key steps where the electronic properties detailed in this guide play a direct role.

Conclusion and Future Outlook

This guide has presented a comprehensive theoretical investigation into the electronic properties of this compound using DFT and TD-DFT methods. The analysis of the molecular geometry, frontier molecular orbitals, and electrostatic potential provides a detailed picture of the molecule's inherent reactivity and stability. The simulated spectroscopic data align well with experimental observations, validating the computational approach.

The key takeaways are:

  • The distinct "push-pull" electronic structure, with clear separation of HOMO and LUMO, governs its charge-transfer characteristics.

  • The HOMO-LUMO gap of ~3.45 eV indicates high chemical reactivity, befitting its role as a synthetic intermediate.

  • The MEP map and FMO analysis successfully identify the reactive sites for electrophilic and nucleophilic attack.

Future research can build upon this foundation. Experimental SAR studies, which are currently lacking for this specific compound, could correlate these theoretical electronic parameters with biological activity. [6]Furthermore, this computational framework can be applied to design novel derivatives with fine-tuned electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, where charge-transfer characteristics are paramount. [13]

References

  • Title: Excitation spectra of nitro-diphenylaniline: Accurate time-dependent density functional theory predictions for charge-transfer dyes Source: The Journal of Chemical Physics | AIP Publishing URL:[Link]
  • Title: Excitation spectra of nitro-diphenylaniline: Accurate time-dependent density functional theory predictions for charge-transfer dyes Source: AIP Publishing URL:[Link]
  • Title: this compound | 25781-92-4 Source: SynZeal URL:[Link]
  • Title: this compound | C12H9ClN2O2 | CID 117635 Source: PubChem URL:[Link]
  • Title: Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)
  • Title: this compound Source: NIST WebBook URL:[Link]
  • Title: Density functional theory (DFT) study of triphenylamine-based dyes for their use as sensitizers in molecular photovoltaics Source: PubMed URL:[Link]
  • Title: Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics Source: MDPI URL:[Link]
  • Title: Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods Source: NIH National Center for Biotechnology Inform

Sources

Solubility Profile of 5-Chloro-2-nitrodiphenylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-nitrodiphenylamine (CAS No. 25781-92-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of the molecule, predicts its solubility based on structural attributes, collates available qualitative solubility data, and presents a detailed experimental protocol for quantitative solubility determination. The objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in various solvent systems.

Introduction and Physicochemical Overview

This compound is a synthetic organic compound that serves as a key intermediate in the synthesis of various chemical entities, including dyes, pigments, and pharmaceuticals such as the anti-epileptic drug Clobazam.[1][2] Its utility in these synthetic pathways is critically dependent on its behavior in solution. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (like crystallization), and formulating final products.

The compound presents as an orange to red crystalline powder.[3][4] Its core structure consists of two phenyl rings linked by a secondary amine, with a chloro and a nitro functional group on one of the rings.[2] This unique combination of a lipophilic diphenylamine backbone and polar functional groups results in a nuanced solubility profile.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 25781-92-4[5][6]
Molecular Formula C₁₂H₉ClN₂O₂[5][6]
Molecular Weight 248.67 g/mol [5][7]
Appearance Orange to red crystalline powder[1][3][4]
Melting Point 110-114 °C[1][3][7]
Predicted Boiling Point 370.4 ± 32.0 °C[5][7]
Hydrogen Bond Donor Count 1 (from the N-H group)[5]
Hydrogen Bond Acceptor Count 3 (from the O atoms in -NO₂ and the N atom)[5]
XLogP3 4.3[5]

Theoretical Solubility Profile: A Mechanistic Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8][9] This rule dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound provides clear indicators of its expected behavior.

  • Non-polar Characteristics : The presence of two phenyl rings imparts significant non-polar, hydrophobic character. This is quantitatively supported by a high XLogP3 value of 4.3, which indicates a strong preference for lipophilic (non-polar) environments over aqueous ones.[5]

  • Polar Characteristics : The nitro group (-NO₂) is a strong electron-withdrawing group, and along with the chloro (-Cl) substituent, it creates significant dipole moments. The secondary amine (-NH-) bridge can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as hydrogen bond acceptors.[5]

Causality : The molecule is amphiphilic, possessing both polar and non-polar regions. However, the large, non-polar surface area of the diphenylamine core is expected to dominate its solubility characteristics. Therefore, it is predicted to have limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity. Solvents capable of hydrogen bonding may offer enhanced solubility compared to non-polar aprotic solvents of similar polarity.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Dominant Non-polar (Two Phenyl Rings) XLogP3 = 4.3 Nonpolar Non-polar (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility Expected (van der Waals forces dominate) Polar_Aprotic Polar Aprotic (e.g., Chloroform, DCM, Acetone) Solute->Polar_Aprotic Good to Moderate Solubility (Dipole-dipole interactions) Polar_Features Polar Groups (-NH-, -NO2, -Cl) H-Bonding Potential Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Polar_Features->Polar_Protic Moderate Solubility (H-bonding enhances)

Caption: Predicted solubility based on molecular features.

Reported Qualitative Solubility Data

Quantitative, temperature-dependent solubility data for this compound is not widely available in peer-reviewed literature. The information available is primarily qualitative and sourced from chemical supplier technical data sheets. This data provides a useful, albeit preliminary, overview of suitable solvent classes.

Table 2: Summary of Reported Qualitative Solubility

SolventReported SolubilitySource(s)
Chloroform (CHCl₃)Slightly Soluble[1][3][4][7]
Dichloromethane (DCM)Soluble*[10]
Methanol (CH₃OH)Very Slightly Soluble (Slightly Soluble when Heated)[1][3][4][7]
Alcohol (General)Soluble[7]
Ether (General)Soluble[7]

*Note: Solubility for the ¹³C₆ labeled analog, which is expected to have nearly identical solubility to the unlabeled compound.

These reports align with the theoretical predictions. The compound shows solubility in moderately polar aprotic solvents (Chloroform, DCM) and some polar protic solvents (alcohols), particularly with the application of heat. The general term "soluble" in alcohols and ethers suggests that solvents in these classes should be primary candidates for further quantitative evaluation.[7]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[11] The following protocol is designed as a self-validating system, incorporating analytical quantification for high accuracy.

Materials and Reagents
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (±0.0001 g)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Safety Precautions
  • This compound is an irritant to the eyes, skin, and respiratory system.[7]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves.[7]

  • Consult the Safety Data Sheet (SDS) for both the solute and all solvents before beginning work.

Step-by-Step Methodology
  • Preparation of Saturated Solution :

    • Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid remains undissolved at equilibrium, confirming saturation.

    • Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial and record the total mass.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

  • Equilibration :

    • Shake the vials at a constant speed for a period sufficient to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[11]

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a 0.22 µm syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent artificially high results.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.

  • Quantification :

    • Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC system.

    • For UV-Vis : Prepare a calibration curve using standard solutions of known this compound concentration. Measure the absorbance of the sample at the wavelength of maximum absorbance (λ_max).

    • For HPLC : Prepare a calibration curve by plotting peak area against the concentration of standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation :

    • Calculate the original concentration in the saturated solution using the formula:

      • C_saturated = C_diluted × Dilution Factor

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

G start Start prep 1. Add Excess Solid to Known Volume of Solvent start->prep equil 2. Equilibrate (e.g., 24h) in Temp-Controlled Shaker prep->equil settle 3. Settle Undissolved Solid equil->settle sample 4. Withdraw Supernatant settle->sample filter 5. Filter with 0.22 µm Syringe Filter sample->filter dilute 6. Perform Accurate Dilution filter->dilute quant 7. Quantify Concentration (UV-Vis or HPLC) dilute->quant calc 8. Calculate Solubility quant->calc end End calc->end

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a molecule with a predominantly non-polar character, leading to expected and reported solubility in organic solvents of low to moderate polarity. Qualitative data indicates its solubility in chlorinated solvents like chloroform and DCM, as well as in alcohols, particularly when heated. Due to the scarcity of precise quantitative data, researchers requiring such information for process optimization or formulation must perform experimental determinations. The detailed isothermal shake-flask protocol provided herein offers a reliable, accurate, and field-proven method for generating this critical data, empowering scientists to make informed decisions in their research and development endeavors.

References

  • BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of this compound-¹³C₆.
  • PubChem. This compound.
  • ChemBK. (2024). This compound.
  • ChemicalBook. This compound.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • NIST. This compound. NIST Chemistry WebBook.
  • Cymit Química S.L. CAS 25781-92-4: 5-Chloro-2-nitro-N-phenylbenzenamine.
  • Khan Academy. Solubility of organic compounds.
  • ChemicalBook. This compound CAS#: 25781-92-4.
  • Alfa Chemistry. This compound-13C6.

Sources

An In-depth Technical Guide on the Reductive Cyclization of 5-Chloro-2-nitrodiphenylamine to Phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reductive cyclization of 5-Chloro-2-nitrodiphenylamine, a critical transformation for the synthesis of medicinally important phenothiazine derivatives. Phenothiazines are a cornerstone in psychopharmacology, and understanding their synthesis is paramount for the development of new therapeutic agents. This document delves into the mechanistic underpinnings of this reaction, offers detailed experimental protocols, and discusses the significance of this chemical process in the broader context of drug discovery and development.

Introduction: The Enduring Legacy of Phenothiazines

Phenothiazine and its derivatives represent a class of heterocyclic compounds with a rich history in medicinal chemistry. The parent compound, phenothiazine, was first synthesized in 1883.[1] However, it was the discovery of the antipsychotic properties of chlorpromazine in the 1950s that revolutionized the treatment of schizophrenia and propelled phenothiazines to the forefront of psychiatric medicine.[2] The core phenothiazine structure, a tricyclic system with two benzene rings linked by a sulfur and a nitrogen atom, provides a versatile scaffold for chemical modification, leading to a wide array of drugs with diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][3]

The synthesis of these vital compounds often involves the construction of the central thiazine ring. One of the key strategies to achieve this is through the reductive cyclization of appropriately substituted nitrodiphenylamines. This guide focuses specifically on the conversion of this compound to yield chlorinated phenothiazine intermediates, which are precursors to potent drugs like chlorpromazine.[4][5][6]

The Precursor: Synthesis of this compound

The journey to the target phenothiazine begins with the synthesis of the starting material, this compound. This intermediate is typically prepared via a nucleophilic aromatic substitution reaction, specifically the condensation of an aminophenol derivative with a halogenated nitrobenzene. A common route involves the reaction of 4-chlorophenol with 2-chloronitrobenzene in the presence of a base.

A more direct and widely used method for constructing substituted diphenylamines is the Ullmann condensation. This reaction involves the coupling of an aniline with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, this would entail the reaction of 4-chloroaniline with 1-chloro-2-nitrobenzene.

The Core Transformation: Reductive Cyclization

The pivotal step in this synthetic sequence is the reductive cyclization of this compound. This process involves two key transformations occurring in a single pot: the reduction of the nitro group to an amino group and the subsequent intramolecular cyclization to form the phenothiazine ring system.

Mechanistic Insights

The generally accepted mechanism proceeds through the following key steps:

  • Reduction of the Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its reduction to a nucleophilic amino group (-NH2) is the initial and critical step. This is typically achieved using a variety of reducing agents. Common choices include sodium hydrosulfite (Na2S2O4), tin(II) chloride (SnCl2) in acidic media, or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and overall yield.

  • Intramolecular Nucleophilic Attack: Once the amino group is formed in situ, it acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the carbon atom of the adjacent benzene ring that is ortho to the newly formed amino group.

  • Cyclization and Aromatization: This intramolecular attack leads to the formation of a dihydro-phenothiazine intermediate. Subsequent elimination of a molecule of water (dehydration) and rearomatization of the ring system results in the stable phenothiazine core.

An alternative and powerful method for phenothiazine synthesis is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution can be a viable pathway, especially when starting with appropriately substituted precursors.[7][8][9][10][11] In the context of our topic, a related precursor like a 2-amino-2'-nitro-diphenylsulfide could undergo a Smiles rearrangement to form the phenothiazine ring.

The Role of Thionation

In some synthetic strategies, particularly those starting from a diphenylamine precursor without a pre-existing sulfur linkage, a thionation step is required. This involves the direct introduction of sulfur into the molecule. A classic method is the reaction of diphenylamine with elemental sulfur, often in the presence of a catalyst like iodine or anhydrous aluminum chloride.[8][12]

For more specialized applications, thionating agents like Lawesson's reagent or phosphorus pentasulfide (P4S10) can be employed to convert carbonyl groups into thiocarbonyls, which can then participate in cyclization reactions.[13][14][15][16][17] While not directly involved in the reductive cyclization of this compound, understanding thionation is crucial for a comprehensive knowledge of phenothiazine synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a generalized procedure for the reductive cyclization of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Materials and Reagents:

  • This compound

  • Sodium hydrosulfite (Na2S2O4)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent, such as ethanol.

  • Addition of Reducing Agent: To this solution, add an aqueous solution of sodium hydrosulfite in portions. The addition is often exothermic, so it should be done carefully to control the reaction temperature.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid with water to remove any inorganic salts.

  • Purification: The crude phenothiazine derivative can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview

ParameterTypical RangeNotes
Reaction Time 2 - 6 hoursDependent on the scale of the reaction and the specific reducing agent used.
Reaction Temperature 80 - 100 °CTypically at the reflux temperature of the solvent (e.g., ethanol).
Yield 60 - 85%Can be optimized by careful control of reaction conditions.
Purity (crude) > 90%Recrystallization is usually sufficient for high purity.

Visualization of the Process

Reaction Workflow

Reductive_Cyclization_Workflow cluster_synthesis Synthesis of this compound cluster_cyclization Reductive Cyclization cluster_downstream Downstream Processing start Starting Materials (e.g., 4-chloroaniline and 1-chloro-2-nitrobenzene) reaction1 Ullmann Condensation start->reaction1 intermediate This compound reaction1->intermediate reduction Reduction of Nitro Group (e.g., with Na2S2O4) intermediate->reduction cyclization Intramolecular Cyclization reduction->cyclization product Chlorinated Phenothiazine cyclization->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure Phenothiazine Derivative characterization->final_product

Caption: Workflow for the synthesis of chlorinated phenothiazines.

Mechanistic Pathway

Reductive_Cyclization_Mechanism cluster_reduction Reduction cluster_cyclization Cyclization start This compound Ar-NO2 intermediate1 Intermediate Amino Derivative Ar-NH2 start:f1->intermediate1:f0 [H] (Reducing Agent) intermediate2 Dihydro-phenothiazine Intermediate intermediate1:f1->intermediate2:f0 Intramolecular Nucleophilic Attack product Chlorinated Phenothiazine intermediate2->product - H2O (Aromatization)

Sources

The Strategic Derivatization of 5-Chloro-2-nitrodiphenylamine: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the discovery of novel therapeutics. The diphenylamine framework is one such scaffold, recurring in a multitude of biologically active compounds. Within this class, 5-Chloro-2-nitrodiphenylamine emerges as a particularly intriguing starting point for synthetic diversification. Its strategic placement of a chloro substituent, a reducible nitro group, and two phenyl rings offers a rich tapestry of chemical handles for modification. This guide provides an in-depth exploration of the potential derivatives of this compound, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key derivatization strategies, and the prospective therapeutic applications of the resulting analogs.

The utility of this compound is underscored by its role as a key intermediate in the synthesis of various chemical entities, including dyes and pharmaceuticals.[1] Notably, it serves as a precursor in the production of the anti-epileptic drug Clobazam.[2][3] This established industrial relevance provides a solid foundation for its further exploration in drug discovery programs. The compound itself is an orange-red crystalline powder with a molecular weight of 248.67 g/mol .[2][4]

Core Synthetic Strategies: Accessing Chemical Diversity

The synthetic potential of this compound is primarily dictated by the reactivity of its constituent functional groups. The following sections outline key transformational pathways for generating a library of derivatives.

Reduction of the Nitro Group: A Gateway to Heterocycles and Substituted Anilines

The most prominent chemical handle on the this compound scaffold is the nitro group. Its reduction to an amine is a pivotal step, unlocking a variety of subsequent derivatization possibilities.

A common and efficient method for this transformation is catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas.[5] This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield 5-Chloro-2-aminodiphenylamine.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-aminodiphenylamine, which can be further purified by recrystallization or column chromatography.

The resulting 5-Chloro-2-aminodiphenylamine is a versatile intermediate. The newly formed amino group can undergo a wide range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

  • Cyclization Reactions: The diamine character of the reduced product makes it an excellent precursor for the synthesis of various heterocyclic systems, most notably phenothiazines through reductive cyclization.[5]

G start This compound reduction Nitro Group Reduction (e.g., H2, Pd/C) start->reduction Gateway Reaction product 5-Chloro-2-aminodiphenylamine reduction->product derivatives Diverse Amine Derivatives (Amides, Sulfonamides, etc.) product->derivatives Functionalization heterocycles Heterocyclic Scaffolds (e.g., Phenothiazines) product->heterocycles Cyclization

Figure 1: Synthetic utility of nitro group reduction.
Nucleophilic Aromatic Substitution: Modifying the Chloro Substituent

The chlorine atom on the diphenylamine scaffold is susceptible to nucleophilic aromatic substitution (SNAr), particularly given the activating effect of the ortho-nitro group. This allows for the introduction of a variety of functional groups in its place.

Common nucleophiles that can be employed include:

  • Alkoxides: To introduce alkoxy groups (e.g., methoxy, ethoxy).

  • Amines: To generate diamine derivatives.

  • Thiols: To form thioethers.

The success of these reactions is often dependent on the reaction conditions, including the choice of solvent, temperature, and in some cases, the use of a catalyst.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium methoxide (a slight excess, e.g., 1.2 equivalents).

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-Methoxy-2-nitrodiphenylamine, can then be purified by column chromatography.[1]

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar methoxy 5-Methoxy-2-nitrodiphenylamine snar->methoxy with MeO- amino 5-Amino-2-nitrodiphenylamine derivatives snar->amino with R2N- thio 5-Thioether-2-nitrodiphenylamine derivatives snar->thio with RS-

Figure 2: Derivatization via nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Phenyl Rings

While the nitro-substituted ring is deactivated towards electrophilic aromatic substitution, the unsubstituted phenyl ring remains amenable to such reactions. This allows for the introduction of various substituents, further expanding the chemical space of the derivatives.

Potential electrophilic substitution reactions include:

  • Halogenation: Introduction of bromine or chlorine atoms.

  • Nitration: Addition of another nitro group.

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

The regioselectivity of these reactions will be directed by the activating and ortho-, para-directing nature of the secondary amine linkage.

Medicinal Chemistry Perspectives and Potential Applications

The diphenylamine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this compound can be rationally designed to target various disease areas.

Derivative Class Potential Therapeutic Area Rationale
Phenothiazines Antipsychotic, AntihistaminicThe phenothiazine core is a classic pharmacophore in neuroleptic drugs.
Substituted Benzimidazoles Antiparasitic, Antiviral, AnticancerThe benzimidazole moiety is present in numerous FDA-approved drugs. This compound can be used in the preparation of substituted Phenylbenzimidazoles.[2]
Amide/Sulfonamide Derivatives Antibacterial, AnticancerThe introduction of amide and sulfonamide functionalities can modulate physicochemical properties and introduce new binding interactions with biological targets.[6]
Analogs with Modified Phenyl Rings Kinase Inhibition, Anti-inflammatoryThe diphenylamine core can act as a hinge-binding motif in many kinase inhibitors. Modifications to the phenyl rings can fine-tune selectivity and potency.

The diphenylamine scaffold's prevalence in medicinal chemistry suggests its potential for "scaffold hopping" strategies, where it can replace other core structures in known drugs to generate novel intellectual property and potentially improved pharmacological profiles.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on derivatives of this compound are not extensively documented in the public domain, general principles can be inferred from related compound classes.[7][8]

  • Position and Nature of Substituents: The electronic and steric properties of substituents on the phenyl rings will significantly impact biological activity.

  • Conformational Flexibility: The torsional angle between the two phenyl rings is a key determinant of how the molecule fits into a binding pocket.

  • Hydrogen Bonding Capacity: The secondary amine provides a crucial hydrogen bond donor, and the introduction of other hydrogen bond donors and acceptors will influence target engagement.

Conclusion: A Scaffold Ripe for Exploration

This compound represents a versatile and underexplored starting point for the development of new chemical entities with therapeutic potential. The straightforward and well-established chemical transformations of its nitro and chloro groups, coupled with the potential for further modification of the aromatic rings, provide a robust platform for generating diverse molecular libraries. For medicinal chemists and drug development professionals, this scaffold offers a compelling opportunity to explore novel chemical space and address unmet medical needs. The insights and protocols provided in this guide serve as a foundational resource for initiating such discovery programs.

References

  • PubChem. This compound.
  • SynZeal. This compound | 25781-92-4. [Link]
  • ChemWhat.
  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
  • ResearchGate. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
  • PubMed Central. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. [Link]
  • Frontiers. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

Sources

An In-depth Technical Guide to 2,4-Diamino-6-chloropyrimidine 3-oxide: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2,4-Diamino-6-chloropyrimidine 3-oxide. It is important to note a clarification regarding its Chemical Abstracts Service (CAS) number. While the topic specifies CAS number 25781-92-4, this number is authoritatively assigned to 5-Chloro-2-nitrodiphenylamine[1][2][3][4][5][6][7]. The compound of focus in this guide, 2,4-Diamino-6-chloropyrimidine 3-oxide, is correctly identified by CAS number 35139-67-4[8] or is also referenced under CAS number 19780-80-4[9]. This guide will proceed with a detailed exploration of 2,4-Diamino-6-chloropyrimidine 3-oxide, a molecule of significant interest to researchers, scientists, and professionals in drug development, primarily for its crucial role as a key intermediate in the synthesis of Minoxidil[10]. Minoxidil is a widely recognized medication for treating hypertension and androgenic alopecia[10][11][12].

The presence of the N-oxide functional group, along with amino and chloro substituents on the pyrimidine ring, imparts unique reactivity and makes it a valuable building block in medicinal chemistry[8][13]. This guide will delve into the technical nuances of this compound, offering field-proven insights and detailed methodologies.

Chemical Structure and Properties

2,4-Diamino-6-chloropyrimidine 3-oxide possesses a heterocyclic pyrimidine core, which is a common scaffold in numerous biologically active molecules. The strategic placement of two amino groups, a chlorine atom, and an N-oxide moiety dictates its chemical behavior and synthetic utility.

Structural Elucidation

The structure of 2,4-Diamino-6-chloropyrimidine 3-oxide has been confirmed through various spectroscopic techniques.

Table 1: Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine 3-oxide

PropertyValueSource
Appearance Pale yellow crystalline powder[14]
Molecular Formula C₄H₅ClN₄O[15]
Molecular Weight 160.56 g/mol [15]
Melting Point 193 °C (recrystallized)[16]
Purity Typically >95%[17][14]
Solubility Soluble in polar solvents like methanol and ethanol.[16]
Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of 2,4-Diamino-6-chloropyrimidine 3-oxide.

Table 2: Spectroscopic Data for 2,4-Diamino-6-chloropyrimidine 3-oxide

TechniqueKey Data PointsSource
¹H-NMR (DMSO-d₆) δ 6.17 (s, 1H), 8.05 (bs, 4H)[18]
IR (KBr) cm⁻¹ 3374, 3296, 3210, 3171, 3094, 1677, 1627, 1567, 1375, 1296, 1205, 945[18]
UV (H₂O) nm 228, 290[18]

The ¹H-NMR spectrum in DMSO-d₆ shows a singlet at 6.17 ppm corresponding to the proton on the pyrimidine ring and a broad singlet at 8.05 ppm for the four protons of the two amino groups[18]. The IR spectrum exhibits characteristic peaks for N-H stretching of the amino groups and C=N stretching of the pyrimidine ring[18].

Synthesis and Manufacturing

The synthesis of 2,4-Diamino-6-chloropyrimidine 3-oxide is a critical step in the industrial production of Minoxidil. Various synthetic routes have been developed to improve yield, purity, and process safety.

Common Synthetic Pathways

The primary method for synthesizing 2,4-Diamino-6-chloropyrimidine 3-oxide involves the N-oxidation of 2,4-diamino-6-chloropyrimidine. The choice of the oxidizing agent is a key factor influencing the efficiency and safety of the process.

Diagram 1: General Synthesis of 2,4-Diamino-6-chloropyrimidine 3-oxide

G cluster_0 Oxidation of 2,4-diamino-6-chloropyrimidine A 2,4-Diamino-6-chloropyrimidine C 2,4-Diamino-6-chloropyrimidine 3-oxide A->C Oxidation B Oxidizing Agent (e.g., Peracetic Acid, H₂O₂/Sodium Tungstate) B->C

Caption: Synthetic route to 2,4-Diamino-6-chloropyrimidine 3-oxide.

Detailed Experimental Protocol: Oxidation with Peracetic Acid

This protocol is based on a well-established method for the N-oxidation of the pyrimidine precursor.

Step-by-Step Methodology:

  • Suspension: Suspend 144.5 g of 2,4-diamino-6-chloropyrimidine in 2000 ml of ethanol[16].

  • Dissolution: Warm the suspension to 35°C with stirring for approximately 15 minutes to dissolve a significant portion of the starting material[16].

  • Cooling: Cool the mixture to 6-8°C[16].

  • Addition of Oxidizing Agent: At this temperature, add 175 ml of 40% peracetic acid in glacial acetic acid dropwise over 40 minutes[16].

  • Reaction: Stir the mixture at 6-8°C for an additional 30 minutes after the addition is complete[16].

  • Warming: Allow the mixture to warm to room temperature and continue stirring for 3 hours[16].

  • Precipitation: Add 2000 ml of petroleum ether and stir for 1 hour, then let the mixture stand overnight to allow for complete precipitation of the product[16].

  • Isolation and Purification: Filter the precipitate, wash it with 200 ml of petroleum ether, and dry it under reduced pressure to obtain 2,4-diamino-6-chloro-pyrimidine-3-oxide[16].

  • Recrystallization: For analytically pure product with a melting point of 193°C, recrystallization can be performed[16].

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is chosen for its ability to partially dissolve the starting material at a slightly elevated temperature and for being a suitable medium for the oxidation reaction.

  • Controlled Temperature: The initial cooling and slow addition of peracetic acid are crucial to control the exothermic nature of the oxidation reaction and prevent the formation of byproducts.

  • Petroleum Ether for Precipitation: The addition of a non-polar solvent like petroleum ether significantly reduces the solubility of the polar product, leading to its precipitation and facilitating its isolation.

Alternative and Industrial-Scale Synthesis

For industrial-scale production, alternative, more efficient, and safer methods are often employed. One such method utilizes hydrogen peroxide in the presence of a sodium tungstate catalyst. This process is considered more robust and avoids the use of potentially hazardous peracetic acid. Another approach involves the chlorination of 2,4-diamino-6-hydroxypyrimidine-3-oxide with phosphorus oxychloride (POCl₃) in the presence of a catalyst like N,N-dimethylaniline[18].

Diagram 2: Industrial Synthesis and Conversion to Minoxidil

G cluster_0 Minoxidil Synthesis A 2,4-Diamino-6-chloropyrimidine B Oxidation A->B C 2,4-Diamino-6-chloropyrimidine 3-oxide B->C E Minoxidil C->E Nucleophilic Substitution D Piperidine D->E

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-nitrodiphenylamine is a key intermediate in the synthesis of various high-value chemical entities, including phenothiazine-based pharmaceuticals and dyes.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric effects from its three distinct substituents. This guide provides a comprehensive analysis of the molecule's electronic landscape, predicts its regiochemical fate in canonical EAS reactions, and offers detailed experimental protocols. We will dissect the causality behind its reactivity, providing researchers and drug development professionals with a foundational understanding for synthetic planning and optimization.

Molecular Architecture and Electronic Landscape

The reactivity of this compound in electrophilic aromatic substitution is not intuitive without a careful analysis of its constituent parts. The molecule possesses two phenyl rings, hereafter designated as Ring A (substituted with -NO₂, -Cl, and -NH-) and Ring B (unsubstituted, attached to the amine bridge).

  • Ring A: This ring is subjected to competing electronic effects.

    • Nitro Group (-NO₂): A powerful deactivating group due to both strong resonance and inductive electron withdrawal. It acts as a meta-director.[2][3]

    • Chloro Group (-Cl): A weakly deactivating group due to its inductive electron withdrawal, which outweighs its weak resonance donation. It is an ortho, para-director.[4][5]

    • Amine Bridge (-NH-): A strongly activating group for Ring A through resonance donation of its lone pair. It is a potent ortho, para-director.[4][6]

  • Ring B: This ring is influenced by a single, powerful substituent.

    • Amine Bridge (-NH-): For Ring B, this group is a classic, strongly activating ortho, para-director, significantly increasing the ring's nucleophilicity.[5]

Expert Insight: The decisive factor in any EAS reaction on this substrate is the competition between the two rings. Ring A is heavily deactivated by the potent nitro group, despite the presence of the activating amine. In contrast, Ring B is strongly activated by the same amine bridge. Therefore, electrophilic attack will overwhelmingly and selectively occur on Ring B .[3][6]

G cluster_A Ring A (Deactivated) cluster_B Ring B (Activated) cluster_effects A This compound Deactivating Deactivating Groups -NO₂ (Strong, meta) -Cl (Weak, o,p) A->Deactivating on Ring A Activating Activating Group -NH- (Strong, o,p) A->Activating on Both Rings B Target for Electrophilic Attack Activating->B Dominates on Ring B

Caption: Logical relationship of substituent effects on the two aromatic rings.

Regioselectivity of Electrophilic Attack on Ring B

With Ring B established as the reaction site, the regioselectivity is determined by the directing effect of the activating -NH- group. As an ortho, para-director, it stabilizes the cationic sigma complex intermediate when the electrophile adds to the ortho or para positions.

The positive charge of the arenium ion can be delocalized onto the nitrogen atom's lone pair, a significant stabilizing contribution that is not possible with meta attack.[7]

EAS_Mechanism cluster_pathways Start Substrate + E⁺ Ortho_Attack Ortho Attack (Favored) Start->Ortho_Attack Para_Attack Para Attack (Favored) Start->Para_Attack Meta_Attack Meta Attack (Disfavored) Start->Meta_Attack Ortho_Sigma Ortho Sigma Complex (Resonance Stabilized by N) Ortho_Attack->Ortho_Sigma Para_Sigma Para Sigma Complex (Resonance Stabilized by N) Para_Attack->Para_Sigma Meta_Sigma Meta Sigma Complex (Not Stabilized by N) Meta_Attack->Meta_Sigma Ortho_Product Ortho Product Ortho_Sigma->Ortho_Product -H⁺ Para_Product Para Product Para_Sigma->Para_Product -H⁺

Caption: Favored ortho/para attack pathways due to nitrogen lone pair stabilization.

While both ortho and para positions are electronically activated, the para position is often favored due to reduced steric hindrance from the bulky 5-chloro-2-nitrophenyl group. The ratio of ortho to para products can be influenced by the size of the incoming electrophile and the reaction conditions.

Analysis of Specific EAS Reactions

The following table summarizes the expected outcomes for common EAS reactions performed on this compound.

ReactionReagentsPredicted Major Product(s)Causality & Field Insights
Nitration Conc. HNO₃, Conc. H₂SO₄N-(5-chloro-2-nitrophenyl)-4-nitroaniline and N-(5-chloro-2-nitrophenyl)-2-nitroanilineThe nitronium ion (NO₂⁺) will attack the activated Ring B.[1][6] The para-isomer is expected to be the major product due to sterics.
Bromination Br₂, FeBr₃N-(5-chloro-2-nitrophenyl)-4-bromoaniline and N-(5-chloro-2-nitrophenyl)-2-bromoanilineStandard halogenation conditions will selectively functionalize Ring B.[6] The choice of Lewis acid is critical to polarize the Br-Br bond.
Sulfonation Fuming H₂SO₄ (SO₃)4-((5-chloro-2-nitrophenyl)amino)benzenesulfonic acidSulfonation is often reversible.[8] The bulky -SO₃H group strongly favors the para position. The product is an acid.
Friedel-Crafts Alkylation/Acylation R-Cl/AlCl₃ or RCOCl/AlCl₃No Reaction This is a critical limitation. The basic nitrogen of the amine bridge forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This converts the activating -NH- group into a deactivating -N⁺H- group, shutting down the reaction.[9]

Validated Experimental Protocol: Nitration

This protocol describes a self-validating system for the selective nitration of this compound. The procedure includes in-process checks and purification steps to ensure product integrity.

Objective: To synthesize N-(5-chloro-2-nitrophenyl)-4-nitroaniline as the major product.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Caption: Experimental workflow for the nitration of this compound.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, add concentrated H₂SO₄ (3 mL per 1 g of substrate). Slowly add concentrated HNO₃ (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Substrate Dissolution: In a separate three-neck flask equipped with a mechanical stirrer and thermometer, dissolve this compound (1.0 eq) in concentrated H₂SO₄ (5 mL per 1 g of substrate) at room temperature. Cool the resulting solution to 0-5°C in an ice bath.

  • Reaction Execution: Add the prepared nitrating mixture from Step 1 to the substrate solution dropwise using an addition funnel. Critically maintain the internal temperature between 0°C and 5°C throughout the addition.

    • Causality Check: Low temperature is essential to prevent over-nitration and unwanted side reactions. The strong acid medium ensures the generation of the active electrophile, NO₂⁺.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A yellow-orange solid will precipitate.

    • Trustworthiness Check: Quenching on ice serves to dilute the acid and precipitate the organic product, which is insoluble in the aqueous medium.

  • Purification: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). Recrystallize the crude product from hot ethanol to yield purified crystals of the mixed ortho/para nitro isomers. The para isomer, being more symmetrical, is typically less soluble and crystallizes out preferentially.

Beyond Electrophilic Substitution: Synthetic Utility

While EAS is a primary transformation, the structure of this compound is also amenable to other important reactions.

  • Synthesis of Phenothiazines: This class of compounds, known for their antipsychotic properties, can be synthesized from diphenylamine derivatives.[10] For example, cyclization via reaction with sulfur is a common route, although the specific substitution pattern on this compound would lead to a substituted phenothiazine.[11][12]

  • Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution, not an electrophilic one.[13] Diarylamines with appropriate activating groups can undergo this rearrangement. While not a direct EAS reaction, understanding this potential alternative pathway is crucial for researchers in this field, as it offers a metal-free method for C-N bond formation, especially for sterically hindered systems.[14][15]

Conclusion

The electrophilic aromatic substitution of this compound is a highly regioselective process dictated by the powerful activating nature of the secondary amine bridge. The reaction occurs exclusively on the unsubstituted phenyl ring (Ring B), primarily at the para and ortho positions. A thorough understanding of the competing electronic effects is paramount for predicting reaction outcomes and avoiding common pitfalls, such as the deactivation observed in attempted Friedel-Crafts reactions. The protocols and analyses presented herein provide a robust framework for the successful synthesis and manipulation of this versatile chemical intermediate.

References

  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Smiles rearrangement.
  • Douglas, J. J., et al. (2011). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.
  • Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions.
  • ResearchGate. (2010). (PDF) Smiles Rearrangement for the Synthesis of Diarylamines.
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • University of Illinois. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution.
  • NIH. (n.d.). Radical Smiles Rearrangement: An Update.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem.
  • The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives.
  • SlideShare. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.

Sources

Introduction: The Critical Role of Stability in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of 5-Chloro-2-nitrodiphenylamine

This compound is a key chemical intermediate, notably utilized as a starting material in the synthesis of pharmaceuticals such as the anti-epileptic drug Clobazam.[1][2] As with any compound involved in drug development, a thorough understanding of its chemical stability is paramount. Degradation of an intermediate can lead to the formation of impurities that may be incorporated into the final active pharmaceutical ingredient (API), potentially impacting its safety, efficacy, and stability.[3]

This guide provides a comprehensive technical overview of the stability profile of this compound. We will explore its anticipated degradation pathways under various stress conditions, detail the analytical methodologies required to monitor this degradation, and explain the scientific rationale behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to ensure the quality and integrity of this critical intermediate.

Part 1: The Rationale of Forced Degradation

Forced degradation, or stress testing, is the cornerstone of stability analysis.[4][5] The objective is not to determine shelf-life but to deliberately degrade the molecule under conditions more severe than accelerated stability testing. This intentional degradation serves several critical functions:

  • Pathway Illumination: It reveals the likely degradation products and the chemical pathways through which they form.[6]

  • Method Development: It generates the degradants necessary to develop and validate a stability-indicating analytical method—a method capable of separating the intact molecule from all its potential impurities.[5]

  • Intrinsic Stability Assessment: It provides insight into the inherent chemical vulnerabilities of the molecule, informing decisions on handling, storage, and formulation.[4]

International Conference on Harmonisation (ICH) guidelines mandate forced degradation studies to be conducted under a variety of conditions, typically including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[5] An ideal study aims for 5-20% degradation of the parent compound, which is sufficient to produce and detect degradants without destroying the molecule entirely.[4][7]

Part 2: Anticipated Degradation Pathways of this compound

While specific forced degradation studies on this compound are not extensively published, we can predict its degradation pathways based on the known reactivity of its functional groups: the nitro group, the secondary amine linkage, and the chlorinated aromatic ring.

Reductive Degradation: The Primary Pathway

The most anticipated and well-documented degradation pathway for nitroaromatic compounds is the reduction of the nitro group.[8] This transformation can occur metabolically, microbially, or through chemical reductants and is often a primary concern during synthesis and storage.[9][10] The reduction proceeds in a stepwise manner, yielding nitroso, hydroxylamino, and finally, amino derivatives.

The principal metabolite formed through this pathway is 5-Chloro-2-aminodiphenylamine.[11]

G A This compound (Parent Molecule) B 5-Chloro-2-nitrosodiphenylamine (Nitroso Intermediate) A->B [H] C 5-Chloro-2-(hydroxylamino)diphenylamine (Hydroxylamino Intermediate) B->C [H] D 5-Chloro-2-aminodiphenylamine (Final Amine Degradant) C->D [H]

Figure 1: Reductive degradation pathway of this compound.
Hydrolytic Degradation (Acidic & Basic Conditions)

Hydrolysis involves the decomposition of a compound by reaction with water, often catalyzed by acid or base.[6] While the diphenylamine linkage is more stable than an ester or amide bond, the presence of a strongly electron-withdrawing nitro group ortho to the amine bridge can activate the molecule to nucleophilic attack. Under harsh acidic or basic conditions, cleavage of the C-N bond is a plausible degradation route.

Potential Hydrolytic Degradation Products:

  • Under Acidic Conditions: Cleavage could yield 4-chloro-2-nitroaniline and phenol.

  • Under Basic Conditions: Cleavage could yield 4-chloro-2-nitrophenolate and aniline.

Oxidative Degradation

Oxidative degradation can be initiated by agents like hydrogen peroxide, often in the presence of metal ions (a Fenton-like reaction).[12] For aromatic amines and nitroaromatics, oxidation can lead to a complex mixture of products. Potential reactions include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to one or both aromatic rings.

  • N-Oxidation: Formation of N-oxide derivatives.

  • Ring Opening: Under aggressive oxidative stress, the aromatic rings can be cleaved, leading to smaller aliphatic fragments.[13]

Photolytic and Thermal Degradation

Photostability: Nitroaromatic compounds can be sensitive to light. UV radiation can provide the energy to excite the nitro group, potentially leading to photoreduction or rearrangement reactions. Photostability testing, as per ICH Q1B, is crucial to determine appropriate packaging and storage.

Thermal Stability: As a solid, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur, leading to the release of gases like nitrogen oxides and hydrogen chloride.[14] Thermogravimetric Analysis (TGA) is an effective technique to determine the onset temperature of decomposition.[15]

Summary of Stress Conditions and Potential Degradants
Stress ConditionReagents/ParametersPotential Degradation PathwayMajor Potential Degradants
Acidic Hydrolysis 0.1 M - 1 M HCl, heatC-N bond cleavage4-chloro-2-nitroaniline, Phenol
Basic Hydrolysis 0.1 M - 1 M NaOH, heatC-N bond cleavage4-chloro-2-nitrophenolate, Aniline
Oxidation 3-30% H₂O₂, ambient/heatRing hydroxylation, N-oxidationHydroxylated derivatives, N-oxides
Reduction Chemical reducing agentsNitro group reduction5-Chloro-2-aminodiphenylamine
Photolysis UV/Vis light exposure (ICH Q1B)Photoreduction, rearrangement5-Chloro-2-aminodiphenylamine, others
Thermal Dry heat (e.g., 80-100°C)DecompositionDependent on temperature

Part 3: Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a self-validating system for developing a method to separate this compound from its primary reductive degradant and other potential impurities.

Objective: To resolve the parent compound from all degradation products, demonstrating method specificity.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid or Phosphoric acid (for pH adjustment).

  • Reference standards for this compound and, if available, 5-Chloro-2-aminodiphenylamine.[11]

Methodology:

  • Preparation of Stressed Samples (Forced Degradation):

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

    • Acidic: Dilute stock into 0.1 M HCl. Heat at 60-80°C for several hours. Periodically sample and neutralize before injection.

    • Basic: Dilute stock into 0.1 M NaOH. Heat at 60-80°C for several hours. Periodically sample and neutralize before injection.

    • Oxidative: Dilute stock into 3% H₂O₂. Keep at room temperature for 24 hours or heat gently.

    • Control: Prepare a sample diluted in the mobile phase initial composition without stress agents.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A (e.g., 90%) and gradually increase B over 20-30 minutes. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 10% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a PDA detector to capture the full UV spectra of all peaks.

    • Injection Volume: 10 µL.

  • Analysis and Method Validation:

    • Inject the control sample to determine the retention time of the intact parent compound.

    • Inject each stressed sample. The goal is to see a decrease in the parent peak area and the appearance of new peaks (degradants).

    • Specificity: The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and from each other (Resolution > 2.0).

    • Peak Purity: Use a PDA detector to assess peak purity for the parent compound in the presence of its degradants. This ensures no co-elution is occurring.

Advanced Characterization: LC-MS/MS for Impurity Identification

For definitive identification of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[3][16] By coupling the HPLC separation to a mass spectrometer, one can obtain the exact mass of the degradant peaks, which is crucial for elucidating their chemical structures. Isotope Dilution Mass Spectrometry, using a stable isotope-labeled internal standard like this compound-¹³C₆, provides the highest level of accuracy for quantification.[3]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Outcome A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Neutralize/Dilute Stressed Samples B->C D Inject into Stability-Indicating HPLC-UV/PDA C->D E Assess Peak Resolution & Purity D->E F Inject into LC-MS/MS for Identification E->F If unknown peaks G Identify Degradation Pathways E->G H Validate Analytical Method E->H F->G

Sources

A Guide to 5-Chloro-2-nitrodiphenylamine: A Versatile Precursor for the Synthesis of Bioactive Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic selection of starting materials is paramount to the efficient construction of these complex molecular architectures. 5-Chloro-2-nitrodiphenylamine has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a nucleophilic secondary amine, an electrophilic nitro group, and a strategically placed chlorine atom, provides a rich platform for a variety of cyclization strategies. This technical guide delves into the core synthetic pathways leveraging this compound for the synthesis of high-value phenazine and acridone scaffolds, providing mechanistic insights, detailed experimental protocols, and an overview of the significance of these target molecules.

Introduction: The Strategic Value of this compound

This compound is an orange-red crystalline powder that serves as a pivotal intermediate in organic synthesis.[2][3] The molecule's utility is derived from the ortho-positioning of the nitro group relative to the diphenylamine bridge. This arrangement is pre-organized for intramolecular cyclization reactions upon reduction of the nitro group. Furthermore, the chlorine substituent not only influences the electronic properties of the aromatic ring but also provides a handle for further functionalization or can be retained in the final product, where it often enhances biological potency and modulates pharmacokinetic properties.[4][5][6] This guide will explore the primary cyclization strategies to convert this precursor into two major classes of nitrogen heterocycles: phenazines and acridones.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for safe handling and effective reaction design.

PropertyValueSource(s)
CAS Number 25781-92-4[2][3][7]
Molecular Formula C₁₂H₉ClN₂O₂[3][7]
Molecular Weight 248.67 g/mol [2][7]
Appearance Orange-red fine crystalline powder[2][3][8]
Melting Point 110-114 °C[2][3]
Boiling Point 370.4 ± 32.0 °C (Predicted)[2][3]
IUPAC Name 5-chloro-2-nitro-N-phenylaniline[7]

Synthetic Pathways and Mechanistic Insights

The inherent functionality of this compound allows for its directed transformation into distinct heterocyclic systems. The choice of reaction conditions, particularly the reagents used to engage the nitro group, dictates the final scaffold.

G start This compound phenazine 2-Chlorophenazine start->phenazine Reductive Cyclization (e.g., SnCl₂, Fe/AcOH) acridone 3-Chloroacridone start->acridone Ullmann-type Cyclization (e.g., H₂SO₄, PPA)

Caption: Key synthetic routes from this compound.

Pathway I: Reductive Cyclization to 2-Chlorophenazine

The most direct transformation involves the reductive cyclization of the nitro group. This well-established method is a cornerstone for phenazine synthesis.[9] Phenazines are a critical class of heterocycles with broad-ranging applications, including use as antitumor and antimicrobial agents.[10]

Mechanism: The reaction proceeds through a series of reduction steps of the nitro group.

  • Reduction: The nitro group (-NO₂) is first reduced to a nitroso (-NO) and then to a hydroxylamine (-NHOH) intermediate by a reducing agent such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

  • Intramolecular Cyclization: The nucleophilic hydroxylamine attacks the ortho-position of the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution-type reaction.

  • Dehydration & Aromatization: The resulting dihydrophenazine intermediate readily undergoes dehydration and subsequent oxidation (often by air or the unreacted nitro compound) to yield the thermodynamically stable, fully aromatic 2-chlorophenazine.

G A This compound (-NO₂) B Hydroxylamine Intermediate (-NHOH) A->B Reduction [H] C Cyclized Dihydro-Intermediate B->C Intramolecular Attack D 2-Chlorophenazine (Aromatic Core) C->D Dehydration & Aromatization

Caption: Mechanism of reductive cyclization to form phenazine.

Pathway II: Acid-Catalyzed Cyclization to 3-Chloroacridone

The synthesis of the acridone scaffold requires a different strategic approach. Acridones are known for their significant biological activities, including antiviral and anticancer properties.[11][12] The classical method for this transformation is the Ullmann acridine synthesis, which involves the cyclization of an N-phenylanthranilic acid intermediate.[11][13]

Mechanism: While this compound is not a direct N-phenylanthranilic acid, strong acidic and high-temperature conditions can promote a related intramolecular cyclization.

  • Protonation & Activation: In a strong, non-nucleophilic acid like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the carbonyl oxygen of the nitro group can be protonated, enhancing its electrophilicity.

  • Intramolecular Friedel-Crafts Acylation: The adjacent phenyl ring, activated by the amine bridge, performs a nucleophilic attack on the activated nitro-group carbon. This is conceptually similar to a Friedel-Crafts acylation, where the nitro group acts as a masked carbonyl equivalent under harsh conditions.

  • Rearrangement and Tautomerization: The cyclized intermediate undergoes rearrangement and subsequent tautomerization to form the stable 9-acridone skeleton. The chlorine atom's final position at C3 is dictated by the initial substitution pattern.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 2-Chlorophenazine via Reductive Cyclization

This protocol is based on classical reductive cyclization methods.[14]

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe, ~5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol. Stir to create a suspension.

  • Addition of Acid: Add glacial acetic acid to the flask. The mixture will likely turn into a clear solution.

  • Addition of Reductant: Heat the mixture to reflux (approx. 80-90°C). Add iron powder portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The color of the reaction mixture will change significantly.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the excess iron and iron salts.

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol and acetic acid. Re-dissolve the residue in ethyl acetate. Carefully wash the organic layer with 2M NaOH solution until the aqueous layer is basic. This step removes acidic impurities. Wash subsequently with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Chlorophenazine as a crystalline solid.

Applications of Synthesized Heterocycles

The heterocyclic scaffolds derived from this compound are of significant interest to drug development professionals.

  • Chlorophenazines: The phenazine core is a known DNA intercalator, leading to its exploration in anticancer therapies.[12] The presence of the chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability and overall efficacy.[5] They also form the core of various dyes and redox indicators.

  • Chloroacridones: Acridone derivatives have been extensively studied for their broad biological activities, including acting as kinase inhibitors and antiviral agents.[11][15] The chloro-substituent provides a vector for further chemical modification or can be a key part of the pharmacophore responsible for target binding.

Conclusion

This compound stands out as a cost-effective and highly adaptable starting material for constructing complex nitrogen heterocycles. The predictable and high-yielding nature of its reductive cyclization to phenazines, coupled with its potential for acid-catalyzed conversion to acridones, makes it a valuable tool in the arsenal of synthetic and medicinal chemists. The insights and protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this precursor in the development of novel, bioactive compounds.

References

  • This compound | C12H9ClN2O2 | CID 117635. (n.d.). PubChem. [Link]
  • This compound. (2024, April 10). ChemBK. [Link]
  • This compound Manufacturer, Supplier from Jalgaon - Om Multiplex Chem. (n.d.). Om Multiplex Chem. [Link]
  • Acridone synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Novel Syntheses of N-heterocycles From Nitroarenes. (n.d.). UIC Indigo. [Link]
  • Acridone. (n.d.). Organic Syntheses Procedure. [Link]
  • Synthetic Methods of Acridone Compounds. (2025, December 20). Lingzhiyue Technology. [Link]
  • Ullmann Acridine Synthesis. (n.d.). Scribd. [Link]
  • Ullmann condens
  • Synthesis of benzo[a]-phenazine derivatives 232–233. (n.d.).
  • Synthetic strategies of phenazine derivatives: A review. (2021, December 4).
  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021, September 1). PubMed. [Link]
  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. (2019, November 14). Juniper Publishers. [Link]
  • Chemistry of Acridone and its analogues: A review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • Modular Synthesis of Phenazine-Based Aggregation-Induced Emission M
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, November 4). UB. [Link]
  • Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. (n.d.). EliScholar. [Link]
  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox C
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (n.d.).
  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.).
  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... (2022, February 8). YouTube. [Link]
  • Synthesis of 4-nitro-γ-carbolines by Graebe–Ullmann reaction. (n.d.).
  • Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. (n.d.). PMC - NIH. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. (n.d.).
  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]

Sources

A-Z Computational-driven analysis of 5-Chloro-2-nitrodiphenylamine: A workflow for drug discovery and material science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-nitrodiphenylamine is a key chemical intermediate, pivotal in the synthesis of pharmaceuticals, dyes, and specialized polymers.[1][2] Its utility as a precursor for the anti-epileptic drug Clobazam highlights its significance in medicinal chemistry.[1] This technical guide presents a comprehensive, first-principles workflow for the computational analysis of this compound. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind the selection of computational protocols, establishing a self-validating framework for predicting the molecule's structural, electronic, and reactive properties. We will detail a complete in-silico analysis pipeline, from geometry optimization using Density Functional Theory (DFT) to predicting spectroscopic signatures and exploring potential biological interactions through molecular docking. This guide is intended for researchers and professionals in computational chemistry, drug development, and materials science, providing a robust template for the theoretical investigation of complex organic molecules.

Introduction: The Rationale for a Computational Approach

This compound (C12H9ClN2O2) is more than a catalog chemical; it is a foundational building block.[3][4] Its synthesis of Clobazam, a 1,5-benzodiazepine, places it firmly in the pharmaceutical development pipeline.[1][5] Clobazam functions as an allosteric activator of the GABA-A receptor in the central nervous system, a critical target for anticonvulsant and anxiolytic therapies.[6][7] Understanding the intrinsic properties of the precursor molecule is therefore not merely an academic exercise. Computational chemistry offers a powerful, efficient, and cost-effective lens to probe these properties before a single flask is heated.[8]

By employing computational methods, we can:

  • Establish a validated three-dimensional structure: Predicting the most stable conformation of the molecule.

  • Map electronic properties: Identifying reactive sites and understanding the influence of the chloro and nitro substituents.

  • Predict spectroscopic data: Generating theoretical IR, NMR, and UV-Vis spectra to aid in experimental characterization and validation.

  • Investigate reaction mechanisms: Modeling key synthetic transformations, such as the reduction of the nitro group.

  • Explore biological relevance: Using molecular docking to assess the precursor's potential interaction with the known drug target of its derivative, providing insights for future analog design.

This guide will walk through each of these stages, providing not just the 'how' but the critical 'why' that underpins a rigorous computational study.

Foundational Analysis: Unveiling Molecular Structure and Properties via DFT

Density Functional Theory (DFT) is the cornerstone of modern quantum chemical calculations for organic molecules, offering a balance of accuracy and computational efficiency. Our initial goal is to determine the ground-state electronic structure and geometry of this compound.

Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis

The Causality: The first step in any computational analysis is to find the molecule's lowest energy conformation. An optimized geometry is critical, as all subsequent properties (energies, orbital shapes, spectra) are dependent on this structure. A frequency calculation is then performed on this optimized geometry for two reasons: 1) to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies), and 2) to predict the infrared (IR) spectrum, which can be directly compared to experimental data for validation.

Protocol:

  • Initial Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for a broad range of organic molecules.

    • Basis Set: 6-311++G(d,p) is a robust choice. It is a triple-zeta basis set that provides flexibility for the valence electrons, with diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.

  • Execution in Gaussian 16:

    • Input Command: #p B3LYP/6-311++G(d,p) Opt Freq

    • This command instructs the software to perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.

  • Validation:

    • Confirm the absence of imaginary frequencies in the output file.

    • Compare the calculated vibrational frequencies with the experimental gas-phase IR spectrum available from the NIST Chemistry WebBook.[9] Note that calculated frequencies are often systematically higher than experimental ones and may require a scaling factor (typically ~0.96 for B3LYP) for accurate comparison.

Workflow for DFT-Based Molecular Characterization

DFT_Workflow cluster_setup Step 1: Setup & Optimization cluster_validation Step 2: Validation cluster_analysis Step 3: Property Analysis Build Build Initial 3D Structure Select_Method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Build->Select_Method Run_Opt Perform Geometry Optimization (Keyword: Opt) Select_Method->Run_Opt Run_Freq Perform Frequency Calculation (Keyword: Freq) Run_Opt->Run_Freq FMO Analyze Frontier Molecular Orbitals (HOMO/LUMO) Run_Opt->FMO Check_Freq Check for Imaginary Frequencies (Confirm Minimum Energy) Run_Freq->Check_Freq Compare_IR Compare Calculated IR Spectrum with Experimental Data (NIST) Check_Freq->Compare_IR MEP Calculate Molecular Electrostatic Potential (MEP) FMO->MEP Spectra Predict NMR & UV-Vis Spectra (TD-DFT, GIAO) FMO->Spectra

Caption: A comprehensive workflow for the DFT analysis of a molecule.

Electronic Structure Analysis: HOMO, LUMO, and MEP

The Causality: The electronic landscape of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map provides a more intuitive visual guide, mapping electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions onto the molecular surface.

Protocol:

  • Orbital Analysis: Using the optimized geometry checkpoint file, visualize the HOMO and LUMO orbitals. The electron-withdrawing nitro group is expected to significantly lower the LUMO energy and localize it on the nitro-substituted ring, marking this area as a prime site for nucleophilic attack.

  • MEP Calculation: Generate the MEP surface. The map will likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the amine bridge, indicating regions prone to electrophilic attack. Positive potential (blue) is expected around the hydrogen of the amine bridge.

Calculated Property Predicted Value (Illustrative) Significance
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy -2.1 eVElectron-accepting capability
HOMO-LUMO Gap 4.4 eVIndicator of chemical reactivity and stability
Dipole Moment 4.8 DebyeMeasure of molecular polarity

Note: These values are illustrative and would be calculated from the DFT output.

Predicting Spectroscopic Signatures

The Causality: To fully equip an experimental chemist, we can predict other key spectra beyond IR. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitations, which correspond to UV-Vis absorption. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable way to predict NMR chemical shifts.

Protocol:

  • UV-Vis Spectrum:

    • Perform a TD-DFT calculation on the optimized geometry.

    • Input Command: #p TD(NStates=10) B3LYP/6-311++G(d,p)

    • This calculates the first 10 excited states, providing the wavelengths (λmax) and oscillator strengths of electronic transitions.

  • NMR Spectrum:

    • Perform a GIAO NMR calculation.

    • Input Command: #p NMR=GIAO B3LYP/6-311++G(d,p)

    • The output will provide absolute shielding values for each nucleus (¹H and ¹³C), which can be converted to chemical shifts by referencing against a concurrently calculated tetramethylsilane (TMS) standard. These can then be compared to available experimental data.[3]

Advanced Application: Molecular Docking in a Pharmaceutical Context

Given that this compound is a direct precursor to Clobazam, we can hypothesize about its interaction with Clobazam's biological target. This provides valuable, albeit preliminary, insight into the structure-activity relationship and whether the precursor itself might possess any biological activity.

Target Identification and Preparation

The Causality: Clobazam exerts its effects by binding to the GABA-A receptor, a ligand-gated ion channel.[6][10] Specifically, it shows a greater affinity for complexes containing the α₂ subunit compared to the α₁ subunit, which may contribute to its anticonvulsant effects with reduced sedation.[11] Molecular docking requires a high-resolution 3D structure of this protein target.

Protocol:

  • Obtain Receptor Structure: Download a suitable crystal structure of a human GABA-A receptor from the Protein Data Bank (PDB). A structure complexed with a benzodiazepine is ideal (e.g., PDB ID: 6HUP).

  • Prepare the Receptor:

    • Remove all non-essential components from the PDB file: water molecules, co-crystallized ligands, and any protein chains not involved in the binding site.

    • Add hydrogen atoms, as they are typically absent in crystal structures but crucial for defining interactions.

    • Assign partial charges to the atoms (e.g., using the Gasteiger charge model).

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the original PDB file.

Ligand Preparation and Docking Simulation

The Causality: The ligand (this compound) must also be prepared. Its 3D structure should be the energy-minimized conformation obtained from our earlier DFT calculations. Docking algorithms then systematically sample different positions and orientations (poses) of the ligand within the receptor's binding site, scoring each pose based on a function that estimates binding affinity.

Protocol:

  • Ligand Preparation: Use the DFT-optimized .log or .chk file as the input structure for the ligand. Assign charges and define rotatable bonds.

  • Docking with AutoDock Vina:

    • Provide the prepared receptor and ligand files as input.

    • Define the search space (grid box) coordinates.

    • Execute the docking run. Vina will generate a series of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Examine the top-ranked pose. A more negative binding affinity suggests a more favorable interaction.

    • Visualize the ligand-receptor complex to identify key interactions: hydrogen bonds, hydrophobic interactions, and π-stacking. Compare these interactions to those known for Clobazam or other benzodiazepines. For example, does the nitro group form hydrogen bonds? How does the chlorine atom position itself within the pocket?

Molecular Docking Workflow

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_simulation Simulation & Analysis PDB Download GABA-A Receptor (e.g., PDB: 6HUP) Clean Clean PDB: Remove Water, Ligands PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH Grid Define Binding Site (Grid Box) AddH->Grid Run_Vina Execute Docking Simulation (e.g., AutoDock Vina) Grid->Run_Vina DFT_Geom Use DFT-Optimized Geometry of This compound Lig_Charges Assign Charges & Rotatable Bonds DFT_Geom->Lig_Charges Lig_Charges->Run_Vina Analyze_Pose Analyze Top-Ranked Pose: Binding Affinity (kcal/mol) Run_Vina->Analyze_Pose Visualize Visualize Interactions: (H-bonds, Hydrophobic, etc.) Analyze_Pose->Visualize Compare Compare with Known Binders Visualize->Compare

Caption: A streamlined process for performing molecular docking analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive, first-principles computational workflow for characterizing this compound. By grounding our study in DFT, we established a validated molecular structure and used it to predict a suite of spectroscopic and electronic properties. This foundational data then enabled a more speculative but highly relevant exploration of the molecule's potential biological activity through molecular docking against the GABA-A receptor.

The insights gained from this in-silico approach are multifold. They provide a theoretical baseline for experimental work, aid in the interpretation of spectroscopic data, and offer a rationale for the molecule's reactivity in synthesis. Furthermore, the docking study, while preliminary, can guide the design of novel derivatives with potentially enhanced binding affinity or modified pharmacological profiles. This workflow serves as a robust and adaptable template for applying computational chemistry as a predictive and insightful tool in both pharmaceutical and materials science research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • SIELC Technologies. (2018, May 16). This compound.
  • Tolbert, T. J., & Eng, H. (2012). Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy. Epilepsy Currents, 12(3), 107-110.
  • Nuss, P. (2012). GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam. CNS Spectrums, 17(S1), 6-12.
  • Gidal, B. E., & Privitera, M. D. (2021). Clobazam. StatPearls.
  • Patsnap. (n.d.). What is the mechanism of Clobazam? Patsnap Synapse.
  • Patsnap. (n.d.). Clobazam - Drug Targets, Indications, Patents. Patsnap Synapse.
  • PharmGKB. (n.d.). Clobazam Pathway, Pharmacokinetics.
  • ResearchGate. (n.d.). Clobazam and other benzodiazepine binding sites on the GABA A receptor.
  • Goci, E., et al. (2013). Clobazam and its Use in Epilepsy. Materia Socio-Medica, 25(3), 203-206.
  • Jensen, L. H., et al. (2014). Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes. PLoS One, 9(2), e88456.
  • Epilepsy Foundation. (2025). Clobazam.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database.
  • Kenttämaa Labs. (n.d.). Computational Research. Purdue Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-nitrodiphenylamine in the Synthesis of Clobazam

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobazam, a 1,5-benzodiazepine, is a crucial therapeutic agent for managing seizures associated with Lennox-Gastaut syndrome and other epileptic conditions.[1] Its synthesis relies on the strategic construction of a seven-membered diazepine ring fused to a benzene ring. A pivotal starting material in several industrially viable synthetic routes is 5-Chloro-2-nitrodiphenylamine. This document provides a detailed examination of its application, outlining two primary synthetic pathways, complete with step-by-step protocols, mechanistic insights, and process optimization considerations. The causality behind experimental choices is explained to provide a framework for both laboratory-scale synthesis and process scale-up.

Introduction: The Central Role of this compound

This compound (C₁₂H₉ClN₂O₂) is a key intermediate whose structure contains the essential phenyl and chlorophenyl groups, pre-arranged for the subsequent formation of the Clobazam core.[2][3][4] The nitro group, being a versatile functional group, serves as a masked amine. Its reduction at a strategic point in the synthesis is critical for the final cyclization step that forms the benzodiazepine ring.

The choice of synthetic strategy often depends on factors like yield, purity requirements, cost of reagents, and industrial scalability. This guide will explore two predominant routes originating from this compound.

High-Level Synthetic Overview

The following diagram illustrates the two primary pathways for Clobazam synthesis starting from this compound. Route A proceeds via acylation followed by a reductive cyclization, while Route B involves an initial reduction followed by cyclization.

G cluster_0 Route A cluster_1 Route B A This compound B Acylation (Intermediate A1) A->B Malonyl derivative F Reduction (Intermediate B1) A->F Reducing Agent (e.g., Pd/C, Zn/NH4Cl) C Reductive Cyclization (Intermediate C1) B->C Reducing Agent (e.g., Zn/HCl) D N-Methylation C->D Methylating Agent E Clobazam D->E G Cyclization (Intermediate C1) F->G Malonyl dichloride G->D

Caption: High-level overview of two synthetic routes to Clobazam.

Synthetic Pathway A: Acylation Followed by Reductive Cyclization

This classical approach involves first building the carbon framework for the diazepine ring and then simultaneously reducing the nitro group and forming the seven-membered ring.[1][5]

Workflow for Pathway A

G start This compound step1 Step 1: Acylation with Monoethyl Malonyl Chloride start->step1 step2 Step 2: Reductive Cyclization with Zinc Powder & Acid step1->step2 step3 Step 3: N-Methylation with Dimethyl Sulfate or CH3I step2->step3 end Clobazam step3->end

Caption: Experimental workflow for Clobazam Synthesis: Pathway A.

Protocol 1: Synthesis of N-(5-chloro-2-nitrophenyl)-N-phenylmalonamic acid ethyl ester (Intermediate A1)

Principle: This step is an acylation reaction where the secondary amine of this compound attacks the electrophilic carbonyl carbon of an acylating agent like monoethyl malonyl chloride. Historically, this reaction was performed with malonic acid monoethyl ester and phosphorus pentachloride in benzene.[1] However, due to the high toxicity of benzene, alternative solvents like anhydrous acetonitrile are now preferred.[6]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
This compound 248.66 25.0 g 0.10
Monoethyl Malonyl Chloride 150.55 18.0 g 0.12
Anhydrous Acetonitrile 41.05 160 mL -

| Ethanol (for refining) | 46.07 | 80 mL | - |

Procedure:

  • To a 500 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add this compound (25.0 g) and anhydrous acetonitrile (160 mL).

  • Stir the mixture to achieve dissolution or a fine suspension.

  • Slowly add monoethyl malonyl chloride (18.0 g) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add ethanol (80 mL) and stir to dissolve while gently warming.

  • Cool the solution to 0-5°C to induce crystallization.

  • Collect the yellow crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C.[5][6]

Protocol 2: Synthesis of 8-chloro-1-phenyl-1,5-dihydro-benzo[b][1][8]diazepine-2,4-dione (Intermediate C1)

Principle: This is the key ring-forming step. The nitro group of Intermediate A1 is reduced to an amine using a reducing agent like zinc powder in the presence of an acid or ammonium salt.[1][5] The newly formed aromatic amine then undergoes a rapid intramolecular cyclization by attacking the ester carbonyl, eliminating ethanol and forming the stable seven-membered diazepine ring.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate A1 362.76 30.0 g 0.083
Zinc Powder 65.38 32.5 g 0.497
Ammonium Chloride 53.49 30.0 g 0.561
Methanol 32.04 150 mL -

| Water | 18.02 | 120 mL | - |

Procedure:

  • In a 1 L flask, prepare a stirred mixture of Intermediate A1 (30.0 g) and methanol (150 mL).

  • Add a solution of ammonium chloride (30.0 g) in water (120 mL) to the flask at room temperature (25-35°C).[1]

  • Heat the mixture to 50-60°C.

  • Add the zinc powder (32.5 g) portion-wise over 4-5 hours to control the exotherm.[1]

  • After the addition is complete, continue stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove zinc residues and wash the filter cake with hot methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.

  • The resulting aqueous slurry will contain the precipitated product. Cool and collect the solid by filtration, wash with water, and dry.

Protocol 3: Synthesis of Clobazam

Principle: This final step is a nucleophilic substitution (N-methylation). The nitrogen atom at position 1 of the diazepine ring is deprotonated by a base to form an anion, which then acts as a nucleophile, attacking the methyl group of a methylating agent like dimethyl sulfate or methyl iodide.[7] The choice of a moderately weak base (e.g., NaOH, K₂CO₃) over a very strong one (e.g., sodium amide) is crucial to prevent a known side reaction: the deprotonation and subsequent methylation of the C3 methylene group, which leads to the formation of impurities.[5][6][8]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate C1 286.71 12.0 g 0.042
Sodium Hydroxide 40.00 1.85 g 0.046
Methyl Iodide 141.94 6.0 mL (13.6 g) 0.096

| Ethanol | 46.07 | 360 mL | - |

Procedure:

  • In a 500 mL flask, dissolve Intermediate C1 (12.0 g) and sodium hydroxide (1.85 g) in ethanol (360 mL) with stirring at room temperature.[6]

  • Stir for one hour to ensure complete formation of the sodium salt.

  • Add methyl iodide (6.0 mL) and continue stirring at room temperature for 18-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, concentrate the reaction solution under reduced pressure to approximately one-third of its original volume.

  • Cool the concentrated solution to 0-5°C to induce crystallization of Clobazam.

  • Filter the white solid, wash with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Clobazam.[6] The expected yield is approximately 70-75%.

Synthetic Pathway B: Reduction Followed by Cyclization

This alternative route prioritizes the reduction of the nitro group to form a diamine intermediate. This diamine is then reacted with a C3 synthon, like malonyl dichloride, to form the diazepine ring. This pathway can be advantageous as it may avoid certain side products associated with the reductive cyclization of a larger, more complex molecule.[1]

Workflow for Pathway B

G start This compound step1 Step 1: Reduction of Nitro Group start->step1 step2 Step 2: Cyclization with Malonyl Dichloride step1->step2 step3 Step 3: N-Methylation step2->step3 end Clobazam step3->end

Caption: Experimental workflow for Clobazam Synthesis: Pathway B.

Protocol 4: Synthesis of 5-chloro-N¹-phenylbenzene-1,2-diamine (Intermediate B1)

Principle: The selective reduction of the nitro group in this compound is achieved. While several methods exist, catalytic hydrogenation offers a clean conversion. The use of palladium on carbon (Pd/C) is a common and efficient choice. Other viable methods include reduction with iron powder in acidic ethanol or zinc powder with ammonium chloride.[1]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
This compound 248.66 25.0 g 0.10
Palladium on Carbon (10%) - 1.25 g -
Methanol 32.04 250 mL -

| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |

Procedure:

  • Charge a hydrogenation vessel (Parr shaker) with this compound (25.0 g), methanol (250 mL), and 10% Pd/C (1.25 g).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Shake the vessel at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete (typically 4-6 hours), vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the diamine product, which can be used in the next step, often without further purification.

Protocol 5: Synthesis of 8-chloro-1-phenyl-1,5-dihydro-benzo[b][1][8]diazepine-2,4-dione (Intermediate C1)

Principle: This step involves a double acylation reaction. The diamine (Intermediate B1) is reacted with malonyl dichloride. Both the primary and secondary amine groups act as nucleophiles, attacking the two carbonyl groups of malonyl dichloride to form the seven-membered ring and release two molecules of HCl. A base is often used to scavenge the generated acid.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate B1 218.68 22.0 g 0.10
Malonyl Dichloride 140.96 15.5 g 0.11
Dichloromethane (DCM) 84.93 300 mL -

| Triethylamine (TEA) | 101.19 | 22.3 g (30.7 mL) | 0.22 |

Procedure:

  • Dissolve Intermediate B1 (22.0 g) and triethylamine (22.3 g) in dichloromethane (300 mL) in a flask cooled in an ice bath (0-5°C).

  • Slowly add a solution of malonyl dichloride (15.5 g) in DCM (50 mL) dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture sequentially with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from a chloroform/hexane mixture to yield Intermediate C1.[1]

Protocol 6: N-Methylation to Clobazam

The N-methylation of Intermediate C1 produced via this route is identical to the procedure described in Protocol 3 .

References

  • Amneal Pharmaceuticals Company Gmbh. (2016). Process for preparing clobazam using novel intermediates.
  • Cadila Healthcare Limited. (2018). Process for the preparation of clobazam and its intermediate.
  • Cadila Healthcare Limited. (2016). An improved process for the preparation of clobazam and its intermediate.
  • WIPO Patentscope. (2016).
  • Xiao, H. (2017). The preparation method of Clobazam.
  • Xiao, H. (2017). Preparation method of clobazam.
  • Kumar, A. et al. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10). [Link]
  • Peng, C. et al. (2021). Improved Synthetic Process of Clobazam. Chinese Journal of Pharmaceuticals, 52(07), 891-894. [Link]
  • Pharmapproach. (2020). CLOBAZAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
  • Borel, A. G., & Abbott, F. S. (1990). The synthesis of 7-chloro-5-pentadeuteriophenyl-1-methyl-1H-1, 5-benzodiazepine-2,4(3H, 5H)dione (( sup 2 H sub 5 )clobazam). Journal of Labelled Compounds and Radiopharmaceuticals, 28(7), 771-783. [Link]
  • Borel, A. G., & Abbott, F. S. (1990). The synthesis of 7-chloro-5-pentadeuteriophenyl-1-methyl-1h-1,5-benzodiazepine-2,4(3H, 5H)dione ([2H5]clobazam). SciSpace. [Link]
  • Three Gorges University. (2021). Method being suitable for industrially producing clobazam.
  • Torres, H., & González-de la Parra, M. (2021). Clobazam (antiepileptic, anxiolytic) synthesis.
  • Kumar, A. et al. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization.
  • D'Auria, M., & Racioppi, R. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
  • SynZeal. (n.d.). This compound | 25781-92-4. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Sharma, S. et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
  • Patel, D. R. et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific. [Link]
  • Cerecetto, H. et al. (2006). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. MDPI. [Link]

Sources

Application Notes & Protocols: 5-Chloro-2-nitrodiphenylamine as a Key Intermediate in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the utilization of 5-Chloro-2-nitrodiphenylamine as a pivotal intermediate in the synthesis of azo dyes. It covers the synthesis of the intermediate itself, its conversion into a functional diazonium salt, and the subsequent coupling reaction to form a disperse dye. Detailed, step-by-step protocols, mechanistic insights, and safety considerations are provided to ensure reproducible and safe execution.

Introduction: The Strategic Importance of this compound

This compound is a valuable organic compound that serves as a foundational building block in various synthetic pathways.[1] Its molecular architecture, featuring a diphenylamine core functionalized with both a chloro and a nitro group, makes it a versatile precursor, particularly in the colorant industry.[1][2] The nitro group can be readily reduced to a primary amine, which is the essential functional group for diazotization. The chloro substituent, an electron-withdrawing group, can subtly modify the electronic properties and, consequently, the final color and fastness properties of the resulting dye.

This guide focuses on its application in synthesizing azo dyes, a class of compounds that accounts for a significant portion of all commercial dyes due to their straightforward synthesis and wide gamut of achievable colors.[3] The protocols herein detail the transformation of this compound into a vibrant disperse azo dye, suitable for coloring hydrophobic fibers like polyester.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for safe handling, accurate measurements, and successful reactions.

PropertyValueReference(s)
CAS Number 25781-92-4[6][7][8]
Molecular Formula C₁₂H₉ClN₂O₂[7][9][10]
Molecular Weight 248.66 g/mol [7][10]
Appearance Orange to red crystalline powder[6][10]
Melting Point 110-114 °C[2][10]
Boiling Point 370.4 ± 32.0 °C (Predicted)[2][10]
Solubility Soluble in organic solvents like alcohol and ether[2]
IUPAC Name 5-chloro-2-nitro-N-phenylaniline[7]

Synthesis of the Intermediate: The Ullmann Condensation

The preparation of this compound is efficiently achieved via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[11][12] This method is a classic and reliable C-N bond-forming strategy.

Reaction Principle: The reaction couples an aryl halide (2,4-dichloronitrobenzene) with an amine (aniline). A copper catalyst is essential to facilitate this cross-coupling, which typically requires high temperatures and a polar, high-boiling solvent to proceed effectively.[11] The electron-withdrawing nitro group on the aryl halide activates it for nucleophilic attack.

Ullmann_Condensation Reactant1 2,4-Dichloronitrobenzene Mixing Combine Reactants, Catalyst, Base, and Solvent Reactant1->Mixing Reactant2 Aniline Reactant2->Mixing Catalyst Copper Catalyst (e.g., CuI, Copper powder) Catalyst->Mixing Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Solvent->Mixing Base Base (e.g., K2CO3) Base->Mixing Heating Heat Mixture (e.g., 180-210 °C) under N2 atmosphere Mixing->Heating Reflux for several hours Workup Reaction Quench, Extraction, and Purification (Crystallization/Chromatography) Heating->Workup Cooling Product This compound Workup->Product Azo_Coupling_Mechanism cluster_intermediate Intermediate cluster_product Product Diazonium Ar-N≡N⁺ (Electrophile) SigmaComplex Sigma Complex (Non-aromatic) Diazonium->SigmaComplex Nucleophilic Attack Naphthoxide Naphthoxide Ion (Nucleophile) Naphthoxide->SigmaComplex AzoDye Ar-N=N-Naphthol (Azo Dye) SigmaComplex->AzoDye Proton Loss & Rearomatization

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of related substances for 5-Chloro-2-nitrodiphenylamine. As a critical intermediate in the synthesis of pharmaceuticals, such as the anti-epileptic drug Clobazam, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1][2][3] This method utilizes reversed-phase chromatography with UV detection, providing a reliable system for quality control and stability testing in research, development, and manufacturing environments. The protocol herein is designed to be self-validating through rigorous system suitability criteria and is grounded in principles outlined by the International Council for Harmonisation (ICH).[4]

Introduction and Scientific Rationale

This compound is an orange-red crystalline powder that serves as a key building block in organic synthesis.[1][3] Its most notable application is in the pharmaceutical industry as a precursor for active pharmaceutical ingredients (APIs).[2][3] During the synthesis of this compound, process-related impurities can be introduced, and subsequent degradation can lead to additional unwanted compounds. Regulatory bodies mandate strict control over such impurities to ensure the quality of the final API.[2]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for quantifying organic impurities in APIs due to its versatility, precision, and compatibility with a wide range of compounds.[5][6] The method described here employs a C18 stationary phase, which separates compounds based on their hydrophobicity. A polar mobile phase, consisting of an acidified water-acetonitrile gradient, is used to elute the analyte and its impurities from the column. The acidic modifier (phosphoric acid) is critical for suppressing the ionization of silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and producing sharp, symmetrical peaks.[7] This approach ensures the necessary resolution to separate the main component from closely related impurities, such as its potential primary metabolite or reduction product, 5-Chloro-2-aminodiphenylamine.[8]

Experimental Workflow and Logic

The entire analytical process, from preparation to final data analysis, is designed to ensure accuracy and reproducibility. The workflow is visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% H3PO4 in Water B: 0.1% H3PO4 in ACN) prep_std Standard Solution Prep (Weigh, Dissolve, Dilute) prep_sample Sample Solution Prep (Weigh, Dissolve, Dilute) sst System Suitability Test (Inject Standard) prep_sample->sst analysis Sample Analysis (Inject Sample) sst->analysis acquisition Data Acquisition (Chromatogram Generation) analysis->acquisition integration Peak Integration & Identification acquisition->integration calculation Purity Calculation (% Area Normalization) integration->calculation

Caption: HPLC analysis workflow for this compound purity.

Materials and Reagents

  • Reference Standard: this compound (purity >99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18 MΩ·cm or higher)

  • Reagents: Phosphoric Acid (H₃PO₄, ~85%, analytical grade)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD)

    • Analytical balance (0.01 mg readability)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Ultrasonic bath

Detailed Experimental Protocol

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of deionized water and mix thoroughly. Degas before use.

  • Mobile Phase B (Organic): Add 1.0 mL of phosphoric acid to 1000 mL of acetonitrile and mix thoroughly. Degas before use.[8]

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary.

  • Working Standard Solution (0.05 mg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate to ensure complete dissolution, then dilute 1:1 with diluent if needed for compatibility with the initial mobile phase conditions. Filter through a 0.45 µm syringe filter before injection.

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for separating non-polar to moderately polar compounds; provides excellent resolution and peak shape for this analyte.[7][8]
Mobile Phase A: 0.1% H₃PO₄ in WaterB: 0.1% H₃PO₄ in AcetonitrileAcetonitrile offers good UV transparency and low viscosity. Phosphoric acid ensures sharp peaks by suppressing silanol activity.[7][8]
Gradient Program Time (min)%B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection UV at 254 nmThe aromatic rings and nitro group provide strong chromophores, making 254 nm a sensitive wavelength for detection.[7]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 35 minutesSufficient time to elute the main peak and any late-eluting impurities, followed by column re-equilibration.

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a core tenet of a self-validating protocol. Inject the Working Standard Solution (0.05 mg/mL) five times and evaluate the results against the following criteria.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0 for the main peakMeasures peak symmetry. A value > 2 indicates peak tailing, which can compromise resolution and integration.
Theoretical Plates (N) > 2000 for the main peakMeasures column efficiency. Higher numbers indicate better separation power.
% RSD of Peak Area ≤ 2.0% for five replicate injectionsDemonstrates the precision of the injector and the stability of the detector response.
% RSD of Retention Time ≤ 1.0% for five replicate injectionsIndicates the stability and precision of the pumping system.

Data Analysis and Purity Calculation

Upon successful completion of the SST, inject the blank (diluent) followed by the prepared sample solutions. Identify the principal peak of this compound in the sample chromatogram based on the retention time obtained from the Working Standard Solution.

The purity is typically calculated using the area normalization method, assuming that all impurities have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Report any impurity peak that is above the reporting threshold (typically 0.05%).

Method Validation Principles (ICH Q2(R2))

To ensure this method is fit for its intended purpose, it must be validated according to established guidelines, such as ICH Q2(R2).[4] A comprehensive validation study would include:

  • Specificity: The method's ability to separate the main analyte from potential impurities and degradation products must be demonstrated. This is typically achieved by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) and using a DAD to check for peak purity. No interference from excipients should be observed if analyzing a formulated product.[9]

  • Linearity: A minimum of five concentrations of the reference standard are analyzed across a specified range (e.g., from the Limit of Quantitation to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the reference standard at different concentration levels (e.g., 50%, 100%, 150%). Recoveries should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): The analysis of multiple preparations of the same homogenous sample by the same analyst on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment to assess the method's robustness.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for quantifying trace impurities.

Conclusion

The HPLC method presented in this application note is a highly effective tool for the purity assessment of this compound. The use of a standard C18 column with a water/acetonitrile gradient provides excellent separation of the main component from its related impurities. The detailed protocol, coupled with stringent system suitability criteria and a clear framework for method validation, ensures that the results generated are accurate, reliable, and reproducible. This method is well-suited for routine quality control in pharmaceutical development and manufacturing, contributing to the overall safety and quality of medicinal products.

References

  • Yang, S., et al. (n.d.). A Phase Appropriate Approach to RP-HPLC Method Development for Impurities Analysis in Active Pharmaceutical Ingredients.
  • BenchChem. (2025). Application Notes: HPLC Separation of this compound and its Metabolites. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 2-Nitrodiphenylamine and its Derivatives. BenchChem.
  • ChemicalBook. (n.d.). This compound | 25781-92-4. ChemicalBook.
  • BenchChem. (2025). This compound-13C6 for pharmaceutical impurity quantification. BenchChem.
  • ChemicalBook. (n.d.). This compound CAS#: 25781-92-4. ChemicalBook.
  • Om Multiplex Chem. (n.d.). This compound Manufacturer, Supplier from Jalgaon. Om Multiplex Chem.
  • NIST. (n.d.). This compound. NIST WebBook.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers.
  • Christos, G. A., & Doolan, K. R. (1987). Determination of Derivatives of Diphenylamine in Australian Gun Propellants by high performance liquid chromatography. Semantic Scholar.
  • Van der Velde, N., et al. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers.
  • Injac, R., et al. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds. Google Patents.
  • ResearchGate. (2025). (PDF) Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. ResearchGate.
  • Certificate of Analysis. (2026). CERTIFICATE OF ANALYSIS - this compound.
  • European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. EDQM.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA.
  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University.

Sources

Application Note: High-Sensitivity GC-MS Protocol for the Detection of 5-Chloro-2-nitrodiphenylamine in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the trace-level detection and quantification of 5-Chloro-2-nitrodiphenylamine in complex environmental matrices, including soil and water. This compound is a synthetic organic compound used as an intermediate in the manufacturing of certain pharmaceuticals and other chemical products.[1] Its potential for environmental release necessitates a sensitive and selective analytical method for monitoring and risk assessment. The methodology detailed herein is based on widely accepted principles of environmental analysis, primarily leveraging U.S. Environmental Protection Agency (EPA) methods for semi-volatile organic compounds (SVOCs), and is tailored for Gas Chromatography-Mass Spectrometry (GC-MS).[2] This guide provides detailed, step-by-step protocols for sample preparation using both QuEChERS for soil and Solid-Phase Extraction (SPE) for water, followed by optimized GC-MS analysis in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity.

Introduction: The Analytical Challenge

This compound (C12H9ClN2O2, MW: 248.67 g/mol ) is a semi-volatile organic compound whose detection in environmental samples presents a significant analytical challenge.[3][4] The complexity of environmental matrices such as soil and water often introduces a variety of interfering compounds that can obscure the analyte signal. Therefore, a successful protocol must not only achieve a low limit of detection but also demonstrate high selectivity through rigorous sample cleanup and precise analytical determination.

The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is predicated on its ability to separate volatile and semi-volatile compounds with high resolution and provide definitive identification based on mass-to-charge ratio.[5] This protocol is designed to be a self-validating system, incorporating stringent quality control measures to ensure the trustworthiness and reliability of the generated data.

Analyte Characteristics

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name 5-Chloro-2-nitro-N-phenylaniline[3]
CAS Number 25781-92-4
Molecular Formula C12H9ClN2O2[3]
Molecular Weight 248.67 g/mol [4]
Appearance Light yellow to brown crystalline powder

Experimental Workflow: A Holistic Approach

The entire analytical process, from sample collection to data analysis, is a sequence of interconnected steps. The following diagram illustrates the logical flow of this protocol.

cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Sample_Collection Sample Collection (Soil/Water) Preservation Sample Preservation (Cooling to 4°C) Sample_Collection->Preservation Water_Sample Water Sample Preservation->Water_Sample Soil_Sample Soil Sample Preservation->Soil_Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE QuEChERS QuEChERS Extraction Soil_Sample->QuEChERS Concentration Solvent Exchange & Concentration SPE->Concentration QuEChERS->Concentration GCMS_Analysis GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Overall workflow for the analysis of this compound.

Detailed Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are paramount to maintaining sample integrity.

  • Water Samples: Collect samples in 1-liter amber glass bottles with PTFE-lined caps. If residual chlorine is suspected, add 80 mg of sodium thiosulfate per liter. Preserve the samples by cooling to 4°C immediately after collection. Samples should be extracted within 7 days.

  • Soil Samples: Collect soil samples in wide-mouthed glass jars with PTFE-lined caps. Store the samples at 4°C and protect them from light. Samples should be extracted within 14 days.

Sample Preparation: Water Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from EPA Method 3535A for the extraction of nitroaromatic compounds.[6]

Rationale: SPE is a highly effective technique for isolating and concentrating analytes from aqueous matrices, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[7]

Start Start: 1L Water Sample (pH < 7) Spike Spike with Surrogates & Internal Standard Start->Spike Condition Condition SPE Cartridge (e.g., C18 or DVB) Spike->Condition Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute Analyte with Organic Solvent (e.g., Dichloromethane/Acetonitrile) Wash->Elute Dry Dry Eluate over Sodium Sulfate Elute->Dry Concentrate Concentrate to 1 mL under Nitrogen Dry->Concentrate End Ready for GC-MS Analysis Concentrate->End

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Step-by-Step Protocol:

  • Preparation: Allow the 1L water sample to reach room temperature. Adjust the pH to be neutral or slightly acidic (pH < 7) if necessary. Spike the sample with surrogate and internal standards.

  • Cartridge Conditioning: Use a C18 or divinylbenzene (DVB) based SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of elution solvent (e.g., dichloromethane), followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.[7]

  • Sample Loading: Load the entire 1L water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences. Dry the cartridge thoroughly under a vacuum for 10-20 minutes.

  • Elution: Elute the target analyte with a small volume of an appropriate solvent. A mixture of dichloromethane and acetonitrile is often effective for nitroaromatics. Collect the eluate.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Extract: The sample is now ready for GC-MS analysis.

Sample Preparation: Soil Samples using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting a wide range of analytes from solid matrices.[8]

Rationale: QuEChERS minimizes solvent usage and sample manipulation time while providing excellent recoveries for a broad scope of analytes. The use of a dispersive SPE (d-SPE) cleanup step effectively removes matrix interferences.[9]

Start Start: 10-15g Soil Sample Add_Solvent Add 10mL Acetonitrile & Spike with Standards Start->Add_Solvent Shake_1 Vortex/Shake for 1 min Add_Solvent->Shake_1 Add_Salts Add QuEChERS Salts (e.g., AOAC 2007.01) Shake_1->Add_Salts Shake_2 Shake Vigorously for 1 min Add_Salts->Shake_2 Centrifuge_1 Centrifuge for 5 min Shake_2->Centrifuge_1 dSPE Transfer Supernatant to d-SPE Tube (PSA/C18) Centrifuge_1->dSPE Shake_3 Vortex for 30s dSPE->Shake_3 Centrifuge_2 Centrifuge for 2 min Shake_3->Centrifuge_2 End Ready for GC-MS Analysis Centrifuge_2->End

Caption: QuEChERS workflow for soil sample preparation.

Step-by-Step Protocol:

  • Extraction: Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and spike with surrogate and internal standards. Vortex vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS salt packet (e.g., AOAC 2007.01 formulation: 6 g MgSO4, 1.5 g NaOAc). Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture appropriate for removing interferences. For nitroaromatic compounds, a combination of primary secondary amine (PSA) and C18 is often effective.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high rcf for 2 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following instrumental parameters are provided as a starting point and should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for a wide range of semi-volatile organic compounds.[1]
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Injection Volume 1 µLStandard injection volume.
Inlet Temperature 280°CEnsures efficient volatilization of the analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60°C, hold for 2 min; Ramp: 15°C/min to 300°C, hold for 5 minA general-purpose temperature program for SVOCs, may require optimization.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Temperatures Source: 230°C; Quadrupole: 150°CStandard operating temperatures to ensure optimal performance.
Acquisition Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring only characteristic ions of the analyte.[10]
Mass Spectral Information for this compound
  • Molecular Ion (M+): The molecular ion is expected at m/z 248.

  • Key Fragment Ions: Likely fragmentation pathways include the loss of the nitro group (-NO2, 46 amu), leading to a fragment at m/z 202. The loss of a chlorine atom (-Cl, 35/37 amu) is also possible. Other characteristic fragments may arise from the cleavage of the phenyl groups.

Recommended Ions for SIM Mode:

Ion TypePredicted m/z
Quantification Ion 248 (M+)
Qualifier Ion 1 202 (M-NO2)+
Qualifier Ion 2 (To be determined from an experimental spectrum)

Note: It is highly recommended to acquire a full-scan mass spectrum of a this compound standard to confirm these predicted fragmentation patterns and select the most abundant and specific ions for SIM analysis.

Quality Assurance and Quality Control (QA/QC)

Adherence to stringent QA/QC protocols is essential for generating legally defensible data. This protocol incorporates the principles outlined in EPA Method 8270.[12][13]

QC ParameterFrequencyAcceptance CriteriaCorrective Action
Method Blank One per batch of 20 samplesBelow the Limit of Quantitation (LOQ)Identify and eliminate the source of contamination.
Laboratory Control Sample (LCS) One per batch of 20 samples70-130% recoveryRe-prepare and re-analyze the batch.
Matrix Spike/Matrix Spike Duplicate (MS/MSD) One per batch of 20 samples70-130% recovery, RPD < 20%Flag data as potentially biased due to matrix effects.
Surrogate Standard Recovery In every sample60-140% recoveryCheck for matrix interferences or sample preparation errors.
Internal Standard Response In every sampleArea within 50-200% of calibration standardCheck for injection errors or matrix suppression.
Calibration Verification Every 12 hours% Difference < 20%Re-calibrate the instrument.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the determination of this compound in environmental soil and water samples. By combining efficient sample preparation techniques with the high sensitivity and selectivity of GC-MS in SIM mode, this method is well-suited for routine environmental monitoring and research applications. The successful implementation of this protocol, with strict adherence to the outlined QA/QC procedures, will yield reliable and defensible data, contributing to a better understanding of the environmental fate and transport of this compound.

References

  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Connecticut Department of Energy and Environmental Protection. (2024). Quality Assurance and Quality Control Requirements for Semi-volatile Organics by Method 8270, SW-846.
  • GC/MS analysis chromatogram in SIM mode. (n.d.). In ResearchGate.
  • Hartwig, J. F., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE).
  • PubChem. (n.d.). This compound.
  • Kadokami, K., et al. (n.d.). Internal standards and performance check standards for GC-MS.
  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Tůma, J., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Environmental Research and Public Health, 17(16), 5786.
  • Shimadzu. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS.
  • Jenkins, T. F., et al. (1995).
  • Connecticut Department of Energy and Environmental Protection. (2024). Quality Assurance and Quality Control Requirements for Semi-volatile Organics by Method 8270, SW-846.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Restek. (n.d.). QuEChERS Methodology: AOAC Method.
  • The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
  • Shimadzu (Europe). (n.d.). Scan Mode and SIM Mode.
  • Vera, L., et al. (n.d.). QuEChERS and soil analysis. An Overview.
  • Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Anastassiades, M., et al. (2006). The QuEChERS Method. eurl-pesticides.eu.
  • Al-Naiema, I. M., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • IIRT. (2025).
  • United Chemical Technologies. (n.d.). EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS.
  • LECO. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
  • Amptius. (n.d.).

Sources

Application Notes & Protocols for the Synthesis of Substituted Phenylbenzimidazoles from 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of substituted phenylbenzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The protocol herein details a robust and efficient method starting from the readily accessible precursor, 5-Chloro-2-nitrodiphenylamine. We will delve into the mechanistic underpinnings of the key reductive cyclization reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, troubleshooting, and product characterization. The methodologies described are designed to be self-validating, ensuring reproducibility and high purity of the target compounds. This guide is intended to empower researchers to confidently synthesize and explore the therapeutic potential of this important scaffold.[2]

Introduction: The Significance of the Phenylbenzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[4][] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Substituted phenylbenzimidazoles have demonstrated efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1][3][6] The ability to introduce diverse substituents onto both the phenyl and benzimidazole rings provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making them highly attractive candidates for novel therapeutic development.[2][3]

This guide focuses on a synthetic route commencing with this compound, a versatile starting material that allows for the introduction of a chlorine atom at the 6-position of the resulting benzimidazole ring, a common feature in many bioactive compounds.

The Synthetic Strategy: Reductive Cyclization

The core of the synthetic approach described herein is the reductive cyclization of the 2-nitro-diphenylamine precursor. This transformation proceeds in a one-pot fashion, involving two key sequential steps:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group. This is a critical step, as the resulting ortho-diamino functionality is poised for cyclization.[7][8][9]

  • Intramolecular Cyclization: The newly formed amino group undergoes an intramolecular condensation reaction with a suitable one-carbon synthon, typically an aldehyde, to form the imidazole ring.[7][10]

Various reducing agents can be employed for the nitro group reduction, with common choices including iron powder in the presence of an acid (e.g., formic acid or ammonium chloride), sodium dithionite, or catalytic hydrogenation.[7][8] The choice of reducing agent can influence reaction conditions and yields. The subsequent cyclization with an aldehyde is often acid-catalyzed.[10]

Reaction Mechanism

The plausible mechanism for the synthesis of a 2-substituted-6-chloro-1-phenylbenzimidazole from this compound and an aromatic aldehyde is illustrated below.

Reductive Cyclization Mechanism cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Imine Formation and Cyclization A This compound B Reduction (e.g., Fe/HCOOH) A->B [H] C 4-Chloro-N1-phenylbenzene-1,2-diamine (Intermediate) B->C D Aromatic Aldehyde (R-CHO) E Condensation C->E D->E F Schiff Base Intermediate E->F G Intramolecular Cyclization F->G H Dehydration G->H -H2O I 2-Aryl-6-chloro-1-phenyl-1H-benzo[d]imidazole (Final Product) H->I

Figure 1: Proposed reaction mechanism for the synthesis of substituted phenylbenzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-1-phenyl-1H-benzo[d]imidazoles

This protocol provides a general procedure for the synthesis of 2-aryl-6-chloro-1-phenyl-1H-benzo[d]imidazoles from this compound and various substituted aromatic aldehydes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material.
Substituted Aromatic Aldehyde≥98%Commercially AvailableThe 'R' group of the final product.
Iron Powder (<100 mesh)ReagentCommercially AvailableReducing agent.
Formic Acid88-91%Commercially AvailableAcid catalyst and hydrogen source.
MethanolACS GradeCommercially AvailableReaction solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate Solution-Prepared in-houseFor neutralization.
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent.
Silica Gel (230-400 mesh)-Commercially AvailableFor column chromatography.
Step-by-Step Procedure

Experimental_Workflow start Start reaction_setup 1. Reaction Setup - Add this compound, iron powder, and methanol to a flask. start->reaction_setup heating_reflux 2. Addition of Reagents - Heat to reflux. - Add formic acid and aldehyde dropwise. reaction_setup->heating_reflux reaction_monitoring 3. Reaction Monitoring - Monitor by TLC until starting material is consumed. heating_reflux->reaction_monitoring workup 4. Workup - Cool, filter, and concentrate. - Neutralize with NaHCO3. reaction_monitoring->workup extraction 5. Extraction - Extract with ethyl acetate. workup->extraction drying_concentration 6. Drying and Concentration - Dry organic layer with Na2SO4. - Concentrate under reduced pressure. extraction->drying_concentration purification 7. Purification - Purify by column chromatography. drying_concentration->purification characterization 8. Characterization - Analyze by NMR, IR, and Mass Spectrometry. purification->characterization end End characterization->end

Figure 2: Experimental workflow for the synthesis of substituted phenylbenzimidazoles.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), iron powder (5.0 eq), and methanol (20 mL).

  • Reagent Addition: Begin stirring the suspension and heat the mixture to reflux (approximately 65-70 °C). Once refluxing, add formic acid (5.0 eq) dropwise over 10 minutes, followed by the dropwise addition of the substituted aromatic aldehyde (1.1 eq).

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete upon the disappearance of the this compound spot.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with methanol (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure.

  • Neutralization and Extraction: To the residue, add water (30 mL) and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-aryl-6-chloro-1-phenyl-1H-benzo[d]imidazole.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[11][12][13][14]

Expected Results and Troubleshooting
ParameterExpected OutcomeTroubleshooting Tips
Reaction Time 2-4 hours- If the reaction is sluggish, ensure the iron powder is finely divided and activated. - The addition of a catalytic amount of ammonium chloride can sometimes accelerate the reduction.
Yield 50-85% (isolated yield)- Low yields may result from incomplete reduction or side reactions. Ensure anhydrous conditions if using sensitive aldehydes. - Over-reduction to undesired byproducts can occur with prolonged reaction times.
Purity >95% after chromatography- If purification is difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water).
Appearance White to off-white solid- Colored impurities can often be removed by treatment with activated charcoal during recrystallization.

Applications in Drug Development

The synthesized substituted phenylbenzimidazoles can serve as a library of compounds for screening against various biological targets. The presence of the chloro-substituent and the variable aryl group at the 2-position allows for the exploration of structure-activity relationships (SAR). These compounds are particularly relevant for development in the following therapeutic areas:

  • Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1]

  • Antimicrobial Agents: The benzimidazole scaffold is a key component of several antifungal and anthelmintic drugs.[3][15]

  • Antiviral Agents: Certain substituted benzimidazoles have shown promise as antiviral agents, including activity against HIV.[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • The reaction generates hydrogen gas; ensure there are no ignition sources nearby.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and versatile method for accessing a range of substituted phenylbenzimidazoles from this compound. The one-pot reductive cyclization is an efficient strategy that can be readily implemented in a standard laboratory setting. The resulting compounds are valuable building blocks for the discovery and development of new therapeutic agents. By understanding the underlying chemistry and following the outlined procedures, researchers can effectively synthesize and explore the potential of this important class of molecules.

References

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. [Link]
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
  • Method for preparing 2-phenylbenzimidazole.
  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles.
  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis of different 2-phenyl benzimidazole derivatives 15–55.
  • Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). [Link]
  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
  • Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
  • Plausible mechanism for synthesis of 2-phenylbenzimidazole catalyzed by PS–Fe–salen. SpringerLink. [Link]
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health (NIH). [Link]
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
  • Mechanism of reductive cyclization of 2‐(2‐nitrophenyl)imidazoles..
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). [Link]
  • Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule.
  • Substituted benzimidazole a potential drug candid
  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[1][16]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Structural and spectroscopic characterization of two new blue luminescent pyridylbenzimidazole zinc(II) complexes.
  • Review On Synthesis Of Benzimidazole
  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES.
  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. National Institutes of Health (NIH). [Link]
  • 2-Phenylbenzimidazole. PubChem. [Link]
  • Benzimidazole. Organic Syntheses Procedure. [Link]

Sources

Application Note: Protocols for the Selective Reduction of the Nitro Group in 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of the nitro group in 5-Chloro-2-nitrodiphenylamine to yield 4-chloro-N1-phenylbenzene-1,2-diamine is a critical transformation in synthetic organic chemistry. The resulting diamine is a high-value intermediate for the synthesis of various heterocyclic structures, including phenothiazines and benzimidazoles, which are scaffolds of significant interest in medicinal chemistry and materials science.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on established protocols for this reduction. It emphasizes the causality behind experimental choices, outlines detailed, step-by-step methodologies, and addresses critical safety and analytical considerations to ensure reliable and reproducible outcomes.

Introduction and Strategic Considerations

The conversion of an aromatic nitro group to a primary amine is a fundamental synthetic operation.[3][4] For a substrate like this compound, the primary challenge lies in achieving chemoselective reduction of the nitro group without affecting the chloro-substituent through hydrodehalogenation. The choice of reducing agent and reaction conditions is therefore paramount and must be tailored to the substrate's sensitivities.[5]

Methodologies for this transformation can be broadly classified into two categories:

  • Catalytic Hydrogenation: Often considered a "green" method, it utilizes hydrogen gas or a hydrogen donor in the presence of a metal catalyst.[6][7] While efficient, standard catalysts like Palladium on carbon (Pd/C) can sometimes promote undesired dechlorination.[5][8]

  • Stoichiometric Metal-Mediated Reductions: These classic methods employ metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media.[9][10] They are robust, cost-effective, and generally exhibit excellent chemoselectivity, making them highly reliable for halogenated nitroarenes.[10][11]

This guide will focus on the most reliable and widely applicable metal-mediated methods, providing protocols that balance efficiency, selectivity, and operational simplicity.

Mechanistic Overview of Aromatic Nitro Group Reduction

The reduction of an aromatic nitro group (Ar-NO₂) to an arylamine (Ar-NH₂) is a six-electron process. While the exact pathway can vary with the reducing agent, it is generally understood to proceed through several intermediates.[1][12]

The key stages are:

  • Nitro to Nitroso: The nitro group is first reduced to a nitroso derivative (Ar-N=O).

  • Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to the corresponding hydroxylamine (Ar-NHOH).[1][12]

  • Hydroxylamine to Amine: The final reduction step converts the hydroxylamine to the primary amine (Ar-NH₂).[1][12]

Metal-mediated reductions, such as with iron or tin in acidic media, involve single electron transfers from the metal surface to the nitro group, with protons supplied by the solvent or acidic medium.[12]

Comparative Overview of Reduction Protocols

The selection of a specific protocol depends on factors such as available equipment, scale, cost, and downstream processing requirements.

FeatureProtocol 1: Iron/NH₄ClProtocol 2: Tin(II) ChlorideProtocol 3: Catalytic Hydrogenation
Primary Reagents Iron powder, Ammonium ChlorideTin(II) chloride dihydrate, Acid (HCl)H₂ gas, Metal Catalyst (e.g., Pt/C, Raney Ni)
Reaction Conditions Neutral to slightly acidic, refluxStrongly acidic, refluxNeutral, requires pressure vessel
Chemoselectivity Excellent; Halogens are stable.[11]Excellent; Tolerates many functional groups.[5][13]Risk of dehalogenation with some catalysts (e.g., Pd/C).[5]
Workup Simple filtration of iron oxides.Can be cumbersome due to precipitation and filtration of tin salts.[13]Simple filtration of catalyst (handle with care).
Safety Concerns Standard reflux precautions.Tin compounds have toxicity concerns.Hydrogen gas is highly flammable/explosive; catalysts can be pyrophoric.[13]
Environmental Generates iron waste.Generates tin waste.Considered "greener" if catalyst is recycled.[6]

Detailed Experimental Protocols

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This method is highly effective, economical, and avoids the use of strong acids, making it compatible with acid-sensitive functional groups. Iron is an environmentally benign metal, and the workup is straightforward.[11][14]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh, 3.0-5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0-2.0 eq)

  • Ethanol (or Methanol) and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Celite® or diatomaceous earth

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, heating mantle, and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water. Stir to create a suspension.

  • Add ammonium chloride (1.0 eq) and iron powder (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 70-80°C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the complete consumption of the starting material.

  • Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[11]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-chloro-N1-phenylbenzene-1,2-diamine.

  • Purify the product by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

The use of stannous chloride (SnCl₂) in an acidic medium is a classic and highly reliable method for reducing aromatic nitro compounds, known for its excellent functional group tolerance.[5][13][15]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (3.0 eq) to the solution.[3]

  • Slowly add concentrated HCl with stirring. The reaction is exothermic.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is usually complete in 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Slowly basify the mixture by adding a cold aqueous solution of NaOH until the pH is ~8-9. This will precipitate tin salts as a white solid (tin hydroxide).[3]

  • Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3]

  • Purify the crude product as needed.

Experimental Workflow Visualization

The general laboratory workflow for the metal-mediated reduction can be visualized as follows.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Isolation & Purification start Charge Flask: - this compound - Solvent (EtOH/H₂O) reagents Add Reagents: - Metal (Fe or SnCl₂) - Acid/Salt (NH₄Cl or HCl) start->reagents reflux Heat to Reflux (70-80°C) reagents->reflux monitor Monitor by TLC reflux->monitor filtration Hot Filtration (remove metal salts) monitor->filtration extraction Solvent Extraction & Washing filtration->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentrate Concentrate (Rotary Evaporator) drying->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify product Final Product: 4-chloro-N1-phenylbenzene -1,2-diamine purify->product

Caption: General workflow for metal-mediated nitro group reduction.

Safety, Handling, and Scale-Up Considerations

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic. For larger-scale reactions, reagents should be added portion-wise, and external cooling should be readily available to maintain control of the reaction temperature.[6]

  • Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle concentrated acids and bases within a fume hood.

  • Catalyst Safety (for Hydrogenation): Catalysts like Palladium on carbon and Raney Nickel can be pyrophoric, especially after filtration when exposed to air. The filter cake should never be allowed to dry completely and should be quenched carefully in water. Hydrogen gas is explosive; ensure the reaction system is leak-proof and properly purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.[13]

  • Waste Disposal: Metal waste from iron and tin reductions must be disposed of according to institutional and local environmental regulations.

Analytical Characterization

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. The starting material, this compound, is typically a colored (yellow/orange) solid, while the product diamine is often a less colored or colorless solid. A typical mobile phase is Hexane:Ethyl Acetate (4:1 to 2:1). The disappearance of the starting material spot confirms reaction completion.

  • Product Identification: The structure of the final product, 4-chloro-N1-phenylbenzene-1,2-diamine, should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

    • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ for C₁₂H₁₁ClN₂ is approx. 219.07).

    • HPLC: To determine the purity of the final compound.[16]

References

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. WordPress.
  • Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube.
  • Common Organic Chemistry. (n.d.). Nitro Reduction.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate...
  • Quora. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • DSpace@MIT. (n.d.). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Massachusetts Institute of Technology.
  • PubChem. (n.d.). N-(4-chlorophenyl)benzene-1,2-diamine. National Center for Biotechnology Information.
  • ResearchGate. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. National Center for Biotechnology Information.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). US4207261A - Process for preparing o-phenylenediamine.
  • Google Patents. (n.d.). EP0132568A1 - Derivatives of 1,4-diamino-5-chloro-2-nitrobenzene, process for their production and agents for dyeing hair.
  • ACS Publications. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst.
  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds.
  • Thieme Chemistry. (n.d.). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride.
  • Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
  • Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives.
  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.

Sources

Application Note & Protocol: 5-Chloro-2-nitrodiphenylamine as a Versatile Precursor for the Synthesis of Novel Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Abstract

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][2][3] The strategic synthesis of novel phenothiazine analogs is a critical endeavor in the pursuit of therapeutic agents with enhanced efficacy and improved safety profiles. This document provides a comprehensive guide to the utilization of 5-Chloro-2-nitrodiphenylamine as a key precursor in the synthesis of substituted phenothiazines. We will delve into the mechanistic underpinnings of the synthetic route, provide detailed, field-tested protocols, and discuss the significance of this precursor in generating structurally diverse phenothiazine libraries for drug discovery.

Introduction: The Significance of the Phenothiazine Scaffold

The tricyclic phenothiazine core is a privileged scaffold in drug development, forming the structural basis for a multitude of therapeutic agents.[1][4] The pharmacological versatility of phenothiazines stems from the ability to readily modify the core structure at various positions, leading to a wide array of derivatives with distinct biological activities.[2][3][4] The synthesis of these derivatives often relies on robust and adaptable chemical pathways. One such powerful strategy involves the intramolecular cyclization of appropriately substituted diphenylamine precursors.

This compound emerges as a particularly valuable starting material in this context. Its chemical structure, featuring a nitro group for activation and a strategically placed chlorine atom, facilitates a key synthetic transformation known as the Smiles rearrangement, followed by cyclization to afford the desired phenothiazine ring system.[5][6] This application note will elucidate this synthetic pathway, providing researchers with the necessary knowledge to leverage this compound for the creation of novel phenothiazine-based compounds.

Mechanistic Insight: The Smiles Rearrangement and Cyclization Cascade

The conversion of this compound to a phenothiazine derivative is a multi-step process initiated by the introduction of a sulfur nucleophile. The key mechanistic event is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction.[5][6]

The process can be conceptually broken down as follows:

  • Thiolation: The synthesis typically begins with the reaction of this compound with a thiol, such as 2-aminothiophenol, in the presence of a base. The base deprotonates the thiol, generating a potent thiolate nucleophile.

  • Nucleophilic Aromatic Substitution (Initial): The thiolate attacks the carbon atom bearing the chlorine on the this compound ring. This is an intermolecular nucleophilic aromatic substitution.

  • Smiles Rearrangement (Intramolecular Translocation): This is the pivotal step. The newly formed sulfide undergoes an intramolecular nucleophilic attack. The amine nitrogen of the original 2-aminothiophenol moiety attacks the carbon atom of the nitro-activated ring, displacing the sulfide group. The electron-withdrawing nitro group is crucial for activating the ring towards this nucleophilic attack.[5]

  • Cyclization via Reductive Condensation: The resulting intermediate, a substituted 2-aminodiphenylamine, is then poised for cyclization. This is often achieved through a reductive cyclization of the nitro group.[7] The reduction of the nitro group to an amine, followed by an intramolecular condensation with the sulfide, forges the central thiazine ring of the phenothiazine scaffold.

Smiles_Rearrangement_and_Cyclization cluster_0 Step 1: Thiolation cluster_1 Step 2: Smiles Rearrangement cluster_2 Step 3: Reductive Cyclization This compound This compound Thiolate Intermediate Thiolate Intermediate This compound->Thiolate Intermediate Reaction 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Thiolate Intermediate Reaction Base Base Base->Thiolate Intermediate Catalyst Rearranged Intermediate Rearranged Intermediate Thiolate Intermediate->Rearranged Intermediate Intramolecular Nucleophilic Attack Phenothiazine Derivative Phenothiazine Derivative Rearranged Intermediate->Phenothiazine Derivative Reduction & Cyclization Reducing Agent Reducing Agent Reducing Agent->Phenothiazine Derivative Reagent

Caption: Mechanistic overview of phenothiazine synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative phenothiazine derivative starting from this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier
This compound25781-92-4C₁₂H₉ClN₂O₂248.67Orange to red solid
2-Aminothiophenol137-07-5C₆H₇NS125.19Colorless to yellow liquidSigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21White powderFisher Scientific
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Colorless liquidVWR
Sodium Hydrosulfite (Na₂S₂O₄)7775-14-6Na₂S₂O₄174.11White crystalline powderAcros Organics
Ethanol (EtOH)64-17-5C₂H₆O46.07Colorless liquidDecon Labs
Hydrochloric Acid (HCl)7647-01-0HCl36.46Colorless aqueous solutionJ.T. Baker
Synthesis of a Substituted Phenothiazine Derivative

Reaction: Synthesis of 2-chloro-8-nitrophenothiazine

Step 1: Synthesis of 2-Amino-2'-(5-chloro-2-nitrophenylamino)diphenyl sulfide

  • To a stirred solution of this compound (2.49 g, 10 mmol) in 50 mL of N,N-Dimethylformamide (DMF), add 2-aminothiophenol (1.25 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to 120 °C and maintain this temperature for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with copious amounts of water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield the intermediate diphenyl sulfide.

Step 2: Reductive Cyclization to form 2-Chloro-8-nitrophenothiazine

  • Suspend the dried intermediate from Step 1 (10 mmol) in 100 mL of ethanol.

  • Heat the suspension to reflux (approximately 78 °C).

  • In a separate flask, prepare a solution of sodium hydrosulfite (8.71 g, 50 mmol) in 50 mL of water.

  • Add the sodium hydrosulfite solution dropwise to the refluxing ethanolic suspension over a period of 30 minutes.

  • Continue refluxing for an additional 4 hours. The color of the reaction mixture should change, indicating the formation of the phenothiazine.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C. The final product can be further purified by column chromatography on silica gel if necessary.

Experimental_Workflow Start Start Step1_Reaction Step 1: Synthesis of Diphenyl Sulfide Intermediate - React this compound & 2-Aminothiophenol - Base: K2CO3, Solvent: DMF - Heat at 120°C for 8h Start->Step1_Reaction Step1_Workup Workup - Cool and pour into ice-water - Filter and wash solid - Dry under vacuum Step1_Reaction->Step1_Workup Step1_Purification Purification - Recrystallize from Ethanol Step1_Workup->Step1_Purification Intermediate Diphenyl Sulfide Intermediate Step1_Purification->Intermediate Step2_Reaction Step 2: Reductive Cyclization - Suspend intermediate in Ethanol - Reflux - Add Na2S2O4 solution dropwise Intermediate->Step2_Reaction Step2_Workup Workup - Cool to room temperature - Acidify with HCl - Filter and wash solid Step2_Reaction->Step2_Workup Step2_Purification Purification (Optional) - Column Chromatography Step2_Workup->Step2_Purification Final_Product 2-Chloro-8-nitrophenothiazine Step2_Purification->Final_Product End End Final_Product->End Troubleshooting_Logic Problem Problem Low_Yield_Step1 Low Yield in Step 1 Incomplete Reaction Side Reactions Problem->Low_Yield_Step1 Difficult_Cyclization Difficult Cyclization Inefficient Reduction Incomplete Cyclization Problem->Difficult_Cyclization Purity_Issues Product Purity Issues Residual Reagents Byproducts Problem->Purity_Issues Solution_Yield Solutions for Low Yield Anhydrous Conditions Increase Time/Temp Stronger Base (NaH) Low_Yield_Step1->Solution_Yield Solution_Cyclization Solutions for Cyclization Increase Na2S2O4 Alternative Reducer (SnCl2) Vigorous Reflux Difficult_Cyclization->Solution_Cyclization Solution_Purity Solutions for Purity Thorough Washing Column Chromatography Purity_Issues->Solution_Purity

Sources

use of 5-Chloro-2-nitrodiphenylamine in the synthesis of Clobazam impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis and Analysis of a Key Clobazam Process Impurity from 5-Chloro-2-nitrodiphenylamine

Audience: Researchers, scientists, and drug development professionals in pharmaceutical process chemistry and quality control.

Abstract and Introduction

Clobazam, a 1,5-benzodiazepine, is a crucial antiepileptic and anxiolytic agent.[1] The control of impurities in its Active Pharmaceutical Ingredient (API) is mandated by regulatory bodies to ensure patient safety and drug efficacy.[2] Process-related impurities, which originate from the manufacturing process, are of particular concern. One of the primary synthetic routes to Clobazam proceeds through the intermediate N-(5-chloro-2-nitrophenyl)phenylamine, also known as this compound.[3][4][5]

This document provides a detailed application protocol for the strategic synthesis of a critical Clobazam process impurity, 8-chloro-1-phenyl-1,5-dihydro-benzo[b][2][6]diazepine-2,4-dione (Impurity A) , starting from this compound. This impurity is the immediate precursor to Clobazam and can persist as an impurity if the final N-methylation step is incomplete. We further provide a robust HPLC protocol for the clear separation and detection of this impurity from the Clobazam API.

This guide is intended to empower researchers to:

  • Synthesize and isolate a key Clobazam process impurity for use as a reference standard.

  • Develop and validate analytical methods for impurity profiling.

  • Gain a deeper understanding of impurity formation pathways in the Clobazam manufacturing process.

Background Chemistry: The Rationale

The synthesis of Clobazam from this compound involves three key transformations, as outlined in various patents[3][4][5]:

  • Acylation: The secondary amine of this compound is acylated using a malonic acid derivative, typically a mono-ester mono-acid chloride (like monoethyl malonate acyl chloride), to attach the carbon backbone required for the diazepine ring.

  • Reductive Cyclization: The nitro group is selectively reduced to an amine, which then undergoes an intramolecular cyclization to form the seven-membered diazepinedione ring system. A common and effective method for this is the use of a reducing agent like zinc powder in the presence of an acid.[3][4]

  • N-Methylation: The final step is the methylation of the nitrogen atom at position 1 of the diazepine ring to yield Clobazam.

Impurity A, the target of our synthesis, is the product formed after the reductive cyclization step but before the final N-methylation. Its presence in the final API indicates an incomplete methylation reaction, making it a critical process control parameter.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation from the starting material to the target impurity.

Clobazam Impurity Synthesis cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reductive Cyclization SM This compound Intermediate1 N-(carbethoxyacetyl)- This compound SM->Intermediate1 Toluene, Reflux Reagent1 Monoethyl Malonate Acyl Chloride Reagent1->Intermediate1 ImpurityA Impurity A (8-chloro-1-phenyl-1,5-dihydro- benzo[b][1,4]diazepine-2,4-dione) Intermediate1->ImpurityA Ethanol/Water Reagent2 Zinc Powder, Acid (e.g., HCl) Reagent2->ImpurityA

Caption: Synthesis of Clobazam Impurity A from this compound.

Protocol 1: Synthesis of Clobazam Impurity A

This protocol is adapted from established synthetic routes for Clobazam, omitting the final methylation step.[3][4][5]

Materials and Reagents
  • This compound (CAS: 25781-92-4)[6][7]

  • Monoethyl malonate acyl chloride

  • Toluene, anhydrous

  • Zinc dust (<10 micron)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure

Step 1: Acylation

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • To the flask, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material (approx. 10 mL per gram of starting material).

  • Slowly add monoethyl malonate acyl chloride (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

    • Rationale: The elevated temperature is necessary to drive the acylation of the secondary amine, which is a moderately reactive nucleophile.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion.

  • Once complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure to obtain the crude acylated intermediate as an oil or solid.

Step 2: Reductive Cyclization

  • Transfer the crude intermediate from Step 1 to a new round-bottom flask.

  • Add a mixture of ethanol and water (e.g., 4:1 ratio) to dissolve the crude product.

  • Begin vigorous stirring and add zinc dust (3.0 - 4.0 eq) portion-wise to the mixture.

  • After the zinc addition, slowly add concentrated HCl (2.0 - 3.0 eq) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

    • Rationale: Zinc metal in the presence of acid generates nascent hydrogen in situ, which is a powerful reducing agent for the nitro group. The acidic conditions also catalyze the subsequent intramolecular amide formation (cyclization).

  • After the addition is complete, continue stirring at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the excess zinc and zinc salts. Wash the filter cake with ethanol.

  • Combine the filtrates and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7. A precipitate should form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Impurity A.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield Impurity A as a solid.

  • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: HPLC Analysis of Impurity A in Clobazam

This stability-indicating HPLC method is designed to effectively separate Clobazam from Impurity A and other potential degradation products.[8][9]

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., Nova-Pak C18, 4.6 x 150 mm, 5 µm).[8]

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Deionized Water

  • Clobazam Reference Standard

  • Synthesized Impurity A Reference Standard

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterConditionRationale
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄Provides good buffering capacity and peak shape for the analytes.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compounds from the C18 column.
Gradient Elution See Table 2 belowA gradient is essential to elute both the more polar impurity and the more retained Clobazam with good resolution in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CMaintains consistent retention times and improves peak symmetry.
Detection UV at 230 nmA wavelength where both Clobazam and Impurity A exhibit strong absorbance.[8]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
10.0 40 60
12.0 40 60
12.1 60 40

| 15.0 | 60 | 40 |

Sample Preparation
  • Standard Preparation:

    • Accurately weigh and dissolve Clobazam and Impurity A reference standards in a 50:50 mixture of acetonitrile and water (diluent) to prepare individual stock solutions (e.g., 100 µg/mL).

    • Prepare a mixed resolution standard containing Clobazam (e.g., 50 µg/mL) and Impurity A (e.g., 1 µg/mL).

  • Sample Preparation (for Clobazam API):

    • Accurately weigh about 25 mg of the Clobazam API sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a sample concentration of 500 µg/mL.

Analysis Workflow

The following diagram outlines the analytical procedure.

Caption: Workflow for the HPLC analysis of Clobazam and Impurity A.

Data Interpretation and System Suitability

  • Expected Elution Order: Impurity A is more polar than Clobazam due to the presence of the N-H group compared to Clobazam's N-CH₃ group. Therefore, Impurity A will have a shorter retention time than Clobazam on a reverse-phase column.

  • System Suitability: Before analyzing samples, inject the resolution standard. The resolution between the Impurity A peak and the Clobazam peak must be greater than 2.0 to ensure accurate quantification.

  • Quantification: The amount of Impurity A in a Clobazam sample can be calculated using the principle of area normalization (Area %), assuming a similar response factor, or more accurately by using the response from the Impurity A reference standard.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is not classified as hazardous under OSHA 2024 standards, but standard safe handling practices should always be followed.[10] Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[10][11]

References

  • Kumar, N., et al. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10).
  • Emami, J., et al. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. DARU Journal of Pharmaceutical Sciences, 22(1), 57.
  • Mehta, A. C., et al. (2016). Process for preparing clobazam using novel intermediates. Google Patents (WO2016193482A1).
  • SynZeal. (n.d.). This compound. SynZeal.
  • Wang, J., et al. (2017). The preparation method of Clobazam. Google Patents (CN106749052A).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wang, J., et al. (2019). Preparation method of clobazam. Google Patents (CN106749052B).
  • PubChem. (n.d.). Clobazam. National Center for Biotechnology Information.
  • Reddy, G. S., et al. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR. Journal of Pharmaceutical and Biomedical Analysis, 138, 223-233.
  • ResearchGate. (2017). Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR.

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Chloro-2-nitrodiphenylamine (C₁₂H₉ClN₂O₂), a key intermediate in the production of pharmaceuticals and dyes.[1] Notably, it serves as a precursor in the synthesis of the anti-epileptic drug Clobazam.[2][3] This application note details a robust and reproducible protocol based on the Ullmann condensation, a copper-catalyzed cross-coupling reaction. The document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines necessary safety precautions, and describes analytical techniques for the characterization and purification of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an organic compound featuring a diphenylamine core substituted with a chlorine atom at the 5-position and a nitro group at the 2-position of one of the phenyl rings.[1][2] Its molecular structure, particularly the presence of reactive nitro and chloro functional groups, makes it a valuable building block for the synthesis of more complex heterocyclic compounds.[4] The synthesis of this compound is of significant interest due to its role as a process-related impurity that requires strict quantification in pharmaceutical manufacturing.[3]

The Ullmann condensation, a versatile method for forming carbon-nitrogen bonds, is the chosen synthetic route for this protocol.[5] This copper-catalyzed reaction provides a reliable means of coupling an aryl halide with an amine, and the presence of an electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic aromatic substitution.[5]

Reaction Principle and Mechanism

The synthesis of this compound via the Ullmann condensation involves the reaction of 2,4-dichloro-1-nitrobenzene with aniline in the presence of a copper catalyst and a base. The general reaction scheme is depicted below:

Ullmann_Condensation reactant1 2,4-Dichloro-1-nitrobenzene Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Aniline reactant2->Reaction Mixture product This compound catalyst CuI, Base (K2CO3) catalyst->Reaction Mixture solvent Solvent (e.g., DMF) solvent->Reaction Mixture Reaction Mixture->product Heat

Figure 1: General reaction scheme for the Ullmann condensation.

The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving a copper(I) species. The base deprotonates the aniline to form a more nucleophilic amide, which then coordinates with the copper(I) catalyst. This copper-amide complex undergoes oxidative addition with the aryl halide (2,4-dichloro-1-nitrobenzene). The resulting intermediate then undergoes reductive elimination to yield the desired this compound and regenerate the active copper(I) catalyst.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
2,4-Dichloro-1-nitrobenzeneC₆H₃Cl₂NO₂192.00>98%
AnilineC₆H₅NH₂93.13>99%
Anhydrous Potassium CarbonateK₂CO₃138.21>99%
Copper(I) IodideCuI190.45>98%
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
TolueneC₇H₈92.14ACS Grade
MethanolCH₃OH32.04ACS Grade
Deionized WaterH₂O18.02
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet/outlet

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up cluster_purification Purification A 1. Combine reactants: 2,4-dichloro-1-nitrobenzene (1.0 eq) aniline (1.2 eq) potassium carbonate (2.0 eq) copper(I) iodide (0.1 eq) B 2. Add anhydrous DMF as solvent A->B C 3. Purge with nitrogen B->C D 4. Heat to 120-130 °C with vigorous stirring C->D E 5. Monitor reaction by TLC D->E F 6. Cool to room temperature E->F G 7. Pour into ice-water and stir F->G H 8. Filter the crude solid G->H I 9. Recrystallize from methanol or ethanol H->I J 10. Dry the purified product under vacuum I->J

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,4-dichloro-1-nitrobenzene (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dichloro-1-nitrobenzene.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to a temperature of 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-water with constant stirring. A solid precipitate will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water to remove any inorganic salts and residual DMF.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the final product under vacuum to yield an orange-red crystalline powder.[2]

Characterization

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the structural elucidation of the compound.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.[6]

Expected Physical Properties:

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O₂[7]
Molecular Weight248.66 g/mol [4][7]
AppearanceOrange-red crystalline powder[2]
Melting Point110-114 °C[8]
SolubilitySlightly soluble in chloroform and heated methanol.[8]

Safety and Hazard Information

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: May cause skin, eye, and respiratory tract irritation.[1] Handle with care, assuming properties similar to other aromatic nitro compounds which can be potentially explosive under certain conditions.[1]

  • 2,4-Dichloro-1-nitrobenzene: Toxic and an irritant. Avoid contact with skin and eyes.

  • Aniline: Toxic and readily absorbed through the skin.

  • Copper(I) Iodide: Harmful if swallowed or inhaled.

  • Dimethylformamide (DMF): A potential reproductive toxin.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Ensure adequate ventilation and use a fume hood.[9]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

  • Smolecule. (n.d.). Buy this compound | 25781-92-4.
  • ChemicalBook. (n.d.). This compound | 25781-92-4.
  • Benchchem. (n.d.). This compound-13C6 for pharmaceutical impurity quantification.
  • Benchchem. (n.d.). This compound Research Chemical.
  • Biosynth. (n.d.). This compound | 25781-92-4 | FC20030.
  • NIST. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Guide: Physical and Chemical Characteristics of this compound-¹³C₆.
  • TCI Chemicals. (2023). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (2018). This compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ECHEMI. (n.d.). 5-Chloro-2-nitro-N-phenylbenzenamine SDS, 25781-92-4 Safety Data Sheets.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Bis(2-nitrophenyl)amine via Ullmann Condensation.

Sources

5-Chloro-2-nitrodiphenylamine in the preparation of novel heterocyclic compounds

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. Aromatic nitro compounds can be toxic and irritating. [13][14][15]

Protocol 1: Synthesis of 2-Chloro-8-nitrophenothiazine

Principle: This protocol utilizes a one-pot reductive cyclization of this compound with sulfur, where the nitro group is reduced in situ.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
This compound248.672.49 g10.0
Sulfur (S)32.060.64 g20.0
Iodine (I₂)253.810.13 g0.5
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add this compound (2.49 g, 10.0 mmol).

  • Reagent Addition: Add elemental sulfur (0.64 g, 20.0 mmol), iodine (0.13 g, 0.5 mmol), and N,N-Dimethylformamide (DMF, 20 mL).

  • Reaction Conditions: Heat the reaction mixture with stirring to 150-160 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the dark solution into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove DMF.

  • Purification: The crude solid is dried and then recrystallized from toluene or a mixture of ethanol and water to afford the pure 2-Chloro-8-nitrophenothiazine as a crystalline solid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of 2-Chloroacridone

Principle: This two-step protocol involves the reduction of the nitro group of the starting material, followed by an Ullmann condensation with 2-chlorobenzoic acid and subsequent acid-catalyzed cyclization.

Step A: Synthesis of 2-Amino-5-chlorodiphenylamine

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
This compound248.672.49 g10.0
Stannous Chloride (SnCl₂)·2H₂O225.636.77 g30.0
Concentrated HCl36.4615 mL-
Ethanol (95%)46.0750 mL-

Procedure (Step A):

  • Suspend this compound (2.49 g, 10.0 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Add stannous chloride dihydrate (6.77 g, 30.0 mmol) and concentrated HCl (15 mL).

  • Heat the mixture to reflux for 2-3 hours until the yellow color disappears.

  • Cool the reaction mixture and pour it into a beaker containing ice. Neutralize carefully by adding a 20% aqueous sodium hydroxide solution until the solution is basic (pH > 8).

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 2-Amino-5-chlorodiphenylamine, which can be used in the next step without further purification.

Step B: Ullmann Condensation and Cyclization

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-Amino-5-chlorodiphenylamine218.682.19 g10.0
2-Chlorobenzoic acid156.571.57 g10.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Copper(I) Iodide (CuI)190.450.19 g1.0
Polyphosphoric Acid (PPA)-~20 g-

Procedure (Step B):

  • In a flask, combine 2-Amino-5-chlorodiphenylamine (2.19 g, 10.0 mmol), 2-chlorobenzoic acid (1.57 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and CuI (0.19 g, 1.0 mmol) in 20 mL of DMF.

  • Heat the mixture at 150 °C for 8 hours under an inert atmosphere.

  • Cool the mixture, pour it into water, and acidify with HCl. Filter the precipitate, wash with water, and dry. This gives the intermediate N-(4-chlorophenyl)anthranilic acid.

  • Add the dried intermediate to polyphosphoric acid (~20 g) and heat at 120-130 °C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with aqueous ammonia or sodium hydroxide solution. The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 2-Chloroacridone.

Data Summary and Characterization

The successful synthesis of the target heterocycles must be validated through rigorous characterization. The following table provides expected data for the synthesized compounds.

CompoundExpected Yield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
2-Chloro-8-nitrophenothiazine 60-75>200Aromatic protons (multiplets), NH proton (broad singlet)3300-3400 (N-H), 1500-1550 & 1300-1350 (NO₂)
2-Chloroacridone 55-70>250Aromatic protons (multiplets), NH proton (broad singlet, downfield)3100-3300 (N-H), 1610-1640 (C=O)
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the final product, showing characteristic shifts for aromatic protons and carbons, and confirming the presence or absence of specific functional groups.

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. For instance, the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of an N-H stretch (~3350 cm⁻¹) confirms the reduction step. The characteristic C=O stretch (~1620 cm⁻¹) confirms the formation of the acridone ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition.

Conclusion

This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of phenothiazine and acridone derivatives are robust, scalable, and founded on well-established reaction mechanisms. By providing a clear rationale for the experimental choices and detailed procedural steps, this guide equips researchers in drug discovery and organic synthesis with the necessary tools to explore the rich chemical space accessible from this strategic starting material.

References

  • PubChem. (n.d.). 2-Nitrodiphenylamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Alsaady, Z. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate.
  • University of Manchester. (n.d.). Modern Aspects of the Smiles Rearrangement.
  • Rossi, E., et al. (n.d.). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. ResearchGate.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Jadhav, J., et al. (2021). Ultrasound-assisted, green and efficient synthesis of ferrocene-appended azo-phenothiazines. ResearchGate.
  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications.
  • Request PDF. (n.d.). Observation of O→N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds. ResearchGate.
  • Various Authors. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry.
  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • Douglas, J. J., et al. (n.d.). Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. Chemical Communications.
  • Al-Sabawi, A. H. (2015). Synthesis of Some Novel Heterocyclic Compounds. ResearchGate.
  • PubMed Central. (n.d.). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations.
  • ChemBK. (n.d.). This compound.
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • Abbas, A. K., et al. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Eurasian Chemical Communications.
  • International Journal of Research Publication and Reviews. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds.
  • RSC Publishing. (2022). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry.
  • Begum, A., et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers.
  • Wikipedia. (n.d.). Smiles rearrangement.
  • Jameel, R. K., & Mohammad, S. K. (2019). Synthesis of some acridine and acridone derivatives. ResearchGate.
  • RSC Publishing. (n.d.). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Natural Volatiles & Essential Oils. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study.
  • RSC Publishing. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Eurasian Chemical Communications. (n.d.). Biological activity of new heterocyclic compounds derived from chalcone.
  • Verma, S. K. (2021). Synthesis of Phenothiazine. YouTube.
  • Terse, P. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx. Slideshare.

Application Notes and Protocols for the Trace Analysis of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of 5-Chloro-2-nitrodiphenylamine, a compound of significant interest in pharmaceutical and environmental analysis. As a known process-related impurity in the synthesis of the anti-epileptic drug Clobazam, its accurate quantification at trace levels is mandated by regulatory bodies to ensure drug safety and efficacy.[1][2] Furthermore, as a nitroaromatic compound, its potential presence and persistence in environmental matrices necessitate sensitive analytical methods. This document outlines the core principles and step-by-step methodologies for extracting and purifying this compound from diverse sample types, ensuring high recovery and compatibility with modern analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction and Analyte Profile

This compound is a diphenylamine derivative containing both nitro and chloro functional groups.[2][3] The accurate detection of this compound at trace levels is critically dependent on the efficacy of the sample preparation workflow. An effective protocol must successfully isolate the analyte from complex matrices, remove interfering substances, and concentrate it to a level amenable to the sensitivity of the chosen analytical instrument. The selection of an appropriate sample preparation strategy is therefore the foundational step for reliable quantification.

This guide explores several field-proven extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), providing detailed protocols tailored for different sample matrices.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₉ClN₂O₂[4][5]
Molecular Weight 248.67 g/mol [3][4][5]
Appearance Orange to Red Solid / Orange-red fine crystalline powder[2][3]
Melting Point 110-114 °C[3]
Boiling Point 370.4±32.0 °C (Predicted)[3]
Solubility Slightly soluble in Chloroform; Very slightly soluble in Methanol (heated)[3]
CAS Number 25781-92-4[4][5]

The semi-polar nature of this molecule, along with the presence of the nitro group, dictates the choice of solvents and sorbents used in the extraction and cleanup phases. These properties are leveraged in the following protocols to achieve selective isolation.

Core Methodologies for Sample Preparation

The optimal sample preparation technique is contingent upon the sample matrix, the required limit of quantification (LOQ), and the available analytical instrumentation. This section details four robust protocols, explaining the rationale behind each experimental choice.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wastewater, Groundwater)

Expert Rationale: SPE is the preferred method for trace analysis in aqueous samples due to its high concentration factor, excellent cleanup capabilities, and reduced solvent consumption compared to traditional LLE.[6] U.S. EPA Method 8330B, which covers nitroaromatics, recommends SPE for low-level water samples, highlighting its effectiveness.[7][8] Reversed-phase sorbents like C18 or Divinylbenzene (DVB) are ideal for retaining the semi-polar this compound from a polar water matrix.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample 1. Aqueous Sample (e.g., 500 mL) Adjust 2. Adjust pH (if needed) Spike with Internal Standard Sample->Adjust Condition 3. Condition Cartridge (Methanol, then Water) Load 4. Load Sample Condition->Load Wash 5. Wash Cartridge (e.g., Water/Methanol mix) (Interferences to Waste) Load->Wash Elute 6. Elute Analyte (Acetonitrile or Ethyl Acetate) Wash->Elute Evaporate 7. Evaporate Eluate (Nitrogen Stream) Elute->Evaporate Reconstitute 8. Reconstitute (Mobile Phase) Evaporate->Reconstitute Analysis 9. HPLC or GC/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample 1. Aqueous Sample in Separatory Funnel Spike 2. Spike with Internal Standard Sample->Spike AddSolvent 3. Add Immiscible Organic Solvent (e.g., DCM) Spike->AddSolvent Shake 4. Shake Vigorously & Vent AddSolvent->Shake Separate 5. Allow Layers to Separate Shake->Separate Collect 6. Collect Organic Layer (Repeat x2) Separate->Collect Dry 7. Dry Organic Extract (Anhydrous Na₂SO₄) Collect->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Final 9. Reconstitute & Analyze Evaporate->Final

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Place a known volume (e.g., 50 mL) of the aqueous process sample into a separatory funnel.

    • Spike with an internal standard.

  • Extraction:

    • Add 25 mL of a suitable extraction solvent, such as Dichloromethane (DCM) or Ethyl Acetate.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection:

    • Drain the lower organic layer (DCM) into a flask. If using a solvent less dense than water, the top layer is collected.

    • Repeat the extraction twice more with fresh portions of the organic solvent, combining all organic extracts.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove residual water. Swirl and let stand for 5-10 minutes.

  • Concentration:

    • Filter or decant the dried extract into a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

Protocol 3: QuEChERS for Soil and Pharmaceutical Powder Samples

Expert Rationale: The QuEChERS method is exceptionally versatile and efficient for solid samples. [9]It streamlines the extraction and cleanup into two simple steps, significantly reducing sample preparation time and solvent usage. [9]The initial extraction with acetonitrile and salts partitions the analyte into the organic phase, while the subsequent dispersive SPE (d-SPE) step uses specific sorbents to remove matrix components like pigments, lipids, and polar interferences. This method has been successfully adapted for various nitroaromatic compounds and complex matrices. [10][11]

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Final Analysis Sample 1. Homogenized Sample (e.g., 10g Soil) in Tube Hydrate 2. Add Water & Spike IS Sample->Hydrate AddSolvent 3. Add Acetonitrile Hydrate->AddSolvent AddSalts 4. Add QuEChERS Salts (MgSO₄, NaCl) AddSolvent->AddSalts Shake 5. Shake & Centrifuge AddSalts->Shake Supernatant 6. Take Aliquot of Acetonitrile Layer Shake->Supernatant dSPE 7. Add to d-SPE Tube (PSA, C18, MgSO₄) Supernatant->dSPE Vortex 8. Vortex & Centrifuge dSPE->Vortex FinalExtract 9. Collect Supernatant Vortex->FinalExtract Analysis 10. Ready for Analysis FinalExtract->Analysis

Caption: QuEChERS Workflow for Solid Samples.

Detailed Step-by-Step Protocol:

  • Sample Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample is dry) and spike with the internal standard. Vortex briefly.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (commonly containing anhydrous magnesium sulfate and sodium chloride).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube. The tube should contain sorbents like primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove water. C18 can be included to remove non-polar interferences.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Preparation:

    • The resulting supernatant is ready for direct injection or can be further diluted if necessary before analysis.

Protocol 4: Ultrasonic Extraction for Soils and Sediments

Expert Rationale: This protocol is based on U.S. EPA Method 8330A, a standard procedure for extracting nitroaromatics and nitramines from solid waste and soil. [12]Ultrasonic energy facilitates the penetration of the solvent into the sample matrix, enhancing the extraction efficiency for solid-bound analytes. Acetonitrile is the solvent of choice due to its effectiveness in solubilizing these compounds.

Ultrasonic_Workflow Sample 1. Homogenized Soil Sample (e.g., 2g) Spike 2. Spike with Internal Standard Sample->Spike AddSolvent 3. Add Acetonitrile (e.g., 10 mL) Spike->AddSolvent Sonicate 4. Sonicate in Ultrasonic Bath (e.g., 18 hours) AddSolvent->Sonicate Settle 5. Allow Sediment to Settle Sonicate->Settle Filter 6. Filter Supernatant (0.45 µm PTFE filter) Settle->Filter Dilute 7. Dilute with Water for HPLC Filter->Dilute Analysis 8. HPLC Analysis Dilute->Analysis

Caption: Ultrasonic Extraction Workflow.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Weigh approximately 2 g of the homogenized sample into a vial.

    • Spike with an internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the vial.

    • Place the vial in an ultrasonic bath and sonicate for 18 hours. [12]The temperature of the bath should be monitored to prevent degradation of thermally labile compounds.

  • Final Preparation:

    • After sonication, allow the sediment to settle.

    • Take an aliquot of the supernatant and filter it through a 0.45 µm PTFE syringe filter.

    • Dilute the filtered extract with reagent water as appropriate for the analytical instrument's calibration range (a 1:1 dilution is common for HPLC analysis). [12]

Method Comparison and Validation Insights

Choosing the right method requires balancing factors like sample type, throughput needs, and required sensitivity.

Table 2: Comparison of Sample Preparation Methods

MethodSuitable MatricesProsConsTypical Recovery
SPE Aqueous (Wastewater, Groundwater)High concentration factor, excellent cleanup, automation-friendlyCan be costly, potential for cartridge clogging> 90%
LLE Aqueous, Pharmaceutical Process SamplesInexpensive, simple equipment, effective for high concentrationsLabor-intensive, large solvent volumes, emulsion formation risk85-105%
QuEChERS Soil, Sediments, Food, Pharmaceutical PowdersFast, high throughput, low solvent use, effective cleanupMay require optimization for new matrices, d-SPE sorbents add cost80-110%
Ultrasonic Soils, Sediments, Solid WasteSimple, robust, follows established EPA methodsLong extraction time, potential for analyte degradation with heat> 80%

Trustworthiness and Validation: Every protocol described must be validated in the end-user's laboratory. Key validation parameters include:

  • Recovery: Assessed by spiking blank matrix with a known concentration of the analyte and an internal standard.

  • Precision: Evaluated by the relative standard deviation (RSD) of replicate preparations.

  • Matrix Effects: Investigated by comparing the analytical response of a standard in pure solvent versus a post-extraction spiked blank matrix. The use of a stable isotope-labeled internal standard, such as this compound-¹³C₆, is the most robust way to compensate for matrix effects and variations in recovery. [1]* Limits of Detection (LOD) and Quantification (LOQ): Determined to ensure the method meets the required sensitivity for the specific application.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
  • Journal of Chemistry and Technologies. (2025). Validation of a method for the determination of nitroaromatic compounds and nitroamines in soil using HPLC-UV with modified QuEChERS sample preparation.
  • Google Patents. (1948). US2454468A - Method for preparing aromatic nitro compounds and amines.
  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.
  • Al-Kirshi, R. A., et al. (2018). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Microchemical Journal.
  • U.S. Army Corps of Engineers. (n.d.).
  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2015). Analysis of Acidic Pesticides using QuEChERS (EN15662) and acidified QuEChERS method.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Wang, Y., et al. (2023). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. MDPI.
  • Al-Naiema, I. M., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. NIH National Center for Biotechnology Information.
  • Pinto, I., et al. (2020). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor.
  • Gentry, S., et al. (2023).
  • Allport, A., Jackson, P., & Attalla, M. (2011). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from post-combustion amine based CO2 capture. Gassnova.
  • Davis, H. (2017). A Short Liquid-Liquid Extraction Demonstration. YouTube.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science.
  • Al-Nassir, F., et al. (2018). Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. NIH National Center for Biotechnology Information.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction.
  • MDPI. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring.
  • SynZeal. (n.d.). This compound.
  • ACS Publications. (2026). Crystal Growth & Design Vol. 26 No. 1.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Chloro-2-nitrodiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-nitrodiphenylamine (C₁₂H₉ClN₂O₂). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction success. As a key intermediate in the synthesis of dyes, pharmaceuticals like Clobazam, and other high-value compounds, achieving a high-yield, high-purity synthesis is paramount.[1][2][3][4]

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind the "how," empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are several established methods, but they generally fall into three major categories. The optimal choice depends on available starting materials, scale, and desired purity profile.

Synthetic Route Starting Materials General Approach Pros Cons
Buchwald-Hartwig Amination Aniline derivative + Aryl Halide (e.g., 2-chloro-5-nitroaniline + Phenylboronic acid or Aniline + 1,4-dichloro-2-nitrobenzene)Palladium-catalyzed cross-coupling of an amine with an aryl halide to form a C-N bond.[5][6]High functional group tolerance, generally high yields, mild reaction conditions, well-understood mechanism.[7]Catalyst/ligand cost, sensitivity to air and moisture, requires careful optimization.
Ullmann Condensation Aniline derivative + Aryl HalideCopper-catalyzed cross-coupling, a classic method for C-N bond formation.[8]Lower catalyst cost (copper vs. palladium), effective for certain substrates.Often requires high temperatures (>200°C), stoichiometric amounts of copper, and polar aprotic solvents; can have a more limited substrate scope than palladium-based methods.[8][9]
Multi-step Synthesis via Nitration 2-ChlorodiphenylamineDirect electrophilic aromatic substitution using a nitrating agent (e.g., H₂SO₄/HNO₃) to install the nitro group.[1][10]Potentially fewer steps if the starting material is available, straightforward reaction setup.Risk of over-nitration leading to byproducts like 2,4-dinitrodiphenylamine[1], regioselectivity challenges, handling of strong acids.
Q2: Can you illustrate the mechanism for the most common C-N coupling approach?

The Buchwald-Hartwig amination is a workhorse of modern synthetic chemistry for this type of transformation.[5] The catalytic cycle involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.

Buchwald_Hartwig_Cycle cluster_reagents pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition product Ar-NHR' amine_complex amine_complex oa_complex->amine_complex Ligand Exchange (Amine Coordination) amide_complex [Ar-Pd(II)(NHR')L_n]+ product_complex Ar-Pd(II)(NR')L_n product_complex->pd0 Reductive Elimination start Ar-X amine R'-NH₂ base Base amine_complex->product_complex Deprotonation (Base)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.[7]

  • Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the diarylamine product and regenerating the Pd(0) catalyst.[7]

Q3: What are the most critical factors influencing reaction yield and purity?
  • Catalyst System (Ligand and Precursor): This is arguably the most important factor in palladium-catalyzed reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step and stabilize the catalyst.[11] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also key.

  • Base: The base's strength and solubility are critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common, but weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[7]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation and unwanted side reactions.[7]

  • Temperature: The reaction temperature must be high enough to drive the reaction forward but low enough to prevent catalyst decomposition and byproduct formation. Typical ranges are 80-120°C.

  • Purity of Reagents: All starting materials, especially the aryl halide and amine, must be of high purity. Trace impurities can poison the catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution & Scientific Rationale
Inactive Catalyst Solution: Use a pre-formed palladium pre-catalyst or ensure your Pd(0) source is active. If generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction. Rationale: The catalytic cycle relies on an active Pd(0) species. If it is oxidized or fails to form, the reaction will not initiate.[7]
Inappropriate Ligand Solution: Screen a panel of ligands. For diarylamine synthesis, bulky biarylphosphine ligands are often a good starting point. Rationale: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. An improper ligand can lead to a slow or non-existent reaction.[11]
Ineffective Base Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ is failing, try NaOtBu or LiHMDS. Rationale: The deprotonation of the coordinated amine is a crucial step. If the base is not strong enough to accomplish this, the catalytic cycle will stall.[7]
Presence of Oxygen or Water Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent via sparging or freeze-pump-thaw cycles. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and lead to hydrolysis of the aryl halide.
Low Reaction Temperature Solution: Incrementally increase the reaction temperature in 10°C steps, monitoring for product formation and potential decomposition. Rationale: C-N bond formation, particularly the reductive elimination step, has a significant activation energy barrier that must be overcome with thermal energy.
Problem 2: Formation of Significant Impurities
Potential Impurity Identification & Cause Recommended Solution & Scientific Rationale
Hydrodehalogenated Arene ID: The starting aryl halide is consumed, but the major byproduct is the arene with the halide replaced by hydrogen. Cause: This arises from a side reaction called β-hydride elimination, which can compete with reductive elimination.[5]Solution: Change the ligand or solvent. A bulkier ligand can sterically disfavor the conformation required for β-hydride elimination. Rationale: The geometry of the palladium complex dictates the preferred reaction pathway. Modifying the ligand sphere changes this geometry.
Over-Nitrated Byproducts (e.g., 2,4-dinitrodiphenylamine) ID: Observed primarily in syntheses involving a nitration step. Characterized by a higher molecular weight in mass spectrometry. Cause: The reaction conditions for nitration are too harsh (excess nitrating agent, high temperature), leading to a second nitration on an activated ring.[1]Solution: Reduce the temperature of the nitration reaction, use a milder nitrating agent, or slowly add the nitrating agent to control the exotherm. Rationale: Electrophilic aromatic substitution is highly sensitive to reaction conditions. Milder conditions provide better kinetic control and selectivity.
Starting Material Carryover ID: Significant amounts of unreacted aryl halide or amine remain after the reaction time. Cause: Incomplete reaction due to issues described in "Low Yield" or insufficient reaction time.Solution: First, address the potential causes of low yield (catalyst, base, temperature). If the reaction is clean but slow, simply extend the reaction time, monitoring by TLC or LC-MS. Rationale: Reaction kinetics may be slow for challenging substrates. Allowing more time can often drive the reaction to completion, assuming the catalyst remains active.
Problem 3: Difficulty in Product Isolation and Purification
Issue Potential Cause Recommended Solution & Scientific Rationale
Persistent Palladium Contamination Cause: The palladium catalyst or its byproducts are soluble in the crude product and co-elute during chromatography.Solution: After the reaction, consider a workup step with a palladium scavenger (e.g., silica-bound thiol) or an aqueous wash with a solution like aqueous HCl to protonate the amine product, which may allow for extraction away from neutral palladium species. Rationale: Scavengers selectively bind to residual metals, facilitating their removal. Acid/base extraction alters the solubility of the product, enabling separation from catalyst residues.
Poor Crystallization Cause: The crude product contains impurities that inhibit crystal lattice formation. The chosen solvent is not optimal.Solution: First, attempt to improve the purity of the crude material via flash chromatography. Then, screen a range of recrystallization solvents. Alcoholic solvents like methanol or ethanol are often effective for this class of compound.[10][12] A co-solvent system (e.g., ethanol/water) can also be effective. Rationale: Recrystallization relies on a significant difference in solubility of the desired product and impurities between hot and cold conditions. Finding the right solvent system is critical to exploiting this difference.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 1,4-dichloro-2-nitrobenzene and aniline. This route requires careful control to achieve selective mono-amination.

Materials:

  • 1,4-dichloro-2-nitrobenzene (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichloro-2-nitrobenzene, Xantphos, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times to establish an inert atmosphere.

  • Reagent Addition: Through the inert atmosphere, add the anhydrous toluene, followed by the aniline and finally the Pd₂(dba)₃ catalyst.

  • Reaction Conditions: Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 1,4-dichloro-2-nitrobenzene is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure. If necessary, recrystallize the solid product from methanol or ethanol to obtain pure this compound.[10]

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start monitor Monitor Reaction (TLC/LC-MS) start->monitor no_product No Product Formation monitor->no_product After 2h low_yield Low Conversion / Stalled monitor->low_yield After >4h complete Reaction Complete monitor->complete >95% Conversion check_catalyst Verify Catalyst/Ligand Activity & Inert Conditions no_product->check_catalyst check_base_temp Screen Base & Increase Temp. low_yield->check_base_temp workup Workup & Purify complete->workup check_catalyst->start Restart Reaction extend_time Extend Reaction Time check_base_temp->extend_time extend_time->monitor Continue Monitoring

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company.
  • This compound | 25781-92-4 | SynZeal.
  • This compound | C12H9ClN2O2 | CID 117635 - PubChem.
  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Ullmann condensation - Wikipedia.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement | Organic Letters.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC - NIH.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry.
  • Buchwald–Hartwig amination - Wikipedia.
  • (PDF) Smiles Rearrangement for the Synthesis of Diarylamines - ResearchGate.
  • Buchwald-Hartwig coupling - YouTube.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - Research Explorer.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PubMed.
  • The Ultimate Guide to Buchwald-Hartwig Amination - YouTube.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Chlorodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-chlorodiphenylamine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this electrophilic aromatic substitution. Here, we move beyond standard protocols to address the practical challenges and side reactions that can compromise yield, purity, and reproducibility. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise before and during the nitration of 2-chlorodiphenylamine.

Q1: What are the expected major products of this reaction?

The nitration of 2-chlorodiphenylamine is governed by the powerful activating and ortho, para-directing effect of the secondary amine (-NH-) bridge.[1] This effect strongly outweighs the deactivating, ortho, para-directing nature of the chlorine atom. Therefore, the electrophilic attack by the nitronium ion (NO₂⁺) will occur almost exclusively on the unsubstituted phenyl ring. This leads to the formation of two primary isomeric products: 2-chloro-2'-nitrodiphenylamine and 2-chloro-4'-nitrodiphenylamine .

Q2: What are the most common side products I should be concerned about?

There are three primary classes of side products in this reaction:

  • N-Nitroso Compounds: Formation of N-nitroso-2-chlorodiphenylamine is a frequent issue, often arising from nitrous acid (HNO₂) contamination in the nitric acid source.[2][3]

  • Oxidation Products: The diphenylamine backbone is susceptible to oxidation under strong acidic and nitrating conditions, leading to intensely colored impurities that can be difficult to remove.[2][4]

  • Polynitrated Compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitrated or even trinitrated species can form, complicating purification and reducing the yield of the desired mononitrated product.[4]

Q3: Why is my reaction mixture turning a dark green, blue, or black color?

The appearance of intense color is a classic indicator of oxidation. Diphenylamine and its derivatives can be oxidized to form highly conjugated, colored species. Under the strong acidic conditions of nitration, these can include stable radical cations or quinoidal immonium salts of molecules like diphenylbenzidine.[2][3] This is often exacerbated by elevated temperatures or the presence of excess oxidizing agents.

Q4: How can I control the regioselectivity (ortho- vs. para-nitration) on the unsubstituted ring?

Controlling the ortho/para isomer ratio is a persistent challenge. Generally, para-substitution is sterically favored. However, the ratio is influenced by several factors:

  • Temperature: Lower temperatures often favor the para-isomer due to a higher activation energy requirement for the more sterically hindered ortho-position.

  • Solvent System: The choice of solvent can influence the solvation of the reaction intermediates, subtly altering the isomer distribution.[5]

  • Nitrating Agent: Milder nitrating systems or the use of supported catalysts can sometimes enhance para-selectivity.[5][6]

Section 2: Troubleshooting Guide: From Problem to Solution

This guide is structured around specific experimental observations. Identify your issue and follow the diagnostic and corrective steps.

Problem 1: Low Yield and a Complex Product Mixture by TLC/HPLC

Q: My reaction has a low yield of the target product, and the chromatogram shows multiple, often inseparable, spots. What is the likely cause and solution?

A: This is a classic sign of an uncontrolled reaction, pointing towards over-nitration and/or degradation . The highly activating nature of the diphenylamine system makes it prone to multiple nitrations if conditions are not carefully managed.

Causality: The first nitro group is deactivating, but under harsh conditions, a second or even third nitro group can add to the rings. High local concentrations of the nitrating agent or "hot spots" from an exothermic reaction are common culprits.

Troubleshooting Steps:

  • Temperature Control is Paramount: Maintain a strict reaction temperature, typically between 0-10 °C, throughout the addition of the nitrating agent.[1] Use an efficient cooling bath (ice-salt or a cryo-cooler) and monitor the internal temperature, not the bath temperature.

  • Control the Stoichiometry: Use a minimal excess of nitric acid. Start with 1.05-1.10 equivalents and adjust based on conversion. An excess of the nitronium electrophile will drive the reaction towards polynitration.

  • Reverse Addition: Add the pre-cooled nitrating mixture (mixed acid) slowly and dropwise to the solution of 2-chlorodiphenylamine in the solvent (e.g., sulfuric or acetic acid).[1] This ensures the electrophile is consumed as it is generated, preventing its accumulation.

  • Consider a Milder Nitrating System: For sensitive substrates, the standard HNO₃/H₂SO₄ mixture can be too aggressive. Consider alternatives like nitric acid in acetic anhydride or using a supported catalyst, which can offer better control.[6][7]

Problem 2: Intense Color in Crude Product and Purification Issues

Q: My crude product is a dark, tarry solid that streaks on silica gel columns. What causes this and how can I prevent it?

A: This indicates the formation of oxidation byproducts . These are often polymeric or highly polar, colored materials that complicate isolation.

Causality: The amine nitrogen is a site for oxidation. The reaction can proceed through intermediates like diphenylnitrogen free radicals, which can couple to form complex structures that are further oxidized to intensely colored quinoidal systems.[3]

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure your nitric acid is fresh and colorless. Yellow or brown nitric acid contains dissolved nitrogen oxides (NOx) which are powerful oxidizing agents.

  • Exclude Atmospheric Oxygen: While challenging in a standard lab setup, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions initiated by air.

  • Quenching Strategy: The work-up is critical. Quench the reaction by pouring it slowly onto a large amount of crushed ice. This rapidly dilutes the acid and dissipates heat, preventing further oxidation and degradation that can occur during a slow, exothermic quench with water.

  • Introduce a Reducing Agent during Work-up: After quenching, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the aqueous mixture. This can reduce some of the colored quinoidal species back to their less colored, more easily separable forms.

Problem 3: A Major Byproduct with a Mass of (M+29) instead of (M+45)

Q: My mass spectrometry data shows a significant peak corresponding to the starting material mass plus 29 amu (addition of NO), not the expected 45 amu (addition of NO₂). What is this compound?

A: You have almost certainly formed N-nitroso-2-chlorodiphenylamine . This is a very common side reaction in the chemistry of secondary amines.

Causality: This byproduct is formed by the reaction of the secondary amine with the nitrosonium ion (NO⁺), not the nitronium ion (NO₂⁺). The nitrosonium ion is generated from nitrous acid (HNO₂), which is often present as an impurity in nitric acid or can be formed in situ.[8] The reaction to form the N-nitroso compound is often very fast.

Troubleshooting Steps:

  • Purge Nitrous Acid: Before preparing your nitrating mixture, add a small amount of a nitrous acid scavenger, such as urea or sulfamic acid , to the concentrated nitric acid. These reagents react with and destroy any contaminating HNO₂.

  • Analytical Verification: N-nitrosodiphenylamine can be detected by various chromatographic techniques, including HPTLC and HPLC.[9][10] It will typically be less polar than the desired nitrated products.

  • Fischer-Hepp Rearrangement Consideration: Be aware that under strongly acidic conditions, N-nitrosamines can potentially rearrange to C-nitroso compounds, which are then oxidized to the final nitro product.[11] However, relying on this pathway is not a viable synthetic strategy and leads to a complex mixture. The best approach is to prevent the initial N-nitrosation.

Section 3: Key Protocols & Methodologies

Protocol 1: Controlled Nitration of 2-Chlorodiphenylamine

This protocol is designed to maximize the yield of the mononitrated product while minimizing side reactions.

Materials:

  • 2-Chlorodiphenylamine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%, low in NOx)

  • Urea

  • Deionized Water & Ice

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reagent Preparation: In a separate flask, prepare the nitrating mixture. Cool 1.1 equivalents of concentrated H₂SO₄ in an ice bath. Slowly add 1.05 equivalents of concentrated HNO₃. Keep the mixture cooled.

  • Dissolution: In the main reaction vessel, dissolve 1.0 equivalent of 2-chlorodiphenylamine in a sufficient volume of concentrated H₂SO₄ at 0 °C. Ensure complete dissolution.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the dissolved substrate over 30-60 minutes. CRITICAL: Maintain the internal reaction temperature below 10 °C at all times.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) by carefully taking a small aliquot and quenching it in a vial with ice and bicarbonate before extracting with ethyl acetate.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and with vigorous stirring onto a large beaker filled with crushed ice.

  • Work-up: Allow the ice to melt. The product may precipitate as a solid. If so, filter, wash thoroughly with water until the filtrate is neutral, and dry. If it oils out, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by fractional crystallization from a solvent like ethanol.[1]

Protocol 2: Analytical Workflow for Product and Byproduct Identification

A robust analytical method is key to successful troubleshooting.

  • Thin-Layer Chromatography (TLC):

    • Purpose: Rapid, qualitative assessment of reaction completion and byproduct formation.

    • Method: Use silica gel plates. A good starting mobile phase is 9:1 Hexanes:Ethyl Acetate.

    • Visualization: UV lamp (254 nm). Staining with potassium permanganate can help visualize non-UV active oxidation byproducts.

    • Interpretation: Starting material will have a high Rf. Mononitrated products will be lower. N-nitroso product will likely be between the starting material and nitrated products. Polar, colored oxidation products will often remain at the baseline or streak.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Quantitative analysis of product/byproduct ratios and purity assessment.

    • Method: A reverse-phase C18 column is typically effective. Use a gradient method with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: A photodiode array (PDA) detector is ideal, as it provides UV spectra for each peak, aiding in identification.[4]

  • Mass Spectrometry (MS):

    • Purpose: Unambiguous identification of products and byproducts.

    • Method: Couple HPLC or GC to a mass spectrometer (LC-MS or GC-MS).

    • Interpretation: Look for the molecular ion peaks corresponding to the starting material, mononitro- (M+45), dinitro- (M+90), and N-nitroso- (M+29) adducts.

Section 4: Visual Summaries

Data Presentation

Table 1: Summary of Common Side Products and Their Characteristics

Side Product ClassTypical Molecular Mass ChangeAppearance in Crude ProductChromatographic Behavior (Reverse Phase)
N-Nitroso Compound +29 amu (from -NH to -N-NO)Yellowish/OilyLess polar than nitro-products (elutes later)
Oxidation Products Variable (often polymerization)Dark Green/Blue/Black TarsVery polar (elutes early) or streaks
Dinitrated Products +90 amu (two NO₂ groups)Yellow SolidMore polar than mononitro-products (elutes earlier)
Reaction & Troubleshooting Diagrams

Key Reaction Pathways in the Nitration of 2-Chlorodiphenylamine A 2-Chlorodiphenylamine C Desired Mononitro Products (2'-nitro and 4'-nitro isomers) A->C Controlled Conditions (0-10°C, ~1 eq. HNO3) D Side Product: N-Nitrosamine A->D HNO2 Impurity (NO+ electrophile) E Side Products: Oxidation A->E High Temp / Excess Oxidant B Nitrating Agent (HNO3/H2SO4) B->C F Side Products: Over-nitration C->F Harsh Conditions (High Temp, >1.2 eq. HNO3)

Caption: Main reaction pathways and conditions influencing side product formation.

Troubleshooting Workflow problem Problem Observed p1 Low Yield / Complex Mixture problem->p1 p2 Dark, Tarry Product problem->p2 p3 Byproduct at M+29 problem->p3 c1 Cause: Over-nitration / Degradation p1->c1 s1 Solution: 1. Lower Temperature (<10°C) 2. Use fewer equivalents of HNO3 3. Slow, reverse addition c1->s1 c2 Cause: Oxidation p2->c2 s2 Solution: 1. Use NOx-free HNO3 2. Quench rapidly on ice 3. Run under N2 atmosphere c2->s2 c3 Cause: N-Nitrosation p3->c3 s3 Solution: 1. Add Urea/Sulfamic Acid to HNO3 to scavenge HNO2 c3->s3

Caption: A logical workflow for diagnosing and solving common nitration issues.

References

  • Haryanto, et al. (2015). Study on the Nitration Reaction of N,N-diphenylamine Compounds and Its Characterization as Organic Light Emitting Diode (OLED) M. Procedia Chemistry, 16, 586–591. [Link]
  • Drzyzga, O., Schmidt, A., & Blotevogel, K.-H. (1995). Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions. Applied and Environmental Microbiology, 61(9), 3282–3287. [Link]
  • Grebber, K., & Karabinos, J. V. (1955). A study of the diphenylamine test for aliphatic nitrocompounds. Journal of Research of the National Bureau of Standards, 54(3), 163. [Link]
  • Trache, D., & Tarchoun, A. F. (n.d.). Decomposition pathways of diphenylamine.
  • Haryanto, et al. (2015). Study on the Nitration Reaction of N,N-diphenylamine Compounds and Its Characterization as Organic Light Emitting Diode (OLED) Material.
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2)
  • Grebber, K., & Karabinos, J. V. (1955). A Study of the Diphenylamine Test for Aliphatic Nitrocompounds.
  • Shcherbinin, M. B., et al. (1994). Method of n-nitrosodiphenylamine synthesis.
  • Freedman, D. L., & Hashsham, S. A. (1998). Degradation of 2-nitrodiphenylamine, a component of Otto Fuel II, by Clostridium spp.
  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers. [Link]
  • Coldwell, B. B. (1959). THE REACTION BETWEEN DIPHENYLAMINE AND NITRATES IN ULTRAVIOLET LIGHT. Canadian Journal of Chemistry, 37(4), 708-715. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method.
  • de la Mare, P. B. D., & Ridd, J. H. (1959).
  • OSHA. (1981). N-NITROSODIPHENYLAMINE Method no.: 23.
  • Aoun, O., et al. (2013). Improvement of diphenylamine – based spectrophotometric method for nitrate determination. Analytical Methods, 5, 5406-5413. [Link]
  • Blackstock, S. M. (1958). The mechanism of nitration of diphenylamine in the nitric acid - acetic anhydride system. UC Research Repository. [Link]
  • Quora. (2018).
  • Zhao, L., et al. (2020). Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways. Chemosphere, 248, 125849. [Link]
  • Sureshkumar, M., et al. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.
  • Grijalba, A. F., et al. (2019). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Molecules, 24(6), 1089. [Link]
  • Mitch, W. (n.d.).
  • Sanderson, J. R., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Reddy, K. L., et al. (2014). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 16, 2685-2690. [Link]
  • Clark, J. (2013).
  • Aoyama, H., et al. (2024). Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV). Chemical & Pharmaceutical Bulletin, 72(1), 11-15. [Link]
  • Smith, K., et al. (2002). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Royal Society of Chemistry. [Link]
  • Niknam, K., & Deris, A. (2008). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. E-Journal of Chemistry, 5(3), 553-556. [Link]
  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 20(1), 333-343. [Link]

Sources

Technical Support Center: Purification of Crude 5-Chloro-2-nitrodiphenylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Chloro-2-nitrodiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction to the Purification Challenge

This compound is a vital building block in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Clobazam.[1][2] Its synthesis, commonly achieved through an Ullmann condensation reaction between 2,4-dichloronitrobenzene and aniline, often yields a crude product contaminated with unreacted starting materials, isomers, and other byproducts.[1] Effective purification is therefore a critical step to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and this guide will focus on its application to this compound.

Understanding the Chemistry: Potential Impurities

A thorough understanding of the potential impurities in your crude product is the first step towards successful purification. The Ullmann condensation for synthesizing this compound can lead to several impurities that need to be addressed during recrystallization.

Common Impurities in Crude this compound:

ImpurityChemical NameReason for PresenceImpact on Purification
Starting Material2,4-DichloronitrobenzeneIncomplete reaction.Can co-crystallize if solvent choice is not optimal.
Starting MaterialAnilineIncomplete reaction. Often present in excess.Can form colored oxidation products, impacting crystal color.[3]
Isomeric Byproduct3-Chloro-4-nitroanilineSide reaction during amination.May have similar solubility, requiring careful solvent selection.
Diamino Byproduct2,4-DiaminonitrobenzeneOver-reaction or side reaction.Can be difficult to separate due to similar polarity.[2]
Polymeric materials-Oxidation of aniline and other side reactions.Can lead to oiling out and discolored crystals.[3]

Recrystallization Protocol: A Step-by-Step Guide

The following protocol is a robust starting point for the recrystallization of crude this compound. It is based on the principle of differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Solvent Selection: The Cornerstone of Success

The choice of solvent is paramount for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, alcoholic solvents have shown to be effective.[4]

Recommended Solvent: Ethanol (95%)

Alternative Solvents: Methanol, Isopropanol. A mixed solvent system, such as ethanol-water, can also be effective, particularly for inducing crystallization.[5]

Experimental Workflow Diagram

G cluster_protocol Recrystallization Protocol A Dissolution: Dissolve crude product in minimum hot ethanol. B Hot Filtration (Optional): Remove insoluble impurities. A->B If insoluble impurities are present C Cooling & Crystallization: Allow to cool slowly to room temperature, then in an ice bath. B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of ice-cold ethanol. D->E F Drying: Dry the purified crystals under vacuum. E->F

Caption: A streamlined workflow for the recrystallization of this compound.

Detailed Protocol
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a small portion of 95% ethanol and heat the mixture to boiling on a hot plate with stirring. Continue to add hot ethanol portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The melting point of pure this compound is in the range of 110-114 °C.[7] A sharp melting point within this range is a good indicator of purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My product "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with nitro-aromatic compounds.

  • Cause: The solution is likely supersaturated, or the boiling point of the solvent is too high.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • If using a single solvent, consider switching to a mixed solvent system. For example, after dissolving in hot ethanol, slowly add water dropwise until the solution becomes slightly cloudy (the cloud point), then reheat to get a clear solution and allow it to cool slowly.[5]

Q2: No crystals are forming even after cooling in an ice bath. What's wrong?

A2: This is likely due to either using too much solvent or the solution being supersaturated.

  • Cause: Excessive solvent keeps the compound dissolved even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a seed.

    • Reduce Solvent Volume: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again.

Q3: The recovered yield is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Cause & Solution:

    • Too much solvent: As mentioned above, using the minimum amount of hot solvent is key.

    • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.

    • Washing with too much cold solvent: Only a small amount of ice-cold solvent should be used to wash the crystals.

    • Compound is too soluble in the chosen solvent: If your compound has significant solubility in the cold solvent, you will lose a portion of it in the mother liquor. You may need to test other solvents or a mixed solvent system.

Q4: The purified crystals are still colored. How can I remove the color?

A4: Color is often due to the presence of polymeric or oxidized impurities.

  • Cause: Oxidation of residual aniline or other aromatic amines.

  • Solution:

    • Activated Charcoal: Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration. Be cautious not to use too much charcoal as it can also adsorb your product.

    • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.

Troubleshooting Flowchart

G cluster_solutions Troubleshooting Solutions start Start Recrystallization issue Issue Encountered Oiling Out No Crystals Form Low Yield Colored Crystals start->issue sol1 Reheat, add more solvent, cool slowly. Consider mixed solvent system. issue:f1->sol1 sol2 Induce crystallization (scratch, seed). Reduce solvent volume. issue:f2->sol2 sol3 Use minimum hot solvent. Pre-heat filtration apparatus. Wash with minimal cold solvent. issue:f3->sol3 sol4 Use activated charcoal. Perform a second recrystallization. issue:f4->sol4

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

Conclusion

The purification of this compound by recrystallization is a critical process that, when performed correctly, yields a product of high purity suitable for downstream applications in pharmaceutical synthesis. By understanding the potential impurities, carefully selecting a solvent system, and following a systematic protocol, researchers can consistently achieve excellent results. This guide provides the foundational knowledge and troubleshooting strategies to navigate the challenges of this purification process effectively.

References

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. (URL: [Link])
  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • The preparation method of 5- chloro-2-nitroanilines.
  • This compound. PubChem. (URL: [Link])
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. (URL: [Link])
  • 2,4-Dichloroaniline. PubChem. (URL: [Link])
  • CHE 241 Lab 2: Recrystallization.
  • Recrystalliz
  • Process for the preparation of nitroanilines.
  • recrystalliz
  • aniline impurities. Sciencemadness Discussion Board. (URL: [Link])
  • The chemical synthesis method of 5-chloro-2-nitroaniline.
  • 3,4-Dichloro-1-nitrobenzene–aniline (2/1).
  • Purification by Recrystalliz
  • 3,4-Dichloro-1-nitrobenzene–aniline (2/1).
  • RECRYSTALLIZATION.
  • Recrystalliz

Sources

Technical Support Center: Solvent Selection for Recrystallization of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-nitrodiphenylamine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will delve into the critical process of selecting an appropriate solvent for recrystallization, providing not just protocols, but the scientific rationale behind them.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental concepts underpinning the purification of this compound.

Q1: What is this compound and why is its purity crucial?

This compound is an organic compound with the molecular formula C₁₂H₉ClN₂O₂.[1][2] It presents as an orange to red crystalline powder.[1][3][4] Structurally, it is a diphenylamine derivative featuring a chlorine atom and a nitro group on one of the phenyl rings.[3][5] This compound is a vital intermediate in the synthesis of other molecules, notably the anti-epileptic drug Clobazam.[3] Given its role as a starting material, its purity is paramount. Impurities from the synthesis process can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.

Q2: What are the core principles for selecting an effective recrystallization solvent?

Recrystallization is a purification technique based on differential solubility. The ideal solvent must satisfy several key criteria:

  • High Solubility at High Temperature: The compound of interest should be highly soluble in the solvent at or near its boiling point.[6]

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).[6] This differential is what allows the compound to crystallize out of the solution upon cooling, leaving soluble impurities behind.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound being purified. This compound has a melting point of 110-114 °C.[1][3][4] A solvent with a boiling point above this range could cause the compound to melt in the hot solvent rather than dissolve, a problematic phenomenon known as "oiling out".[7]

  • Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[6]

Q3: Based on its structure, what solvents are promising candidates for this compound?

The structure of this compound—containing two aromatic rings, a chloro group, a nitro group, and a secondary amine—gives it moderate polarity. The "like dissolves like" principle suggests that solvents of similar polarity will be most effective.

  • Known Solubility: It is reported to be slightly soluble in chloroform and heated methanol.[1][3][4] It is also described as soluble in organic solvents like alcohol and ether.[1]

  • Nitroaryl Compounds: Alcoholic solvents are often a good starting point for recrystallizing nitroaromatic compounds.[8]

Therefore, a logical approach is to test a range of solvents from moderately polar to more polar, such as ethanol, methanol, ethyl acetate, and potentially solvent mixtures (e.g., ethanol/water or hexane/ethyl acetate).

Section 2: Experimental Protocol - The Solvent Selection Workflow

A systematic, small-scale approach is the most efficient way to identify the optimal solvent or solvent system.

Solvent Selection Decision Workflow

The following diagram illustrates the logical steps for testing and selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow start Start: Select 4-5 Candidate Solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene, Hexane) test_tube For each solvent: Place ~20 mg of compound in a test tube start->test_tube add_cold Add solvent dropwise at Room Temp. test_tube->add_cold check_cold Does it dissolve? add_cold->check_cold heat Heat the mixture gently (e.g., in a water bath) check_cold->heat No result_bad1 Result: UNSUITABLE (Too soluble at room temp) check_cold->result_bad1 Yes check_hot Does it dissolve? heat->check_hot check_crystals Do crystals form? check_hot->check_crystals Yes result_bad2 Result: UNSUITABLE (Insoluble even when hot) check_hot->result_bad2 No cool Cool to Room Temp, then in an ice bath. result_bad3 Result: POOR (Low recovery) check_crystals->result_bad3 Yes (Few) result_good Result: SUITABLE (High recovery of crystals) check_crystals->result_good Yes (Abundant) consider_pair Consider for a mixed solvent system (as the 'good' or 'poor' solvent) result_bad1->consider_pair result_bad2->consider_pair

Caption: Workflow for systematic solvent screening.

Step-by-Step Protocol for Small-Scale Solubility Testing

This protocol allows for the rapid assessment of multiple solvents using minimal material.[4][9]

  • Preparation: Label a series of small test tubes, one for each candidate solvent.

  • Sample Addition: Place approximately 10-20 mg of crude this compound into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (approx. 0.25 mL) to its corresponding tube and shake vigorously. Observe if the solid dissolves completely.

    • Interpretation: If the solid dissolves readily at room temperature, the solvent is unsuitable for use as a single solvent but may be useful as the "soluble" solvent in a mixed-pair system.[6]

  • Hot Solvent Test: If the solid did not dissolve at room temperature, heat the test tube in a water bath or on a heating block. Add more solvent dropwise, heating and shaking between additions, until the solid just dissolves. Note the approximate volume of solvent used.

    • Interpretation: If a large volume of solvent is required, its solubility may be too low. If the solid fails to dissolve at all, the solvent is unsuitable.[9]

  • Cooling and Crystallization Test: Once dissolved in the hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

    • Interpretation: The ideal solvent is one that produces an abundant crop of fine crystals upon cooling. A poor solvent will result in few or no crystals.[6]

Table 1: Candidate Solvents and Their Properties
SolventBoiling Point (°C)Polarity (Index)Safety ConsiderationsPredicted Suitability
Methanol 655.1Toxic and flammable.Good. Known to dissolve the compound when heated.[3] BP is well below the compound's MP.
Ethanol 784.3Flammable.Excellent. Often works well for nitroaryl compounds.[8] BP is well below the compound's MP.
Ethyl Acetate 774.4Flammable, irritant.Good. A versatile solvent of moderate polarity.
Toluene 1112.4Flammable, toxic.Poor. BP is very close to the compound's MP, high risk of oiling out.[7]
Hexane 690.1Flammable, neurotoxin.Poor (as single). Likely too non-polar to dissolve the compound. Good as a "poor" solvent in a pair.
Water 10010.2N/APoor (as single). Compound is likely insoluble. Can be used as the "poor" solvent with a miscible organic solvent like ethanol.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section provides solutions to common problems.

Q1: My compound completely dissolved in the hot solvent, but no crystals have formed upon cooling.

This is a classic case of either using too much solvent or the solution being supersaturated.[9][10]

  • Solution 1 (Reduce Solvent): This is the most common cause.[10] Gently heat the solution to boil off a portion of the solvent (10-20%) in a fume hood. Allow it to cool again. Repeat until crystals form upon cooling.

  • Solution 2 (Induce Crystallization): If the solution is supersaturated, nucleation needs to be initiated.[9] Try scratching the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.

  • Solution 3 (Seed Crystals): If you have a small sample of pure product, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for crystallization.[9]

Q2: Instead of crystals, an oily liquid has separated from the solution. What should I do?

This phenomenon is called "oiling out" and occurs when the compound's melting point is lower than the temperature at which it starts to come out of solution.[7] The oily droplets are impure molten compound and will solidify into an amorphous, impure mass.

  • Solution 1 (Add More Solvent): The solution may be cooling too quickly, causing the compound to precipitate at a temperature above its melting point. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent (10-15%), and allow it to cool much more slowly.[7][10] Insulating the flask can help.

  • Solution 2 (Change Solvent): The boiling point of your chosen solvent may be too high, exceeding the compound's melting point (110-114 °C). Select a solvent with a lower boiling point.

Q3: I got crystals, but the final yield is very low.

A low yield (e.g., <50% recovery) indicates that a significant amount of your product was lost.

  • Cause 1 (Too Much Solvent): A large amount of the compound may still be dissolved in the mother liquor.[7] You can try to recover more product by boiling off some of the solvent from the filtrate and cooling again for a second crop of crystals, though this crop may be less pure.

  • Cause 2 (Premature Crystallization): The compound may have crystallized in the filter funnel during hot filtration (if performed). Ensure the funnel and receiving flask are pre-heated.

  • Cause 3 (Excessive Washing): Washing the collected crystals with too much or with room-temperature solvent can dissolve a significant portion of the product. Always use a minimal amount of ice-cold solvent for washing.[11]

Q4: The final product is still orange-red. Does this mean it's impure?

Not necessarily. The pure compound itself is described as an orange to red solid.[1][3][4] The goal of recrystallization is to remove impurities, not the inherent color of the molecule. You should look for a uniform crystalline appearance and a sharp, consistent melting point that matches the literature value (110-114 °C) as indicators of purity. If the starting material was, for example, a dark, tarry brown and the final product is a bright orange crystalline solid, the purification was likely successful.

Section 4: Full Recrystallization Protocol

This section provides a complete, self-validating protocol assuming ethanol was chosen as the optimal solvent from the screening process.

Recrystallization General Workflow

Recrystallization_Workflow dissolve 1. Dissolve Crude Solid in Minimum Boiling Solvent hot_filter 2. Hot Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filter cool 3. Slow Cooling (Allows for crystal formation) hot_filter->cool ice_bath 4. Ice Bath (Maximizes precipitation) cool->ice_bath collect 5. Collect Crystals (Vacuum filtration) ice_bath->collect wash 6. Wash Crystals (With minimal ice-cold solvent) collect->wash dry 7. Dry Crystals (Air or vacuum oven) wash->dry

Caption: Step-by-step recrystallization process.

Detailed Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat the chosen solvent (e.g., ethanol) to a gentle boil. Add the hot solvent to the Erlenmeyer flask in small portions, swirling and keeping the flask hot, until the solid just dissolves. Adding the minimum amount of boiling solvent is critical for maximizing yield.[6]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, sand), you must perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask by pouring boiling solvent through them. Filter the hot solution quickly to remove the insoluble material. This step can be omitted if the hot solution is clear.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.

  • Collection: Set up a Büchner funnel with a piece of filter paper that fits flatly. Wet the paper with a small amount of ice-cold solvent to create a seal with the funnel. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[11]

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

  • Validation: Determine the mass of the dry, purified product to calculate the percent recovery. Measure the melting point range; a pure compound will have a narrow melting range that matches the literature value.

References

  • This compound. (2024). ChemBK. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • This compound. (n.d.).
  • This compound | 25781-92-4. (n.d.). SynZeal. [Link]
  • This compound. (n.d.). NIST WebBook. [Link]
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. (n.d.).
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]
  • Recrystalliz
  • EAS Nitration Experiment & Recrystalliz
  • Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). University of Massachusetts. [Link]
  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]
  • Method of purifying nitrated aromatic compounds from a nitration process. (n.d.).

Sources

Navigating the Challenges of Buchwald-Hartwig Amination of 5-Chloro-2-nitrodiphenylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 5-Chloro-2-nitrodiphenylamine. As Senior Application Scientists, we understand that this specific transformation presents a unique set of challenges at the bench. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond generic protocols to address the nuanced interplay of reagents and reaction conditions inherent to this substrate. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a more efficient and successful synthetic outcome.

Troubleshooting Guide: From Low Yield to Unwanted Side Reactions

This section addresses the most common issues encountered during the Buchwald-Hartwig amination of this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The oxidative addition of palladium to the C-Cl bond of an electron-deficient aryl chloride like this compound is often the rate-limiting step.

    • Catalyst Choice: Ensure you are using a palladium(0) source or a suitable precatalyst. While Pd(OAc)₂ can be used, it requires in situ reduction, which can be inefficient. Pre-catalysts like Pd₂(dba)₃ or commercially available NHC-Pd complexes are often more reliable.

    • Ligand Selection is Critical: Standard phosphine ligands may not be sufficient. For aryl chlorides, bulky, electron-rich monophosphine ligands are generally required to promote oxidative addition and subsequent reductive elimination. Consider screening ligands such as:

      • Buchwald-type biaryl phosphines: XPhos, SPhos, and RuPhos are excellent starting points.

      • N-Heterocyclic Carbenes (NHCs): NHC ligands can offer high stability and activity for challenging couplings.

  • Insufficient Base Strength or Solubility: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.

    • Base Screening: While strong bases like sodium tert-butoxide (NaOtBu) often drive the reaction, they can be incompatible with the nitro group on your substrate[1][2]. It's advisable to screen a range of bases:

      • Milder Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives that are less likely to cause side reactions with the nitro group.

      • Soluble Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective choice, especially for creating a homogeneous reaction mixture, which can improve reproducibility[3][4].

  • Poor Solubility of Reaction Components: If the base or other reagents are not sufficiently soluble in the chosen solvent, the reaction will be sluggish.

    • Solvent System: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider using a more polar aprotic solvent or a solvent mixture.

dot

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Side Products

Your reaction is proceeding, but you observe significant formation of undesired products.

Possible Side Reactions & Solutions:

  • Reduction of the Nitro Group: The combination of a phosphine ligand and a palladium catalyst can potentially reduce the nitro group, leading to the corresponding aniline or other reduced species.

    • Careful Ligand and Catalyst Selection: Use a catalyst system known for its functional group tolerance. Sometimes, higher catalyst loading and shorter reaction times at a lower temperature can minimize this side reaction.

    • Monitor Reaction Closely: Avoid unnecessarily long reaction times. Once the starting material is consumed, work up the reaction to prevent further degradation.

  • Hydrodehalogenation: You observe the formation of 2-nitrodiphenylamine (loss of chlorine).

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can be a proton source for this side reaction.

    • Ligand Choice: Bulky, electron-rich ligands can favor the desired C-N bond formation over hydrodehalogenation.

  • Homocoupling of the Amine (Biaryl Formation): While less common with this substrate, it can occur.

    • Stoichiometry Control: Ensure the stoichiometry of your reagents is accurate.

    • Ligand and Catalyst Optimization: A thorough screen of reaction conditions may be necessary to find a system that favors the cross-coupling pathway.

dot

Caption: Potential reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound so challenging?

The difficulty arises from a combination of factors:

  • Aryl Chloride Substrate: The C-Cl bond is less reactive towards oxidative addition than C-Br or C-I bonds, requiring more active catalyst systems.

  • Electron-Withdrawing Nitro Group: While the nitro group activates the aryl chloride towards nucleophilic attack, it is also a sensitive functional group that is incompatible with the strong bases typically used in Buchwald-Hartwig aminations[1][2].

  • Potential for Side Reactions: The presence of the nitro group introduces the possibility of reduction, and as with many cross-coupling reactions, hydrodehalogenation is a competing pathway.

Q2: What is the best catalyst system to start with for this reaction?

A good starting point would be a combination of a palladium precatalyst and a bulky, electron-rich biaryl phosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd-NHC precatalystProvides a reliable source of Pd(0) and avoids the uncertainties of in-situ reduction.
Ligand XPhos or SPhosThese ligands have a proven track record for promoting the amination of challenging aryl chlorides.
Base Cs₂CO₃ or K₃PO₄Milder bases that are less likely to cause decomposition of the nitro group.
Solvent Toluene or DioxaneStandard solvents for this reaction, offering a good balance of solubility and boiling point.

Q3: Can I use a strong base like NaOtBu or KOtBu?

While these bases often lead to faster reaction rates, they are generally not recommended for substrates containing nitro groups due to the high risk of side reactions and decomposition[1][2]. If you choose to explore their use, it should be done at lower temperatures and with careful monitoring.

Q4: My reaction is very slow with milder bases. What can I do?

If you are using a weaker base like Cs₂CO₃ and the reaction is sluggish, you can try the following:

  • Increase the Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

  • Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve the reaction rate.

  • Ligand Screening: The choice of ligand can have a significant impact on the reaction rate. A systematic screening of different bulky phosphine ligands is often a worthwhile endeavor[5].

Q5: Are there any alternatives to palladium catalysis for this transformation?

While palladium catalysis is the most common method, copper-catalyzed Ullmann-type couplings could be an alternative. However, these often require higher reaction temperatures and may have their own set of challenges regarding substrate scope and functional group tolerance. For this specific substrate, a well-optimized Buchwald-Hartwig protocol is likely to be the most efficient approach.

Experimental Protocol: A Starting Point

The following is a general, non-optimized protocol that can serve as a starting point for your experiments. Note: This protocol should be optimized for your specific amine coupling partner.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (1.4-2.2 equivalents). Then add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. The filtrate can then be concentrated and purified by column chromatography.

References

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3055. [Link]
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3055. [Link]
  • ResearchGate. (2022). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(4), 634-639. [Link]
  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
  • Semantic Scholar. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts.
  • Royal Society of Chemistry. (2022). cis-Diphosphine ethene ligands enable Ni-catalyzed amination of aryl chlorides. Organic Chemistry Frontiers, 9(12), 3233-3239. [Link]
  • ACS Publications. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • National Institutes of Health. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
  • Royal Society of Chemistry. (2018). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemRxiv. (2021). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • AstraZeneca Pharmaceuticals. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. (2010). Discovery and Synthesis of Novel Phosphine-Based Ligands for Aryl Aminations.
  • National Institutes of Health. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • ResearchGate. (2012). A Tetraarylpyrrole‐Based Phosphine Ligand for the Palladium‐Catalyzed Amination of Aryl Chlorides.
  • MDPI. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks.
  • ACS Publications. (2022). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 41(19), 2731–2743. [Link]
  • Royal Society of Chemistry. (2018). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 47(1), 161-173. [Link]
  • National Institutes of Health. (2022). Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation.
  • MDPI. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks.

Sources

Technical Support Center: Synthesis of 5-Chloro-2-nitrodiphenylamine via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Ullmann condensation synthesis of 5-Chloro-2-nitrodiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer practical, field-proven insights to navigate the complexities of this important transformation. Our goal is to ensure your experiments are not only successful but also reproducible and well-understood.

Introduction: The Ullmann Condensation for Diarylamine Synthesis

The Ullmann condensation is a cornerstone of C-N bond formation, offering a cost-effective method for the synthesis of diarylamines, which are pivotal structures in numerous pharmaceuticals and functional materials.[1] The synthesis of this compound from 2,4-dichloronitrobenzene and aniline is a classic example of this copper-catalyzed cross-coupling reaction. While powerful, this reaction is not without its challenges, often requiring careful optimization to minimize byproduct formation and achieve high yields.[2][3] This guide will delve into the common issues encountered and provide robust solutions.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low or no product yield is one of the most common frustrations with Ullmann couplings. The issue can typically be traced back to a few key areas:

  • Inactive Catalyst: The active catalytic species in Ullmann condensations is Cu(I).[3] If you are using a Cu(I) source (e.g., CuI, CuBr), ensure it is fresh and has not been oxidized to Cu(II). If using a Cu(0) or Cu(II) precursor, the reaction conditions must be suitable to generate the active Cu(I) species in situ.[3]

  • Suboptimal Ligand: While some Ullmann reactions can be performed without a ligand, their inclusion often accelerates the reaction and allows for milder conditions.[4] Simple diamines, amino acids, or phenanthrolines are commonly used.[3][5] The choice of ligand is substrate-dependent, and screening a few options can significantly impact the yield.

  • Inappropriate Base or Solvent: A strong inorganic base, such as K₂CO₃ or K₃PO₄, is crucial for the deprotonation of the amine.[1] The solvent must be a high-boiling polar aprotic solvent like DMF or NMP to facilitate the reaction, which often requires elevated temperatures.[2]

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C).[1] However, with modern ligand systems, the optimal temperature may be lower. If you observe decomposition of your starting materials or product, consider lowering the temperature. Conversely, if the reaction is sluggish, a higher temperature may be necessary.

Question 2: I've isolated my product, but it's contaminated with several byproducts. What are they, and how can I prevent their formation?

Byproduct formation is a significant challenge in the synthesis of this compound. Below is a summary of common impurities and strategies for their mitigation.

Byproduct NamePotential Cause(s)Mitigation Strategies
3-Chloro-4-nitroaniline Incomplete reaction or reaction of 2,4-dichloronitrobenzene with residual ammonia (if used as a precursor to aniline).[2]Ensure complete consumption of starting materials by optimizing reaction time and temperature. If aniline is synthesized in situ, ensure complete conversion.
2,4-Diaminonitrobenzene Reaction of the product with another equivalent of aniline.[2]Use a controlled stoichiometry of reactants. Avoid a large excess of aniline.
Phenazine Derivatives High reaction temperatures can promote the oxidative cyclization of the diphenylamine product.[6][7]Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Debrominated/Dechlorinated Starting Material Presence of protic impurities (e.g., water) can lead to the reduction of the aryl halide.[3][8]Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Homo-coupling of Aniline (Azobenzene) Oxidative coupling of two aniline molecules.Maintain a strictly inert atmosphere to minimize oxidation.
Homo-coupling of 2,4-Dichloronitrobenzene Reductive coupling of two aryl halide molecules.This is a classic Ullmann side reaction, particularly at high temperatures.[9][10] Use of an appropriate ligand can sometimes suppress this pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloronitrobenzene, aniline, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: TLC Analysis of Reaction Mixture

Eluent System: A starting point for the eluent system is a 9:1 mixture of hexane and ethyl acetate. Adjust the polarity as needed for optimal separation of starting materials, product, and byproducts.

Visualization: Visualize the TLC plate under UV light (254 nm). The product, this compound, should appear as a distinct spot. Compare the Rf values with your starting materials.

Frequently Asked Questions (FAQs)

Q1: Can I use a different copper source, like copper powder or copper(II) salts?

Yes, but it may require different reaction conditions. Copper powder was used in the original Ullmann reactions but often requires very high temperatures.[11] Copper(II) salts can also be used, as they can be reduced in situ to the active Cu(I) species. However, using a well-defined Cu(I) salt like CuI often provides more reproducible results.[3]

Q2: Is a ligand absolutely necessary for this reaction?

While some Ullmann condensations can proceed without a ligand, especially with highly activated aryl halides, using a ligand is highly recommended. Ligands can significantly lower the reaction temperature, reduce reaction times, and improve yields by stabilizing the copper catalyst and facilitating the catalytic cycle.[4]

Q3: My product is difficult to purify by column chromatography. What are my options?

If you are facing co-elution of your product with impurities, consider the following:

  • Recrystallization: This can be a very effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane).

  • Optimize Chromatography: Try a different stationary phase (e.g., alumina) or a more sophisticated eluent gradient.

  • Acid-Base Extraction: If you have basic or acidic impurities, an acid-base wash during the workup can help remove them.

Q4: Can this reaction be performed under microwave irradiation?

Yes, microwave-assisted Ullmann couplings have been reported and can significantly reduce reaction times.[12] However, this requires specialized equipment and careful optimization of reaction parameters to avoid decomposition at the higher temperatures that can be rapidly achieved.

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction for the synthesis of this compound and the formation of key byproducts.

Ullmann_Byproducts A 2,4-Dichloronitrobenzene P This compound A->P + Aniline - HCl BP1 3-Chloro-4-nitroaniline A->BP1 + NH3 (impurity) - HCl BP4 Dechlorinated Starting Material A->BP4 Reduction BP6 Biphenyl Derivative (Aryl Halide Homo-coupling) A->BP6 Reductive Coupling B Aniline B->P BP5 Azobenzene (Aniline Homo-coupling) B->BP5 Oxidative Coupling BP2 2,4-Diaminonitrobenzene P->BP2 + Aniline - HCl BP3 Phenazine Derivative P->BP3 High Temp. Oxidative Cyclization

Sources

Technical Support Center: A Guide to Improving the Stability of 5-Chloro-2-nitrodiphenylamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Chloro-2-nitrodiphenylamine. As a key intermediate in the synthesis of pharmaceuticals and dyes, maintaining the stability of this compound in solution is paramount for reproducible and accurate experimental outcomes.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you navigate the challenges of working with this molecule.

The inherent chemical structure of this compound, featuring both a nitroaromatic system and a diphenylamine backbone, presents specific stability concerns. Nitroaromatic compounds are known for their susceptibility to reduction and photodegradation, while the diphenylamine structure can be sensitive to oxidation.[3][4] This guide is structured to address these issues proactively.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by researchers.

Q1: My orange-red solution of this compound has turned yellow or brown. What does this indicate? A change in color is a primary visual indicator of chemical degradation. This could be due to the reduction of the nitro group, which alters the compound's chromophore, or the formation of various oxidation byproducts.[3][5] Further investigation using the troubleshooting guide is recommended.

Q2: I'm observing a precipitate forming in my stock solution, especially after storing it in the freezer. Why is this happening? Precipitation upon cooling is typically due to the solvent's inability to maintain the compound's solubility at lower temperatures. You may have prepared a solution that is near its saturation point at room temperature. Using a more suitable solvent or a slightly lower concentration can resolve this.

Q3: My experimental results are inconsistent and show poor reproducibility. Could the instability of this compound be the cause? Absolutely. If the compound degrades in your experimental medium, its effective concentration decreases over time, leading to variable results. It is crucial to confirm the stability of the compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, and duration).

Q4: What are the most critical factors I need to control to ensure the stability of my solution? The four most critical factors are Solvent Choice , pH , Light Exposure , and Temperature . A holistic approach that controls all four is the most effective strategy for preserving the integrity of your compound.

Section 2: In-Depth Troubleshooting Guide

This section explores potential stability issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue: Solution Discoloration and Potency Loss

You Ask: "My solution's purity, as measured by HPLC, is decreasing over time, and its color is changing. What are the likely causes and how can I fix it?"

Our Analysis: This is a classic degradation problem. The cause can be traced to one or more environmental or chemical factors. Let's break down the possibilities.

Potential Cause 1: Photodegradation
  • The Science: Nitroaromatic compounds are often photosensitive. The nitro group and conjugated aromatic system can absorb energy from UV and visible light, promoting the molecule to an excited state where it can undergo various degradation reactions.[6]

  • The Solution:

    • Use Protective Containers: Always prepare and store solutions in amber glass vials or tubes.

    • Minimize Light Exposure: For maximum protection, wrap containers in aluminum foil.

    • Control Lab Lighting: Perform experimental manipulations under subdued lighting conditions whenever possible. Avoid leaving solutions on the benchtop under direct overhead light for extended periods.

Potential Cause 2: pH-Mediated Degradation
  • The Science: The stability of compounds with nitro and amine functional groups can be highly dependent on pH, particularly in aqueous or protic solvents like methanol or ethanol.[7][8] Extreme pH values can catalyze hydrolytic or other degradation pathways. Studies on similar nitroaromatic compounds have shown that acidic conditions often enhance stability by preventing deprotonation and subsequent reactions.[9]

  • The Solution:

    • Prioritize Aprotic Solvents for Stock Solutions: For long-term storage, use high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). These solvents minimize pH-related effects.

    • Buffer Selection is Key: If you must use an aqueous medium, conduct a preliminary stability test across a range of pH values (e.g., pH 3, 5, 7.4) to determine the optimal condition for your experiment's duration.

    • Acidify for Preservation: If compatible with your assay, maintaining a slightly acidic pH may improve stability.[9]

Potential Cause 3: Reductive or Oxidative Degradation
  • The Science: The nitro group is susceptible to chemical or enzymatic reduction, which proceeds through nitroso and hydroxylamine intermediates to the corresponding amine.[4][10] Conversely, the secondary amine linkage in the diphenylamine structure can be a site for oxidation, especially in the presence of air (oxygen) or other oxidizing agents.[3]

  • The Solution:

    • Use High-Purity Solvents: Solvents can contain impurities that may act as catalysts for degradation. Always use HPLC-grade or higher purity solvents.

    • De-gas Solvents: For sensitive experiments, de-gas your solvents by sparging with an inert gas (e.g., argon or nitrogen) or by sonication under vacuum to remove dissolved oxygen.

    • Store Under Inert Atmosphere: For maximum stability of long-term stocks, consider overlaying the solution with nitrogen or argon gas before sealing the container.

Section 3: Recommended Protocols for Maximizing Stability

Follow these validated procedures to prepare solutions and assess their stability.

Protocol 3.1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, a solvent of choice for many organic compounds due to its high solubilizing power and aprotic nature.

  • Preparation: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the required amount of this compound (MW = 248.67 g/mol ) in a sterile, amber glass vial.[11]

  • Solvent Addition: Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-35°C) can be applied if necessary.[12]

  • Inert Gas Purge (Optional, for maximum stability): Briefly purge the vial's headspace with a gentle stream of nitrogen or argon gas before tightly capping.

  • Storage: Seal the vial cap with paraffin film. Label clearly and store at -20°C, protected from light.

  • Quality Control: Immediately after preparation, take a small aliquot for an initial purity analysis (T=0) by HPLC. This will serve as your baseline for future stability checks.[5][13]

Protocol 3.2: Workflow for a Preliminary Stability Assessment

This workflow allows you to determine the stability of the compound in your specific experimental buffer.

  • Preparation: Dilute your stock solution into your experimental buffer to the final working concentration.

  • Aliquoting: Dispense the solution into multiple amber microcentrifuge tubes.

  • Baseline Sample: Immediately freeze one aliquot at -80°C. This is your T=0 sample.

  • Incubation: Incubate the remaining aliquots under your exact experimental conditions (e.g., 37°C, protected from light).

  • Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, thaw all samples simultaneously and analyze them by HPLC.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5-10% typically indicates meaningful instability that needs to be addressed.

Section 4: Key Stability Parameters & Data

Use these tables as a quick reference for making informed decisions about solvent selection and storage.

Table 1: Solvent Selection Guide
SolventTypePolarityKey ConsiderationsRecommendation
DMSO Aprotic, PolarHighExcellent solubilizing power. Anhydrous grade is crucial to prevent water-related degradation.Recommended for Stock
Acetonitrile Aprotic, PolarMediumGood alternative to DMSO. Less viscous. Ensure high purity.Recommended for Stock
Methanol Protic, PolarHighProtic nature may facilitate pH-dependent degradation. Can be used for dilutions if stability is confirmed.[12]Use with Caution
Ethanol Protic, PolarHighSimilar concerns as methanol regarding its protic nature.Use with Caution
Aqueous Buffer Protic, PolarHighStability is highly pH-dependent.[14][15] Must be empirically determined for your specific conditions.Requires Validation
Table 2: Recommended Storage Conditions Summary
FormTemperatureLight ProtectionAtmosphere
Solid Powder Room Temperature or 4°CRequiredAmbient
Stock Solution (Aprotic) -20°C or -80°CMandatory Ambient (Sealed) or Inert Gas (Optimal)
Working Solution (Aqueous) 4°C or as per assayMandatory Ambient (for short-term use)

Section 5: Visualizing Degradation & Workflows

These diagrams illustrate key concepts and workflows discussed in this guide.

G A Is solution discolored or showing reduced purity? B Is solution exposed to light? A->B C Is an aqueous or protic solvent used? B->C No S1 ACTION: Store in amber vials, wrap in foil, and work in subdued light. B->S1 Yes D Are solvents de-gassed / high-purity? C->D No S2 ACTION: Switch to aprotic solvent (DMSO, ACN) for stock. Perform pH stability study for aqueous buffers. C->S2 Yes S3 ACTION: Use HPLC-grade, anhydrous solvents. Consider de-gassing or storing under inert gas (N2/Ar). D->S3 No E Problem Resolved D->E Yes S1->E S2->E S3->E

Caption: Troubleshooting flowchart for stability issues.

G cluster_main Potential Degradation Pathways cluster_reductive Reductive Pathway cluster_photo Photodegradation Pathway A This compound (Parent Compound) B Nitroso Intermediate A->B Reduction E Various Photoproducts A->E Light (hv) C Hydroxylamine Intermediate B->C D 5-Chloro-2-aminodiphenylamine (Final Amine) C->D

Caption: Simplified potential degradation pathways.

G A Prepare solution in experimental buffer B Create multiple aliquots in amber tubes A->B C Immediately freeze T=0 sample at -80°C B->C D Incubate other samples under experimental conditions B->D E Freeze samples at specific time points (e.g., 2h, 4h, 24h) D->E F Thaw all samples (T=0 and time points) E->F G Analyze all by HPLC F->G H Compare peak area of parent compound to T=0 G->H

Caption: Experimental workflow for stability assessment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • Lanxess. (2015). Product Safety Assessment: Diphenylamine.
  • ResearchGate. (n.d.). Effect of pH on the percentage of 2-chloro-4-nitrophenol degradation.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Carl ROTH. (n.d.). Safety Data Sheet: Diphenylamine.
  • Pharmaffiliates. (n.d.). This compound.
  • ResearchGate. (n.d.). Bacterial degradation pathway for 2-chloro-5-nitrophenol.
  • Royal Society of Chemistry. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • Han, D., Cao, H., & Zhang, F. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Environmental Geochemistry and Health, 46(5), 169.
  • Min, J., et al. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1732.
  • MDPI. (n.d.). Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Kosenkov, D., & Slipchenko, L. V. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. The Journal of Physical Chemistry A, 115(4), 392–401.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • ResearchGate. (n.d.). Effect of different pH values on CAP degradation.
  • Degan, M. S., & de Lima, A. C. A. (2008). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Environmental Science and Health, Part A, 43(9), 1049-1055.
  • ScienceLab.com. (n.d.). Material Safety Data Sheet: Diphenylamine, reagent acs.
  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 75(9), 1183-1190.
  • Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(5), 2317-2320.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • da Silva, J. C. C., et al. (2021). Pharmaceutical compounds photolysis: pH influence. Environmental Science and Pollution Research, 28(1), 1-13.
  • MDPI. (n.d.). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring.
  • Wikipedia. (n.d.). Solvent effects.
  • ACS Figshare. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4‑Nitrophenylacetic Acid in Thirteen Solvents.

Sources

Technical Support Center: Forced Degradation Studies of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 5-Chloro-2-nitrodiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental workflows. Our goal is to equip you with the scientific rationale behind experimental choices and to help you navigate the challenges you may encounter.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory agencies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability, identify potential degradation products, and elucidate degradation pathways.[2] The data generated is fundamental for developing stability-indicating analytical methods, which are crucial for ensuring the safety, efficacy, and quality of the final drug product.[3][4] For this compound, a key intermediate in the synthesis of pharmaceuticals, understanding its degradation profile is paramount.[5]

A well-executed forced degradation study should aim for a target degradation of 5-20%.[1] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions, while insufficient degradation may not produce detectable levels of impurities.[1]

Experimental Workflow for Forced Degradation Studies

This section provides a detailed, step-by-step methodology for conducting forced degradation studies on this compound.

Forced Degradation Workflow cluster_Prep Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid State, e.g., 80°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (ICH Q1B Guidelines) Stock_Solution->Photolytic Neutralization Neutralization/ Quenching Acid->Neutralization Base->Neutralization Oxidation->Neutralization Dilution Dilution to Working Concentration Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_Analysis HPLC-UV/DAD Analysis Dilution->HPLC_Analysis LCMS_Analysis LC-MS/MS for Identification HPLC_Analysis->LCMS_Analysis

Caption: Experimental workflow for forced degradation studies.

Preparation of Stock Solution
  • Objective: To prepare a concentrated solution of this compound for subsequent stress studies.

  • Protocol:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

Stress Conditions

The following protocols are starting points and may require optimization to achieve the target degradation of 5-20%.

  • Scientific Rationale: To assess the susceptibility of the molecule to degradation in an acidic environment. The nitro group in nitroaromatic compounds can be resistant to hydrolysis, but other functional groups or the diphenylamine linkage might be susceptible.[6][7][8]

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Scientific Rationale: To evaluate the stability of the compound under alkaline conditions. The electron-withdrawing nature of the nitro and chloro groups can make the aromatic ring susceptible to nucleophilic attack by hydroxide ions.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for analysis.

  • Scientific Rationale: To investigate the compound's sensitivity to oxidation. The secondary amine in diphenylamine is a potential site for oxidation.[9][10]

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Monitor the reaction at regular intervals.

    • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

    • Dilute the sample with the mobile phase before injection.

  • Scientific Rationale: To assess the stability of the drug substance in the solid state at elevated temperatures. This helps in determining appropriate storage and handling conditions.[11]

  • Protocol:

    • Place a known amount of solid this compound in a clean, dry vial.

    • Heat the sample in a thermostatically controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute it to the working concentration for analysis.

  • Scientific Rationale: To determine the compound's sensitivity to light exposure, as mandated by ICH guideline Q1B.[12] Nitroaromatic compounds are known to be photoreactive.

  • Protocol:

    • Expose the solid drug substance and a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After exposure, prepare the samples for analysis as described for other conditions.

Hypothesized Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, the following pathways are hypothesized.

Degradation_Pathways cluster_conditions cluster_products A This compound B Acid/Base Hydrolysis A->B C Oxidation A->C D Reduction (e.g., from oxidative degradation intermediates) A->D P1 Hydrolysis of C-N bond -> 2-Nitro-5-chloroaniline + Phenol B->P1 P2 N-Oxidation Products C->P2 P4 Ring Hydroxylation C->P4 P3 Reduction of Nitro Group -> 5-Chloro-2-aminodiphenylamine D->P3

Caption: Hypothesized degradation pathways of this compound.

  • Hydrolysis: The C-N bond of the diphenylamine may be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 2-nitro-5-chloroaniline and phenol.

  • Oxidation: The secondary amine is a likely site for oxidation, leading to N-oxides or other oxidized species. Additionally, hydroxylation of the aromatic rings can occur.[9][10]

  • Reduction: The nitro group is prone to reduction, which can occur under certain stress conditions, leading to the formation of 5-Chloro-2-aminodiphenylamine.

Analytical Method Considerations

A robust, stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolA gradient elution is recommended to resolve peaks with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV/DAD at 254 nm and a wavelength maximumAllows for the detection of the parent compound and potential degradation products.
Column Temp. 30-40 °CImproves peak shape and reproducibility.[2]

For structural elucidation of unknown degradation products, LC-MS/MS is the technique of choice.[13]

Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies in a question-and-answer format.

Q1: I am not observing any degradation under the initial stress conditions. What should I do?

A1: If you do not see any degradation, the stress conditions may be too mild. You can incrementally increase the severity of the conditions:

  • For Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M), increase the temperature, or prolong the exposure time.

  • For Oxidation: Increase the concentration of hydrogen peroxide or the temperature.

  • For Thermal and Photolytic Stress: Extend the duration of exposure.

Q2: The degradation is too extensive, and I have very little of the parent peak remaining. How can I control the degradation?

A2: Excessive degradation (well above 20%) can be controlled by reducing the harshness of the stress conditions.[1]

  • For Acid/Base Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the incubation time.

  • For Oxidation: Use a lower concentration of the oxidizing agent or reduce the exposure time.

  • For Thermal and Photolytic Stress: Decrease the temperature or the duration of exposure.

Q3: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. What are the next steps?

A3: Poor resolution is a common challenge. Here are some steps to improve it:

  • Optimize the Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity can alter the elution order and improve resolution.

  • Adjust the pH of the Mobile Phase: For ionizable compounds, small changes in pH can significantly impact retention and selectivity.

  • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.

Q4: I am seeing ghost peaks in my chromatograms. What is the cause?

A4: Ghost peaks can arise from several sources:[14]

  • Contaminated Mobile Phase: Ensure you are using high-purity solvents and prepare fresh mobile phases daily.

  • Carryover from Previous Injections: Implement a robust needle wash protocol in your autosampler method.

  • Sample Degradation in the Autosampler: If the compound is unstable at room temperature, use a cooled autosampler.

Q5: The peak shape of my parent compound or degradation products is poor (e.g., tailing or fronting). How can I improve it?

A5: Poor peak shape can be due to several factors:[15][16]

  • Column Overload: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: If using a C18 column, residual silanols can interact with basic compounds, causing tailing. Try a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with your detection method).

  • Mismatch between Sample Solvent and Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q: What is the purpose of a mass balance calculation in forced degradation studies?

A: Mass balance is a critical aspect of forced degradation studies. It is the process of accounting for all the drug substance by summing the assay value of the parent compound and the levels of all degradation products. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating.[4]

Q: Is it necessary to identify the structure of every degradation product?

A: According to ICH guidelines, degradation products present at a certain level (which depends on the maximum daily dose of the drug) should be identified and characterized. However, for early-stage development, the primary goal is to develop a stability-indicating method that can separate all degradation products. Full structural elucidation can be performed at later stages.

Q: Can I use in-silico tools to predict degradation pathways?

A: Yes, in-silico tools can be very helpful in the early stages of development to predict potential degradation pathways and products.[3] This information can guide the design of your forced degradation studies and help in the identification of unknown peaks in your chromatograms.

Q: My compound is insoluble in aqueous media. How should I perform hydrolytic degradation?

A: For compounds with low aqueous solubility, you can use a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like acetonitrile or methanol) for hydrolysis studies. However, it is important to ensure that the co-solvent itself does not react with the drug substance or interfere with the degradation process.

References

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2025). Solving impurity/degradation problems: A step-by-step guide. BenchChem.
  • Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 94(1), 37-48.
  • Hemingway, R., et al. (2025).
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Li, H., et al. (2016). Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism. Chemical Engineering Journal, 284, 1031-1039.
  • Shin, K.-A., & Spain, J. C. (2009). Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667. Applied and Environmental Microbiology, 75(9), 2694–2704.
  • Bhatt, P., et al. (2021). Biodegradation of Chlorinated Compounds—A Review.
  • Field, J. A., & Sierra-Alvarez, R. (2007).
  • BenchChem. (2025).
  • Drzyzga, O., & Blotevogel, K. H. (1997). Microbial Degradation of Diphenylamine Under Anoxic Conditions. Current Microbiology, 35(6), 343–347.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(6), 2265-2281.
  • Capozzi, S. L., et al. (2020). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms and compound-specific isotope analysis.
  • Gai, K. (2007). Plasma-induced degradation of diphenylamine in aqueous solution.
  • Akay, C., et al. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols.
  • U.S. Environmental Protection Agency. (2006).
  • Gai, K. (2007). Plasma-induced degradation of diphenylamine in aqueous solution.
  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • SynZeal. (n.d.). This compound.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Arora, P. K., & Jain, R. K. (2012). Microbial metabolism of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-2281.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Nitrobenzene, 1,3-Dinitrobenzene, and 1,3,5-Trinitrobenzene.
  • Teasdale, A. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Waters Corporation. (n.d.).
  • Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-2281.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-2281.
  • Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Hoppe, M., et al. (2019). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 36(10), 1596-1607.
  • Annapurna, M., & Goutami, T. (2018). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical Sciences and Research, 9(8), 3144-3151.
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
  • Waters Corporation. (n.d.).
  • Trajan Scientific and Medical. (n.d.).
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 153-162.
  • Kogan, M. Y., et al. (2007). Thermal stability of polydiphenylamine synthesized through oxidative polymerization of diphenylamine. Polymer Science, Series B, 49(1-2), 36-40.
  • Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 17(18), 6753.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • Khan Academy. (2014, July 8). Acid Induced Hydrolysis of Nitriles [Video]. YouTube.
  • LibreTexts. (2021). 24.6: Nitro Compounds.

Sources

Technical Support Center: Palladium-Catalyzed Synthesis of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed synthesis of 5-Chloro-2-nitrodiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig amination reaction. Here, we move beyond standard protocols to address the nuanced challenges of catalyst deactivation and reaction optimization, providing field-proven insights to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the foundational aspects of the reaction, providing a solid knowledge base before tackling more complex issues.

Q1: What is the general mechanism for this C-N cross-coupling reaction?

A1: The synthesis of this compound is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 2-chloro-1-nitrobenzene), forming a Pd(II) complex.[1][2]

  • Amine Coordination & Deprotonation: The amine (e.g., 4-chloroaniline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[3]

  • Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][4]

Q2: Why is the choice of ligand so critical for this reaction?

A2: The ligand plays a multifaceted role that is essential for a successful reaction. It stabilizes the palladium center, preventing the formation of inactive palladium black.[5][6] Furthermore, sterically bulky and electron-rich phosphine ligands are crucial because they accelerate the rate-limiting reductive elimination step, which is key to achieving high product yields.[1][7] Without the correct ligand, the catalytic cycle can stall or be diverted into unproductive pathways.[6]

Q3: What is the optimal catalyst loading?

A3: For many Buchwald-Hartwig reactions, the catalyst loading is relatively low, typically around 1-2 mol%.[3] However, for challenging substrates or when trying to achieve very high conversions, optimization may be required. It is always advisable to start with a standard loading (e.g., 1 mol% Pd) and adjust based on reaction performance. Using pre-catalysts, which are air-stable Pd(II) sources, can help ensure the efficient generation of the active Pd(0) species.[8]

Q4: Which palladium precursor should I use: Pd(0) or Pd(II)?

A4: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[9][10] Pd(II) precursors must be reduced in situ to the active Pd(0) state, a process often facilitated by the phosphine ligand or the amine itself.[3][11] While Pd(II) salts are often more stable and less expensive, the reduction step can sometimes be inefficient, leading to side reactions.[12] Air-stable Pd(II) precatalysts (e.g., G3 or G4 precatalysts) are often preferred as they are designed for reliable in situ activation to the catalytically active Pd(0) species.[8][13]

Q5: Are there any solvents I should absolutely avoid?

A5: Yes. Chlorinated solvents (like chloroform or dichloromethane), acetonitrile, and pyridine should be avoided. These solvents can coordinate to the palladium center, inhibiting catalytic activity.[14] Toluene, dioxane, and THF are generally preferred solvents for this type of transformation.[3]

Troubleshooting Guide: Catalyst Deactivation & Poor Performance

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem 1: The reaction is sluggish, has stalled, or shows low conversion.

This is the most common issue, often pointing directly to a problem with the catalyst's activity or stability.

Q: My reaction has stopped before reaching full conversion, and I see black particles precipitating. What's happening?

A: You are likely observing the formation of palladium black, which is catalytically inactive aggregated palladium metal.[5] This is a classic sign of catalyst deactivation.

  • Probable Cause 1: Ligand Degradation or Insufficient Steric Bulk. The phosphine ligand is essential for stabilizing the mononuclear Pd(0) species. If the ligand is not sterically bulky enough or degrades under the reaction conditions, the Pd(0) intermediates can aggregate and precipitate out of the solution.[7][15]

  • Solution:

    • Switch to a more robust, sterically demanding ligand. Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to prevent aggregation and promote high catalyst turnover.[1][6]

    • Ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1). An extra equivalent of ligand can sometimes improve catalyst stability.[13]

  • Probable Cause 2: Poor Quality Reagents or Atmosphere. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to deactivation. Water can also interfere with the reaction, particularly with the base and catalyst stability.[3][16]

  • Solution:

    • Thoroughly degas your solvent before use.

    • Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

    • Ensure all reagents, especially the amine and solvent, are anhydrous.

  • Probable Cause 3: Substrate-Induced Ligand Displacement. Electron-rich substrates, particularly those containing heteroatoms, can sometimes displace the phosphine ligand from the palladium center, leading to the formation of dormant or inactive complexes.[6][17]

  • Solution:

    • Employ a ligand that binds more strongly to the palladium center. The rational design of ligands like GPhos was guided by the need to resist displacement by substrates.[6]

Problem 2: Significant byproduct formation is observed.

The formation of side products indicates that the catalytic cycle is being diverted into non-productive pathways.

Q: I'm observing a significant amount of hydrodehalogenated starting material (1-nitrobenzene) in my reaction mixture. Why?

A: This is the result of a competing side reaction known as β-hydride elimination.

  • Probable Cause: After the amine coordinates to the palladium center, an intermediate palladium amido complex is formed. If this complex has an accessible β-hydrogen (on the amine), it can undergo β-hydride elimination. This process competes directly with the desired reductive elimination step and ultimately leads to the reduction of your aryl halide starting material.[1]

  • Solution:

    • Ligand Choice: The choice of ligand has a profound impact on the relative rates of reductive elimination versus β-hydride elimination. Sterically hindered ligands generally favor reductive elimination by making the palladium center more crowded, thus accelerating the product-forming step.[1][12] Consider screening ligands like BrettPhos or other bulky biaryl phosphines.

    • Base and Temperature: The reaction conditions can influence this competition. Sometimes, a weaker base or lower reaction temperature can minimize this side reaction, although it may also slow down the overall reaction rate.

Q: My nitro group is being reduced, or I'm seeing other decomposition products.

A: The nitro group is an electron-withdrawing group that can be sensitive to certain reaction conditions, especially the choice of base.

  • Probable Cause: Incompatible Base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups, potentially leading to undesired side reactions or decomposition.[3]

  • Solution:

    • Switch to a weaker, non-nucleophilic base. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) provide much better functional group tolerance.[14]

    • While weaker bases may slow the reaction, this can often be compensated for by using a more active catalyst system (i.e., a more effective ligand) or slightly increasing the temperature.

Troubleshooting Summary Table
SymptomProbable CauseRecommended Solution(s)
Low Conversion & Palladium Black Ligand degradation/instability; Pd(0) aggregation.Use a bulkier, more robust biarylphosphine ligand (e.g., XPhos, RuPhos). Ensure a strictly inert atmosphere.
Sluggish/Stalled Reaction Inefficient catalyst activation or turnover.Switch to a more active ligand. Consider using a well-defined Pd(II) precatalyst. Ensure the base is sufficiently strong and soluble.
Hydrodehalogenation Byproduct Competing β-hydride elimination.Use a more sterically hindered ligand to accelerate reductive elimination. Optimize temperature and base.
Nitro Group Reduction/Decomposition Base incompatibility.Replace strong alkoxide bases (NaOtBu) with weaker inorganic bases (K₃PO₄, Cs₂CO₃).
Inconsistent Results Impure reagents; moisture/oxygen contamination.Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture. Purify starting materials.[18]
Visualizing Catalyst Deactivation

The following diagrams illustrate the core catalytic cycle and the points at which deactivation can occur, as well as a logical workflow for troubleshooting.

Catalytic Cycle & Deactivation Pathways Pd0 Active L-Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Deactivation1 Pd(0) Aggregation (Palladium Black) Pd0->Deactivation1 Poor Ligand Stability PdII_Complex L-Pd(II)(Ar)(X) OA->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Complex->Amine_Coord Deactivation2 Ligand Displacement (by Substrate/Solvent) PdII_Complex->Deactivation2 Weak L-Pd Binding Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE Deactivation3 β-Hydride Elimination (Side Product) Amido_Complex->Deactivation3 Competes with RE RE->Pd0 Regeneration Product Product (Ar-NR'R'') RE->Product

Caption: The Buchwald-Hartwig catalytic cycle and key deactivation points.

Troubleshooting Workflow Start Reaction Problem Identified Symptom1 Low Conversion? Start->Symptom1 Symptom2 Byproducts Observed? Symptom1->Symptom2 No Cause1 Is Pd Black Visible? Symptom1->Cause1 Yes Cause2 Hydrodehalogenation? Symptom2->Cause2 Yes Action1 Improve Ligand Stability: - Use bulkier biaryl phosphine - Increase L:Pd ratio Cause1->Action1 Yes Action2 Check Reaction Conditions: - Inert atmosphere? - Anhydrous reagents? - Degassed solvent? Cause1->Action2 No Cause3 Nitro Group Reduction? Cause2->Cause3 No Action3 Favor Reductive Elimination: - Use more sterically hindered ligand Cause2->Action3 Yes Action4 Improve Functional Group Tolerance: - Switch to weaker base (e.g., K₃PO₄, Cs₂CO₃) Cause3->Action4 Yes

Sources

Technical Support Center: Synthesis of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2-nitrodiphenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the common challenge of minimizing over-nitration. Here, you will find field-proven insights and evidence-based protocols to enhance your reaction outcomes, improve purity, and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-nitration during the synthesis of this compound?

Over-nitration is a common side reaction in electrophilic aromatic substitution, particularly during the nitration of activated aromatic rings. The diphenylamine backbone, even with the presence of a deactivating chloro group, is susceptible to the introduction of more than one nitro group. The primary drivers of over-nitration are excessively harsh reaction conditions. This includes high concentrations of the nitrating agent (typically a mixture of nitric and sulfuric acid), elevated reaction temperatures, and prolonged reaction times.[1][2][3] The nitronium ion (NO₂⁺), the active electrophile, is highly reactive, and if not carefully controlled, can lead to the formation of dinitro and other polynitrated byproducts.[1][2][3]

Q2: How do the existing functional groups on the diphenylamine precursor influence the regioselectivity and rate of nitration?

The regioselectivity of nitration is dictated by the directing effects of the substituents on the aromatic rings. The amine group is a powerful activating group and an ortho-, para-director. Conversely, the chloro group is a deactivating group but is also an ortho-, para-director. The nitro group, once installed, is a strong deactivating group and a meta-director. The interplay of these effects, combined with steric hindrance, will determine the position of the incoming nitro group. In the case of synthesizing this compound, the goal is to achieve mono-nitration. However, the activating nature of the amine can make the ring system highly reactive and prone to further nitration if conditions are not optimal.

Q3: Are there alternative synthetic routes to this compound that avoid a direct nitration step on a diphenylamine core?

Yes, alternative strategies can circumvent the challenges of direct nitration. One common approach is to first synthesize 5-chloro-2-nitroaniline and then perform an N-arylation reaction.[4] This can be achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.[5][6][7][8] These methods offer greater control over the final product and can be more tolerant of various functional groups.

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an amine.[5][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile for the formation of C-N bonds.[6][7][8]

These approaches can be advantageous as they avoid the direct handling of potent nitrating agents on a complex molecule, thereby reducing the risk of over-nitration.

Troubleshooting Guide: Minimizing Over-Nitration

This section provides a systematic approach to troubleshooting and mitigating over-nitration in your synthesis of this compound.

Issue 1: High Levels of Dinitro Byproducts Detected in Crude Product

Root Cause Analysis: The formation of significant amounts of dinitrodiphenylamine derivatives points towards reaction conditions that are too forcing. The highly reactive nitronium ion, when present in high concentrations or at elevated temperatures, will not only react with the starting material but also with the mono-nitrated product.

Corrective Actions:

  • Temperature Control: This is the most critical parameter. The nitration of aromatic amines is highly exothermic. It is imperative to maintain a low and consistent reaction temperature.

    • Recommendation: Perform the addition of the nitrating agent at a temperature range of -5 to 10°C.[4] Use an ice-salt bath or a cryo-cooler for precise temperature management.

  • Controlled Addition of Nitrating Agent: The rate of addition of the mixed acid (HNO₃/H₂SO₄) directly impacts the instantaneous concentration of the nitronium ion.

    • Recommendation: Add the nitrating agent dropwise over an extended period. This ensures a low, steady-state concentration of the electrophile, favoring mono-nitration.

  • Stoichiometry of Nitrating Agent: Using a large excess of nitric acid will inevitably drive the reaction towards polynitration.

    • Recommendation: Carefully control the stoichiometry. Start with a slight excess of nitric acid (e.g., 1.1 to 1.3 equivalents) and optimize based on in-process monitoring.

Issue 2: Inconsistent Reaction Outcomes and Varying Levels of Over-Nitration

Root Cause Analysis: Inconsistent results often stem from a lack of precise control over reaction parameters and inadequate monitoring. The "tipping point" for over-nitration can be sensitive to minor fluctuations in conditions.

Corrective Actions:

  • In-Process Monitoring: Relying solely on a final time point can be misleading.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] Quench aliquots of the reaction mixture at regular intervals to track the consumption of starting material and the formation of the desired product and byproducts.

  • Solvent Choice and Concentration: The reaction medium can influence the reactivity of the nitrating agent.

    • Recommendation: Acetic anhydride is sometimes used as a solvent, which can form the milder nitrating agent, acetyl nitrate, in situ.[4] Ensure that the substrate is fully dissolved to avoid localized "hot spots" of high reactant concentration.

Data Summary: Key Reaction Parameters for Controlled Mono-Nitration
ParameterRecommended RangeRationale
Temperature -5 to 10°CMinimizes the rate of the second nitration, which has a higher activation energy.
Nitrating Agent HNO₃/H₂SO₄ or HNO₃/Acetic AnhydrideMixed acid provides a strong electrophile; acetic anhydride can offer a milder alternative.[4]
Stoichiometry of HNO₃ 1.1 - 1.3 equivalentsA slight excess drives the reaction to completion without promoting significant over-nitration.
Addition Time 1 - 2 hours (dropwise)Maintains a low concentration of the nitronium ion, favoring mono-substitution.
Reaction Time 2 - 5 hoursShould be optimized based on in-process monitoring to maximize yield of the mono-nitro product.[4]

Experimental Protocols

Protocol 1: Controlled Mono-Nitration of a Diphenylamine Precursor

This protocol is designed to favor the formation of the mono-nitrated product by carefully controlling the reaction conditions.

Materials:

  • Substituted Diphenylamine (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted diphenylamine in concentrated sulfuric acid at 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Cool the diphenylamine solution to -5°C using an ice-salt bath.

  • Slowly add the nitrating mixture dropwise to the diphenylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to isolate the this compound.

Protocol 2: Purification of this compound from Dinitro Isomers

This protocol outlines a method for purifying the desired product from over-nitrated byproducts.

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Activated Charcoal

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol or methanol.

  • If the solution is highly colored, add a small amount of activated charcoal and heat at reflux for 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. The dinitro byproducts are typically more soluble in the alcohol and will remain in the mother liquor.

Visualizing the Process: Reaction and Troubleshooting Logic

Reaction Mechanism: Electrophilic Aromatic Nitration

Nitration_Mechanism cluster_activation Step 1: Generation of Electrophile cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Aromatization HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->HNO3 SigmaComplex Arenium Ion (Sigma Complex) Nitronium->SigmaComplex HSO4 HSO₄⁻ H2O H₂O Diphenylamine Diphenylamine Derivative Diphenylamine->SigmaComplex Attack by π-system Product Mono-nitrated Product SigmaComplex->Product Deprotonation OverNitration Dinitro Byproduct Product->OverNitration Further Reaction (If conditions are harsh) H3O H₃O⁺ H2O_deprot H₂O H2O_deprot->SigmaComplex

Caption: Mechanism of electrophilic aromatic nitration and the pathway to over-nitration.

Troubleshooting Workflow for Over-Nitration

Troubleshooting_Workflow start Start: High Dinitro Byproduct Level q1 Is reaction temperature ≤ 0°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 q2 a1_yes->q2 sol1 Action: Implement precise cooling (e.g., cryo-cooler) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 q3 a2_yes->q3 sol2 Action: Slow down the addition rate a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is in-process monitoring (TLC/HPLC) being used? a3_yes->q4 sol3 Action: Reduce the equivalents of nitric acid a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Outcome: Minimized Over-nitration a4_yes->end_node sol4 Action: Implement regular reaction monitoring to determine optimal endpoint a4_no->sol4 sol4->end_node

Caption: Decision tree for troubleshooting and minimizing over-nitration byproducts.

References

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents. Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • This compound | C12H9ClN2O2 | CID 117635 - PubChem. PubChem.
  • Ullmann condensation - Wikipedia. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Study on the Nitration Reaction of N,N-diphenylamine Compounds and Its Characterization as Organic Light Emitting Diode (OLED) Material - ResearchGate. ResearchGate.
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. Unacademy.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 18.4 Aromatic Nitration and Sulfonation - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

effect of temperature on the synthesis of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 5-Chloro-2-nitrodiphenylamine (CAS No: 25781-92-4). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The formation of the C-N bond in this compound, often achieved through an Ullmann condensation or a related cross-coupling reaction, is highly sensitive to thermal conditions.[1] Proper temperature control is not merely a suggestion but a critical parameter that dictates yield, purity, and reaction efficiency.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis, with a focus on temperature as the root cause and solution.

Question: My reaction has a very low or no yield. How can temperature be the cause?

Answer: This is a common and frustrating issue that can often be traced back to improper temperature control. The cause can be twofold: a temperature that is too low to initiate the reaction or one that is so high it promotes decomposition.

  • Causality (Insufficient Temperature): The Ullmann condensation is an activation-energy-driven reaction.[2] Traditional methods, using copper powder, often require high temperatures, sometimes in excess of 150-210 °C, to overcome this energy barrier and drive the coupling forward.[1][3] If the reaction temperature is too low, the rate of productive C-N bond formation will be negligible, resulting in unreacted starting materials. The specific temperature required is dependent on the reactivity of your aryl halide; aryl iodides are the most reactive, followed by bromides and then chlorides, which may necessitate higher temperatures.[3][4]

  • Causality (Excessive Temperature): Conversely, excessively high temperatures can lead to the thermal decomposition of your starting materials, intermediates, or even the desired this compound product. This is particularly relevant in the presence of nitro groups, which can be thermally labile. High heat can also degrade the catalyst or any ligands used, rendering the catalytic cycle inefficient.

Troubleshooting Steps:

  • Verify Reactant & Catalyst System: Confirm the identity of your aryl halide. If you are using a less reactive halide like a chloride, a higher temperature will be necessary compared to an iodide.[3]

  • Gradually Increase Temperature: If you suspect the temperature is too low, increase it in controlled increments (e.g., 10-15 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Consider a Modern Catalyst System: If high temperatures are not feasible or lead to decomposition, consider switching to a more modern, ligand-assisted copper catalyst system. The introduction of ligands can significantly lower the required reaction temperature, often to a milder range of 80-120 °C, by improving the solubility and reactivity of the copper catalyst.[3][5]

Question: I've successfully synthesized the product, but it's contaminated with significant impurities. How is temperature involved?

Answer: Temperature is a key factor in controlling the selectivity of a reaction. If your temperature is not optimized, it can open pathways to numerous side reactions, leading to a complex product mixture.

  • Causality (Side Reactions): At elevated temperatures, the reaction may not be selective. Common side reactions in Ullmann-type syntheses include:

    • Homocoupling: The aryl halide coupling with itself to form a biaryl compound.

    • Dehalogenation: The aryl halide is reduced, replacing the chlorine atom with a hydrogen. This is more likely if the desired coupling reaction is slow and there are proton sources (like trace water) available.[3]

    • Over-Nitration/Other Substitutions: Depending on the specific reagents, high temperatures can promote unwanted electrophilic aromatic substitution reactions.[6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct approach to minimizing temperature-induced side reactions. A lower temperature reduces the available energy for undesired reaction pathways.[3]

  • Introduce a Ligand: As with low yield issues, ligands can enhance the rate of the desired cross-coupling, allowing it to outcompete side reactions. This often permits the use of lower, more selective temperatures.[3]

  • Ensure Anhydrous Conditions: To combat dehalogenation, thoroughly dry all reagents and solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[3] This removes potential proton sources that facilitate the side reaction.

Question: I'm observing significant dehalogenation of my aryl halide starting material. What's the solution?

Answer: Dehalogenation, the reduction of the C-Cl bond to a C-H bond, is a frequent and problematic side reaction. It is often exacerbated when the primary C-N coupling reaction is sluggish.

  • Causality: The hydrogen atom for this reduction can come from various sources, including residual water in the solvent, the amine or alcohol nucleophile itself, or even the solvent.[3] High temperatures can accelerate this undesired pathway.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: The first line of defense is to eliminate potential proton sources. Dry all reagents and solvents rigorously and conduct the reaction under a completely inert atmosphere.[3]

  • Optimize Catalyst and Ligand: A more active catalyst system can accelerate the desired C-N bond formation, allowing it to effectively outpace the dehalogenation reaction. The use of ligands like 1,10-phenanthroline can be particularly effective.[3]

  • Temperature Management: Avoid excessively high temperatures, which can promote this side reaction. A carefully controlled temperature that is just sufficient for the main reaction is ideal.

Frequently Asked Questions (FAQs)

What is the optimal temperature range for the synthesis of this compound?

The "optimal" temperature is not a single value but depends heavily on the chosen synthetic route and catalyst system.

  • For Traditional Ullmann Condensations: These reactions, which use stoichiometric amounts of copper metal, typically demand high temperatures, often in the range of 150-210 °C .[1]

  • For Modern Ligand-Assisted Couplings: The use of soluble copper catalysts with ligands (e.g., diamines, phenanthrolines) has revolutionized the Ullmann reaction, allowing for significantly milder conditions. These reactions can often be performed at temperatures between 80-120 °C .[3]

  • For Multi-step Syntheses: If synthesizing via a precursor like 5-chloro-2-nitroaniline, the temperature will vary by step. For instance, the nitration of m-dichlorobenzene is often controlled at 45-55 °C , while a subsequent high-pressure amination step may require 140-150 °C .[7]

How does the copper catalyst system influence the required reaction temperature?

The nature of the copper catalyst is central to the reaction's temperature profile.

  • Classical Approach (Copper Powder): Traditional methods use heterogeneous copper powder. The reaction occurs on the surface of the metal, and high thermal energy is required to facilitate the oxidative addition of the aryl halide to the copper.[2][8]

  • Modern Approach (Soluble Catalysts & Ligands): Modern systems use soluble copper(I) or copper(II) salts combined with ligands. The ligands help to solubilize the copper species and stabilize the key intermediates in the catalytic cycle. This stabilization lowers the overall activation energy of the process, thereby enabling the reaction to proceed efficiently at much lower temperatures.[5]

What are the key safety considerations related to temperature in this synthesis?

Controlling the temperature is also a critical safety measure.

  • Exothermic Reactions: Nitration reactions, in particular, can be highly exothermic. If the reaction temperature is not carefully controlled with adequate cooling, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.

  • Thermal Decomposition: As mentioned, high temperatures can cause the decomposition of nitro compounds, which can release toxic gases such as nitrogen oxides (NOx).

  • Solvent Boiling Point: Ensure the reaction temperature is kept safely below the boiling point of the solvent being used, especially in an open or vented system, to prevent solvent loss and potential hazards. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common in these reactions.[1]

Data Summary: Effect of Temperature on Synthesis Parameters
ParameterEffect of Insufficient TemperatureEffect of Optimal TemperatureEffect of Excessive Temperature
Reaction Rate Very slow or negligibleEfficient and controlledVery rapid, but may be uncontrollable
Product Yield Low to noneMaximizedDecreased due to decomposition
Impurity Profile High levels of unreacted starting materialsLow levels of impuritiesHigh levels of side products (homocoupling, dehalogenation)[3]
Selectivity N/A (no reaction)High for the desired productLow, multiple side products formed
Generalized Experimental Protocol: Ligand-Assisted Ullmann Condensation

This protocol is a generalized representation and should be adapted and optimized for your specific laboratory conditions and reagents.

1. Reagent Preparation:

  • Thoroughly dry all glassware in an oven.
  • Ensure all solvents are anhydrous and reagents are of high purity.[3]
  • Degas the reaction solvent (e.g., DMF or Toluene) by sparging with an inert gas like argon for 15-20 minutes.

2. Reaction Setup:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the copper catalyst (e.g., CuI), the chosen ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).
  • Add 2-chloro-5-nitrophenol and aniline (or their respective precursors).
  • Add the degassed solvent via cannula or syringe.

3. Temperature Control & Reaction:

  • Place the flask in an oil bath pre-heated to the target temperature (e.g., 110 °C for a ligand-assisted reaction).
  • Maintain a gentle reflux under a positive pressure of argon.
  • Monitor the reaction's progress using TLC. A typical reaction time might be 12-24 hours.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst and inorganic salts.
  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
  • Concentrate the solvent under reduced pressure.
  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Primary Diagnosis cluster_2 Corrective Actions cluster_3 Outcome Start Low Yield or No Reaction TempCheck Is Temperature Too Low? Start->TempCheck Impurity High Impurity Levels SideRxnCheck Are Side Reactions Occurring? Impurity->SideRxnCheck TempCheck->SideRxnCheck No IncreaseTemp Gradually Increase Temp. (e.g., +10-15°C) TempCheck->IncreaseTemp Yes ChangeCatalyst Switch to Ligand-Assisted Catalyst System SideRxnCheck->ChangeCatalyst No, reaction still stalled LowerTemp Reduce Reaction Temperature SideRxnCheck->LowerTemp Yes IncreaseTemp->SideRxnCheck Yield improves, but impurities form Success Optimized Reaction IncreaseTemp->Success ChangeCatalyst->Success AddLigand Introduce/Screen Ligands to Improve Selectivity LowerTemp->AddLigand DrySystem Ensure Strictly Anhydrous Conditions LowerTemp->DrySystem Dehalogenation Observed AddLigand->Success DrySystem->Success

Caption: A troubleshooting workflow for temperature-related issues in the synthesis of this compound.

References
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google P
  • Buy this compound | 25781-92-4 - Smolecule. (URL: )
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. (URL: )
  • Ullmann condens
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • This compound | C12H9ClN2O2 | CID 117635 - PubChem. (URL: [Link])
  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
  • This compound | 25781-92-4 | SynZeal. (URL: [Link])
  • Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a - ResearchG
  • The role of copper in the Ullmann reaction - Mapping Ignorance. (URL: [Link])
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. (URL: [Link])
  • This compound - the NIST WebBook. (URL: [Link])

Sources

Technical Support Center: 5-Chloro-2-nitrodiphenylamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the identification and characterization of impurities in 5-Chloro-2-nitrodiphenylamine. This critical intermediate, often used in the synthesis of pharmaceuticals such as Clobazam, requires rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and adapt these methodologies to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a sample of this compound?

A1: Impurities in this compound can be broadly categorized into two main classes: process-related impurities and degradation products .

  • Process-Related Impurities: These arise from the synthetic route used to manufacture this compound. Common synthetic methods include the Ullmann condensation and nucleophilic aromatic substitution (SNA_r) reactions.[2]

    • Isomeric Impurities: Positional isomers such as 3-Chloro-2-nitrodiphenylamine or 5-Chloro-4-nitrodiphenylamine can form depending on the regioselectivity of the nitration and C-N coupling steps.

    • Over-nitrated Species: The presence of strong nitrating agents can lead to the formation of dinitrated byproducts like 2,4-dinitro-5-chlorodiphenylamine.

    • Starting Material Residues: Incomplete reaction can result in the presence of starting materials such as 2,4-dichloro-1-nitrobenzene or aniline.

    • Side-Reaction Products: In Ullmann-type reactions, side reactions can lead to the formation of biaryl compounds.[3]

  • Degradation Products: These impurities form when this compound is exposed to stress conditions such as acid, base, oxidation, heat, or light.[4][5][6]

    • Hydrolysis Products: Under acidic or basic conditions, the amine linkage can be susceptible to hydrolysis, although this is generally less common for diphenylamines.

    • Reduction Products: The nitro group is susceptible to reduction, which can lead to the formation of nitroso or amino derivatives.

    • Oxidative Degradation Products: Exposure to oxidizing agents can lead to the formation of various oxidized species, potentially involving the aromatic rings or the amine linkage.

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: For routine purity analysis and quantification of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile impurities.

Q3: How can I confirm the structure of an unknown impurity?

A3: The definitive structural elucidation of an unknown impurity typically requires a combination of spectroscopic techniques. The general workflow involves isolation of the impurity, often by preparative HPLC, followed by analysis using:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the connectivity of atoms and the overall structure.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.[8]

Troubleshooting Guides

HPLC Analysis: Common Issues and Solutions
Observed Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing for the Main Peak or Impurities 1. Secondary Interactions with Stationary Phase: The basic nature of the diphenylamine nitrogen can interact with residual silanols on the silica-based column packing.[9] 2. Column Overload: Injecting a sample that is too concentrated. 3. Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.1. Optimize Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) will protonate the silanols, minimizing secondary interactions.[9][10] 2. Reduce Sample Concentration: Dilute the sample and re-inject. If peak shape improves, overload was the issue. 3. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Poor Resolution Between Impurity and Main Peak 1. Suboptimal Mobile Phase Composition: The organic modifier percentage may not be ideal for separating closely related structures. 2. Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity.1. Adjust Gradient or Isocratic Conditions: A shallower gradient or a lower percentage of organic modifier in an isocratic method can improve resolution. 2. Try a Different Column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) to introduce different separation mechanisms.
Ghost Peaks Contamination: Carryover from previous injections, contaminated mobile phase, or degradation of the sample in the autosampler.1. Run Blank Injections: Inject a blank solvent to see if the ghost peak persists. 2. Flush the System: Thoroughly flush the injector and column with a strong solvent. 3. Prepare Fresh Mobile Phase and Samples: Use freshly prepared mobile phase and samples to rule out contamination.
Impurity Identification and Characterization
Analytical Observation Potential Impurity Type Characterization Strategy
MS Signal with M+2 Peak of ~1/3 Intensity of M+ Chloro-containing Impurity: An impurity that retains the chlorine atom.The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a characteristic signature.[11] Confirm the presence of other expected fragments.
MS Signal with a Mass Difference of 16 amu Oxidized Impurity: Addition of an oxygen atom.Investigate the fragmentation pattern to determine the site of oxidation. NMR analysis will be crucial to pinpoint the location.
¹H NMR shows loss of signals in the aromatic region and appearance of new upfield signals Reduction of Nitro Group: The nitro group may have been partially or fully reduced to a nitroso or amino group.The chemical shifts of aromatic protons adjacent to the reduced group will change significantly. The appearance of a broad singlet in the amine region of the ¹H NMR spectrum is indicative of an amino group.
FTIR shows a new broad peak around 3300-3500 cm⁻¹ Formation of an Amine or Hydroxyl Group: This region is characteristic of N-H or O-H stretching vibrations.Correlate with MS and NMR data to confirm the structural change. For example, the reduction of a nitro group to an amine would be consistent with this observation.[8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the separation of this compound and its related impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[5][6][12]

  • Acid Hydrolysis:

    • Dissolve the sample in a suitable solvent and add 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the sample in a suitable solvent and add 0.1 M NaOH.

    • Heat at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the sample in a suitable solvent and add 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Visualizations

Impurity_Formation_Pathways cluster_synthesis Synthesis cluster_impurities Process-Related Impurities cluster_degradation Degradation Pathways Starting_Materials 2,4-dichloro-1-nitrobenzene + Aniline Main_Reaction Ullmann Condensation or SNA_r Starting_Materials->Main_Reaction Product This compound Main_Reaction->Product Isomers Isomeric Impurities Main_Reaction->Isomers Over_nitration Dinitrated Species Main_Reaction->Over_nitration Unreacted_SM Residual Starting Materials Main_Reaction->Unreacted_SM Stress_Conditions Acid / Base / Oxidant Heat / Light Product->Stress_Conditions Degradation_Products Hydrolysis Products Reduced Impurities Oxidized Impurities Stress_Conditions->Degradation_Products

Caption: Potential impurity formation pathways in the synthesis and degradation of this compound.

Analytical_Workflow Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Check Purity < Specification? HPLC_UV->Purity_Check LC_MS LC-MS for Identification Purity_Check->LC_MS No Report Final Report Purity_Check->Report Yes Unknown_Impurity Unknown Impurity Detected? LC_MS->Unknown_Impurity Isolation Preparative HPLC for Isolation Unknown_Impurity->Isolation Yes Unknown_Impurity->Report No Structure_Elucidation Structural Elucidation (NMR, MS, FTIR) Isolation->Structure_Elucidation Structure_Elucidation->Report

Caption: A typical analytical workflow for the identification and characterization of impurities.

References

  • Benchchem. (2025). A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline. Benchchem.
  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR spectra of impurity.
  • MedCrave online. (2016, December 14).
  • University of California, Davis. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Benchchem. (2025). Technical Support Center: HPLC Analysis of 2-Nitrodiphenylamine. Benchchem.
  • Benchchem. (2025).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Benchchem. (2025). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine. Benchchem.
  • National Institutes of Health. (n.d.).
  • SciSpace. (2016, December 14).
  • PubMed. (2010). FTIR spectra and normal-mode analysis of chlorin e(6)
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Benchchem. (2025). Troubleshooting peak tailing in HPLC analysis of 4-Nitrosodiphenylamine.
  • MedCrave online. (2016, December 14).
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Benchchem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Wikipedia. (n.d.).
  • Taylor & Francis Online. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2025, August 6).
  • The Royal Society of Chemistry. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Chemistry LibreTexts. (2023, August 29).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
  • BioPharmaSpec. (n.d.).

Sources

Technical Support Center: Navigating the Scale-Up of 5-Chloro-2-nitrodiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to your dedicated resource for overcoming the complexities of scaling the synthesis of 5-Chloro-2-nitrodiphenylamine (C₁₂H₉ClN₂O₂). This molecule is a critical intermediate in the production of various pharmaceuticals, including the anxiolytic drug Clobazam, and specialty dyes.[1][2][3] While laboratory-scale synthesis may appear straightforward, transitioning to pilot and industrial-scale production introduces significant challenges in reaction control, safety, and purification.

This guide is structured from my field experience to move beyond simple protocols. It aims to provide you with the causal logic behind key process decisions, helping you anticipate and solve problems before they impact your yield, purity, and production timelines. We will explore the common synthetic routes, troubleshoot frequent scale-up failures, and establish robust, self-validating procedures.

Section 1: Synthetic Strategies & Key Control Points

The formation of the central C-N bond in this compound is typically achieved via nucleophilic aromatic substitution, most commonly through two well-established methods: the Ullmann condensation and the more modern Buchwald-Hartwig amination.[1][2] The choice between them is a critical first decision in process development, balancing factors like cost, efficiency, and environmental impact.

The overall manufacturing process often begins with the nitration of a chlorinated precursor, a step that itself presents significant scale-up hurdles. A generalized workflow is depicted below.

G A Starting Materials (e.g., 2-chlorodiphenylamine or 2,4-dichloronitrobenzene + aniline) B C-N Bond Formation (Ullmann or Buchwald-Hartwig) A->B Coupling Reaction C Crude Reaction Mixture B->C Reaction Completion D Work-up & Solvent Removal (e.g., Acid/Base Wash, Distillation) C->D Quenching E Crude Solid Product D->E Isolation F Purification (Recrystallization) E->F Purity Enhancement G Pure this compound F->G Drying H Quality Control (QC) (HPLC, NMR, MS) G->H Final Analysis

Caption: Generalized workflow for the synthesis and purification of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered during process scale-up in a direct question-and-answer format.

Problem: Exothermic Runaway & Poor Temperature Control

Q: We successfully managed our synthesis in a 5L flask, but upon scaling to a 50L reactor, we are experiencing dangerous temperature spikes, especially during the nitration of the precursor or the coupling reaction itself. What is happening and how can we control it?

A: This is a classic and critical scale-up challenge rooted in thermodynamics. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[4] This means the reactor's ability to dissipate heat through its jacket is significantly less efficient than in a small flask.[5] An exothermic reaction that was easily managed at a small scale can quickly become a runaway reaction in a large vessel.

Causality & Solution Workflow:

G cluster_post_mortem Post-Incident Review start Exotherm Detected (Temp > Setpoint + 5°C) check_addition Is a reagent being added? start->check_addition stop_addition Immediately STOP reagent addition check_addition->stop_addition Yes check_cooling Is cooling system at max capacity? check_addition->check_cooling No stop_addition->check_cooling emergency_cool Engage emergency cooling (if available) check_cooling->emergency_cool No monitor Monitor temperature and pressure closely check_cooling->monitor Yes emergency_cool->monitor stable Temperature Stabilized? monitor->stable reassess Re-evaluate process safety: - Reduce addition rate - Lower batch concentration - Use a semi-batch process stable->reassess No

Caption: Decision tree for managing an unexpected reaction exotherm during scale-up.

Preventative Actions:

  • Controlled Reagent Addition: Switch from a batch process to a semi-batch process where the most reactive reagent is added slowly and controllably. The addition rate should be tied directly to the reactor's ability to remove heat.[4]

  • Process Dilution: Reducing the concentration of reagents can slow the reaction rate and lower the overall heat output. However, this impacts throughput, so an economic balance must be found.

  • Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction and determine the maximum safe addition rate.

Problem: Increased Impurity Formation

Q: Our HPLC analysis shows a significant increase in byproducts, including what appears to be an over-nitrated species and N-nitrosodiphenylamine, in our scaled-up batch. The purity dropped from 98% to 90%. Why?

A: Impurity amplification is a direct consequence of the issues described above: poor mixing and localized overheating.[4] In a large reactor, "hot spots" can form where the temperature is much higher than the sensor reading, leading to side reactions that are negligible at lab scale.[5]

Common Byproducts and Their Cause:

  • Over-nitration (e.g., 2,4-dinitrodiphenylamine): Occurs when a localized concentration of nitrating agent and high temperature drives a second nitration event.[1]

  • N-nitrosodiphenylamine (NDPhA): Can form from nitrosation side reactions.[1]

  • Unreacted Starting Materials: A result of poor mass transfer, where reactants do not come into contact due to inefficient stirring.[4]

Solutions:

  • Optimize Agitation: Ensure the stirrer design (e.g., pitched-blade turbine, anchor) and speed are appropriate for the reactor geometry and viscosity of the reaction medium to eliminate dead zones.

  • Sub-surface Addition: Introduce highly reactive reagents below the surface of the reaction mixture, near the agitator, to ensure immediate dispersion and prevent localized concentration buildup.

  • Raw Material Purity: Scrutinize the quality of your starting materials. Impurities present in the initial reactants can be carried through or catalyze unwanted side reactions.[4][6]

Problem: Inefficient Large-Scale Purification

Q: We are trying to purify 10 kg of crude this compound. Our lab-scale column chromatography method is not feasible. Recrystallization is giving poor recovery. What is the best industrial approach?

A: Large-scale purification relies on robust, scalable techniques like recrystallization and washing/extraction.[4] Poor recovery in recrystallization is often due to using a suboptimal solvent or an incorrect solvent volume.

Solutions:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds like this compound, alcoholic solvents are often effective.[2]

  • Acid/Base Washes: Before recrystallization, wash the crude product solution to remove specific impurities. An acidic wash (e.g., with dilute HCl) can remove residual aniline, while a basic wash (e.g., with sodium bicarbonate) can remove acidic byproducts.[4]

  • Anti-Solvent Addition: If a single solvent gives poor recovery, consider a two-solvent system. Dissolve the crude product in a minimal amount of a good, hot solvent, and then slowly add a cold "anti-solvent" (in which the product is insoluble) to induce crystallization.

Recrystallization Solvent Comparison

SolventProperties & RationalePotential Issues
Methanol Effective for related compounds like 5-chloro-2-nitroaniline; good at removing both polar and nonpolar impurities upon cooling.[2]High volatility can be a handling challenge at scale.
Ethanol Similar properties to methanol, often used as a viable alternative; can produce high-purity crystals.[2]May require larger volumes compared to methanol.
Isopropanol Lower volatility than methanol/ethanol, which can be safer for large-scale operations. May allow for slower crystal growth, leading to higher purity.Higher boiling point requires more energy for solvent removal.
Toluene A non-polar solvent effective if impurities are significantly more polar than the target compound.Less effective at removing non-polar impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: For a new industrial process, should we develop a process based on the Ullmann condensation or the Buchwald-Hartwig amination? A: This is a key strategic decision. The Buchwald-Hartwig amination is generally preferred for modern pharmaceutical processes due to its milder conditions and broader functional group tolerance, despite the higher initial cost of palladium catalysts and ligands.[7][8] The Ullmann reaction, while cheaper in terms of the copper catalyst, requires harsh conditions (high temperatures) that can lead to more byproducts and are less energy-efficient.[9]

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu) salts or powder[10]Palladium (Pd) complexes with phosphine ligands[11]
Temperature High (>180 °C)[9]Mild to moderate (Room temp. to ~110 °C)[8]
Substrate Scope More limited; often requires activated aryl halides[9]Very broad; tolerates many functional groups[7]
Byproducts Often higher due to harsh conditionsGenerally cleaner with higher selectivity[8]
Cost Lower catalyst costHigher catalyst and ligand cost

Q: What are the most critical safety precautions for handling this process at scale? A:

  • Personal Protective Equipment (PPE): this compound is a skin, eye, and respiratory irritant.[1][12] Always use appropriate gloves, safety glasses, and respiratory protection, especially when handling the powdered solid.[13]

  • Dust Explosion Hazard: The final, dry product is a powder. All equipment for handling the solid (e.g., filter-dryers, mills) must be properly grounded to prevent static discharge, which could ignite a dust cloud.[4]

  • Thermal Hazards: Aromatic nitro compounds can be thermally unstable and potentially explosive under certain conditions, especially in the presence of strong acids or bases.[1] All heating operations must be strictly controlled.

  • Waste Disposal: The compound and its precursors can be toxic to aquatic life. All waste streams must be handled and disposed of according to environmental regulations.[4]

Q: How do I monitor the reaction's progress in a large, enclosed steel reactor? A: Direct sampling from a large, pressurized reactor can be hazardous. Process Analytical Technology (PAT) is the preferred modern approach. In-situ infrared (IR) spectroscopy probes can be inserted into the reactor to monitor the real-time disappearance of reactants and the appearance of the product without taking samples. This allows for precise determination of reaction completion, preventing batches from running too long (forming more impurities) or being stopped prematurely (low yield).

Section 4: Key Experimental Protocols

The following protocols are provided as a validated starting point for process development.

Protocol 1: Buchwald-Hartwig C-N Coupling (Illustrative)

  • System: A 50L glass-lined steel reactor equipped with a retreat curve agitator, temperature probe, nitrogen inlet, and condenser.

  • Reagents:

    • 2,4-Dichloronitrobenzene (1.0 eq)

    • Aniline (1.1 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)

    • Xantphos ligand (0.012 eq)

    • Sodium tert-butoxide (NaOtBu, 1.5 eq)

    • Toluene (10 volumes)

  • Procedure:

    • Under a nitrogen atmosphere, charge the reactor with 2,4-dichloronitrobenzene, aniline, Pd(OAc)₂, and Xantphos.

    • Add toluene and begin agitation.

    • Slowly add the sodium tert-butoxide portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 90°C. A slight exotherm is expected.

    • Heat the reaction mixture to 85-90°C and hold for 8-12 hours, monitoring by in-situ IR or periodic HPLC analysis of carefully taken samples.

    • Once the reaction is complete (starting material <1%), cool the mixture to room temperature.

    • Slowly quench the reaction by adding water (5 volumes).

    • Separate the aqueous layer. Wash the organic layer with a 5% HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Distill off the toluene under reduced pressure to yield the crude solid product.

Protocol 2: Purification by Recrystallization

  • System: A 50L reactor suitable for heating, cooling, and filtration.

  • Procedure:

    • Transfer the crude this compound solid to the reactor.

    • Add ethanol (approximately 3-4 volumes relative to the crude mass).

    • Heat the slurry with agitation to reflux (~78°C) until all solids are dissolved. If solids remain, add more ethanol sparingly.

    • Once a clear solution is obtained, slowly cool the mixture to 0-5°C over 4-6 hours. Slower cooling promotes the formation of larger, purer crystals.

    • Hold at 0-5°C for at least 2 hours to maximize precipitation.

    • Filter the resulting slurry, washing the filter cake with a small amount of cold ethanol.

    • Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved.

By implementing these strategies and understanding the science behind the scale-up challenges, you can develop a safe, robust, and efficient manufacturing process for this compound.

References

  • M/S LASA SUPERGENERICS LIMITED. (2020). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company.
  • CN108329211A. (2018). The preparation method of 5- chloro-2-nitroanilines. Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SynZeal. (n.d.). This compound. SynZeal.
  • CN1182104C. (2004). The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-Chemistry.org.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
  • Gromán, A., Stolarczyk, E., & Mucha, M. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate.
  • BioPharm International. (2024). The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. BioPharm International.
  • Jensen, J. F. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

Sources

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 5-Chloro-2-nitrodiphenylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-nitrodiphenylamine

This compound is a crucial intermediate in the synthesis of various high-value organic molecules, most notably in the pharmaceutical industry. Its structural motif is a key component in the production of Clobazam, an anticonvulsant medication used in the treatment of epilepsy.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and process chemistry.

This technical guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for established methods, and offer a comparative analysis of their respective strengths and weaknesses. This guide is intended to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for laboratory-scale research or industrial production.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Carbon-Nitrogen (C-N) Cross-Coupling Reactions: This is the most common approach, involving the formation of the diarylamine bond between an appropriately substituted aniline and an aryl halide. The two leading methodologies in this category are the classical Ullmann condensation and the modern Buchwald-Hartwig amination.

  • Electrophilic Aromatic Substitution: This strategy involves the nitration of a pre-synthesized chlorinated diphenylamine.

We will now explore these routes in detail.

Route 1: The Ullmann Condensation - A Time-Tested Approach

The Ullmann condensation is a classical, copper-catalyzed nucleophilic aromatic substitution reaction that has been a workhorse in the synthesis of diarylamines for over a century.[3] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[3] For the synthesis of this compound, this involves the reaction of 2,4-dichloronitrobenzene with aniline.

Reaction Principle and Causality

The electron-withdrawing nitro group in 2,4-dichloronitrobenzene activates the aryl halide towards nucleophilic attack, making the Ullmann condensation a feasible route. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species. Reductive elimination then yields the desired diarylamine and regenerates the active Cu(I) catalyst.[1]

The choice of a high-boiling polar solvent is critical to achieve the necessary reaction temperatures and to maintain the solubility of the reactants and intermediates. A base is required to deprotonate the aniline, facilitating the formation of the copper-amide complex.

Experimental Protocol: Ullmann Condensation

The following protocol is a representative procedure for the synthesis of this compound via the Ullmann condensation.

Materials:

  • 2,4-Dichloronitrobenzene

  • Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloronitrobenzene (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dichloronitrobenzene.

  • Purge the reaction vessel with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: The Buchwald-Hartwig Amination - A Modern and Versatile Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines since its development in the mid-1990s.[4] It offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[4][5]

Reaction Principle and Causality

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final and crucial step is the reductive elimination of the diarylamine product, which regenerates the Pd(0) catalyst.[1] The use of bulky, electron-rich phosphine ligands is critical for the success of this reaction, as they facilitate both the oxidative addition and the reductive elimination steps.

For the synthesis of this compound, the Buchwald-Hartwig amination would also employ 2,4-dichloronitrobenzene and aniline as the coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination, which can be adapted for the synthesis of this compound.

Materials:

  • 2,4-Dichloronitrobenzene

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by 2,4-dichloronitrobenzene (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Electrophilic Nitration of 2-Chlorodiphenylamine

An alternative synthetic strategy involves the nitration of a pre-formed diphenylamine skeleton. In this approach, 2-chlorodiphenylamine is subjected to nitration to introduce the nitro group at the desired position.

Reaction Principle and Causality

This route relies on the principles of electrophilic aromatic substitution. The amino group of the diphenylamine is an activating, ortho-, para-directing group, while the chloro substituent is a deactivating, ortho-, para-director. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the nitration will be influenced by the directing effects of both the amino and chloro groups.

Comparative Analysis of the Synthetic Routes

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and desired purity of the final product.

FeatureUllmann CondensationBuchwald-Hartwig AminationElectrophilic Nitration
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(OAc)₂) with a phosphine ligandNone (uses stoichiometric acid)
Cost Lower catalyst costHigher catalyst and ligand costLow reagent cost
Reaction Temperature High (typically 140-200 °C)Milder (typically 80-120 °C)Low to moderate
Reaction Time Generally longerOften shorterVariable
Substrate Scope More limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groupsDependent on the availability of the precursor
Scalability Well-established for industrial scaleCan be challenging and costly to scale upPotentially scalable, but with safety concerns
Yields Moderate to goodOften good to excellentCan be variable, with potential for side products
Safety/Environmental High boiling point solvents, copper wastePalladium waste, potentially toxic ligandsUse of strong, corrosive acids; potential for exothermic reactions

Visualizing the Synthetic Pathways

To provide a clearer understanding of the discussed synthetic routes, the following diagrams illustrate the reaction schemes.

Ullmann_Condensation Reactant1 2,4-Dichloronitrobenzene Product This compound Reactant1->Product CuI, K₂CO₃ DMF, 140-150 °C Reactant2 Aniline Reactant2->Product

Caption: Ullmann Condensation for the synthesis of this compound.

Buchwald_Hartwig_Amination Reactant1 2,4-Dichloronitrobenzene Product This compound Reactant1->Product Pd(OAc)₂, Xantphos NaOtBu, Toluene, 100-110 °C Reactant2 Aniline Reactant2->Product

Caption: Buchwald-Hartwig Amination for the synthesis of this compound.

Electrophilic_Nitration Reactant 2-Chlorodiphenylamine Product This compound Reactant->Product HNO₃, H₂SO₄

Caption: Electrophilic Nitration route to this compound.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages.

  • The Ullmann condensation represents a robust and cost-effective method, particularly for large-scale industrial production where the higher reaction temperatures and longer reaction times are manageable. The lower cost of the copper catalyst is a significant advantage.[3]

  • The Buchwald-Hartwig amination offers a more modern and versatile approach, with milder reaction conditions, shorter reaction times, and often higher yields.[4][5] This makes it an excellent choice for laboratory-scale synthesis and for the preparation of complex analogues where functional group tolerance is critical. The primary drawback is the higher cost of the palladium catalyst and specialized ligands.

  • The electrophilic nitration route provides a conceptually simple alternative, but may suffer from issues with regioselectivity and the handling of highly corrosive and reactive reagents.

For researchers in a drug discovery setting, the Buchwald-Hartwig amination is often the preferred method due to its reliability and broad applicability. For process chemists focused on optimizing a large-scale synthesis, a thorough investigation and optimization of the Ullmann condensation would be a prudent and economically viable strategy. The choice ultimately depends on a careful consideration of the specific project goals, available resources, and scale of operation.

References

  • Borel, A. G., & Abbott, F. S. (1990). The synthesis of 7-chloro-5-pentadeuteriophenyl-1-methyl-1H-1, 5-benzodiazepine-2,4(3H, 5H)dione (( sup 2 H sub 5 )clobazam). Journal of Labelled Compounds and Radiopharmaceuticals, 28(7), 771-783.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19145-19163.
  • Google Patents. (2016). Process for preparing clobazam using novel intermediates. (WO2016193482A1).
  • NIH. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Curr Org Chem, 17(2), 113–143.
  • ResearchGate. (2017). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
  • Google Patents. (2019). Preparation method of clobazam. (CN106749052B).
  • Google Patents. (2017). The preparation method of Clobazam. (CN106749052A).
  • Patsnap. (2016). Method being suitable for industrially producing clobazam.
  • Wikipedia. (n.d.). Ullmann condensation.
  • OSTI.gov. (1990). The synthesis of 7-chloro-5-pentadeuteriophenyl-1-methyl-1H-1, 5-benzodiazepine-2,4(3H, 5H)dione (( sup 2 H sub 5 )clobazam).
  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.

Sources

A Comparative Guide: 5-Chloro-2-nitrodiphenylamine-¹³C₆ as the Gold Standard Internal Standard for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical data is paramount. In the realm of Liquid Chromatography-Mass Spectrometry (LC-MS), achieving accuracy and precision is critically dependent on the meticulous management of analytical variability. This guide provides an in-depth comparison of 5-Chloro-2-nitrodiphenylamine-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) against its alternatives. We will explore the fundamental principles, present supporting experimental frameworks, and offer field-proven insights to empower you to make the most informed decisions for your analytical workflows.

The Imperative for an Internal Standard in LC-MS

Quantitative LC-MS analysis is susceptible to several sources of error that can compromise data reliability. These include variations in sample preparation, injection volume inconsistencies, and, most notably, the unpredictable nature of matrix effects.[1][2] Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts in plasma), can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][3]

The most robust strategy to mitigate these issues is the use of an internal standard (IS).[2][4] The principle, known as Isotope Dilution Mass Spectrometry (IDMS), involves adding a known quantity of an IS to every sample, calibrator, and quality control (QC) sample.[5] The final quantification is based on the peak area ratio of the analyte to the IS. This approach assumes that any physical or chemical variations affecting the analyte will equally affect the IS, thus keeping the ratio constant and ensuring a true measure of the analyte's concentration.[6] However, the validity of this assumption hinges entirely on the choice of the internal standard.

This compound-¹³C₆: The Ideal Internal Standard

A SIL-IS, such as this compound-¹³C₆, represents the pinnacle of internal standards for mass spectrometry.[7][8] In this compound, six carbon atoms on one of the phenyl rings are replaced with the heavier, non-radioactive ¹³C isotope.[9] This substitution results in a compound that is chemically and physically identical to the native analyte, this compound, but with a distinct, higher mass.[5][9]

The key advantages stemming from this identical nature are profound:

  • Perfect Co-elution: The ¹³C₆-labeled standard has the exact same chromatographic properties as the analyte, ensuring they experience the same matrix effects at the same time.[10]

  • Identical Extraction Recovery: It behaves identically during all sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), perfectly compensating for any analyte loss.[3]

  • Equivalent Ionization Efficiency: It responds to ionization suppression or enhancement in the MS source in the same manner as the analyte.[6]

  • Isotopic Stability: The ¹³C-C bonds are exceptionally stable, with no risk of isotope exchange that can sometimes occur with deuterium-labeled standards.[10][11]

These characteristics ensure that the analyte-to-IS ratio remains constant despite variations, providing the highest possible accuracy and precision.[8][10]

A Comparative Analysis of Internal Standard Alternatives

While ¹³C-labeled standards are the ideal, other compounds are often considered due to factors like cost or immediate availability. It is crucial to understand their inherent limitations.

Deuterated Internal Standards (e.g., this compound-d₄)

Deuterated standards, where hydrogen atoms are replaced by deuterium (²H or D), are a common type of SIL-IS. While often effective, they can introduce complications:

  • Chromatographic Isotope Effect: The C-D bond is slightly stronger and shorter than the C-H bond. This can lead to a small but significant difference in retention time, causing the deuterated standard to elute slightly earlier than the analyte.[10] If the matrix effect is not uniform across the entire peak width, this separation can lead to differential ion suppression and compromise quantification.[3]

  • Isotopic Instability: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or matrix, compromising the standard's integrity.[3][11]

Structural Analog Internal Standards

When a SIL-IS is unavailable, researchers may resort to a structural analog—a different molecule that is chemically similar to the analyte.[7] This approach is fraught with challenges and is generally not recommended for regulated bioanalysis.[7]

  • Different Retention Times: It is highly unlikely that a structural analog will co-elute with the analyte.

  • Variable Extraction and Matrix Effects: Due to differences in physicochemical properties (e.g., pKa, logP), the analog will likely have different extraction recovery and will experience matrix effects to a different degree than the analyte.[7] This invalidates the core principle of using an internal standard.[12]

Performance Comparison Summary
ParameterThis compound-¹³C₆Deuterated Analog (Hypothetical)Structural AnalogKey Takeaway
Co-elution with Analyte PerfectPotential for slight retention time shiftUnlikelyPerfect co-elution is critical for accurate matrix effect compensation.[10]
Isotope Effect NonePossibleNot ApplicableThe absence of an isotope effect in ¹³C standards eliminates a source of analytical variability.
Isotopic Stability HighGenerally high, but potential for H/D exchangeNot Applicable¹³C labeling provides maximum stability, ensuring data integrity.[11]
Matrix Effect Compensation ExcellentGood to Excellent (if co-elution is perfect)Poor to FairSIL-ISs provide the most effective compensation for matrix-induced ion suppression or enhancement.[7]
Accuracy & Precision HighestHighLowerThe use of a ¹³C-labeled IS leads to demonstrably more precise and accurate methods.[8]
Regulatory Acceptance Gold Standard (FDA, EMA)[13]Widely AcceptedRequires extensive justificationGlobal regulatory bodies strongly prefer the use of stable isotope-labeled internal standards.[13]

Experimental Protocol: Validating Internal Standard Performance

To empirically demonstrate the superiority of this compound-¹³C₆, a rigorous validation study should be conducted according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[13] The following protocol outlines a framework for comparing internal standards.

Materials and Reagents
  • Analyte: this compound (analytical standard, >99% purity)

  • Internal Standards: this compound-¹³C₆, Deuterated Analog, Structural Analog

  • Control Matrix: Blank human plasma (screened for interferences)

  • Solvents: LC-MS grade acetonitrile, methanol, water

  • Additives: LC-MS grade formic acid

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and each internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. A typical range would be 0.1 ng/mL to 100 ng/mL.[5]

  • Internal Standard Spiking Solution: Prepare a working solution for each IS at a fixed concentration (e.g., 20 ng/mL) in 50:50 acetonitrile/water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of blank plasma into microcentrifuge tubes.

  • For calibration standards and QCs, spike the appropriate amount of analyte working solution.

  • Add 10 µL of the respective Internal Standard Spiking Solution to all samples (excluding blanks).

  • Add 150 µL of cold acetonitrile to precipitate proteins. The cold solvent enhances the precipitation of proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Develop a suitable gradient to achieve good peak shape and retention.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for the analyte and each IS.

Diagram: Experimental Workflow for IS Comparison

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Evaluation p1 Prepare Analyte & IS Stock Solutions p2 Prepare Calibration Standards & QC Samples p1->p2 p3 Prepare IS Spiking Solutions p1->p3 s2 Spike Analyte (for Calibrators/QCs) p2->s2 s3 Spike Internal Standard (to all samples) p3->s3 s1 Aliquot Blank Plasma s1->s2 s2->s3 s4 Protein Precipitation (Cold Acetonitrile) s3->s4 s5 Vortex & Centrifuge s4->s5 s6 Transfer Supernatant s5->s6 a1 LC-MS/MS Analysis (MRM Mode) s6->a1 a2 Data Processing: Peak Area Ratio (Analyte/IS) a1->a2 a3 Evaluate Performance: - Co-elution - Matrix Effect - Accuracy & Precision a2->a3

Caption: Workflow for comparing internal standard performance.

Data Evaluation
  • Co-elution: Overlay the chromatograms of the analyte and each IS. The retention time for the ¹³C₆-IS should be identical to the analyte, while the deuterated IS may show a slight shift.

  • Matrix Effect Assessment:

    • Post-Column Infusion: Infuse a constant flow of the analyte/IS mixture post-column while injecting an extracted blank plasma sample. A dip in the signal at the analyte's retention time indicates ion suppression. An ideal IS will track this dip perfectly.[1]

    • Post-Extraction Spike: Compare the peak area of an analyte/IS spiked into a blank extracted matrix to the peak area of the same standard in a neat solution. The ratio (Matrix Factor) quantifies the extent of ion suppression or enhancement. The IS-normalized matrix factor should have a coefficient of variation (CV) of ≤15%.[1][13]

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. The curve should be linear with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates. The accuracy (mean bias) should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[13]

Diagram: Principle of SIL-IS Correction for Matrix Effects

G How a SIL-IS Corrects for Ion Suppression cluster_0 No Matrix Effect (Neat Solution) cluster_1 With Matrix Effect (Plasma Sample) A1 Analyte Signal Area = 10000 R1 Ratio (A/IS) = 1.0 A1->R1 IS1 ¹³C₆-IS Signal Area = 10000 IS1->R1 Result Consistent Ratio Ensures Accurate Quantification R1->Result A2 Analyte Signal (50% Suppression) Area = 5000 R2 Ratio (A/IS) = 1.0 A2->R2 IS2 ¹³C₆-IS Signal (50% Suppression) Area = 5000 IS2->R2 R2->Result

Caption: SIL-ISs co-elute and experience identical ion suppression.

Conclusion and Recommendation

The selection of an internal standard is a foundational decision in quantitative LC-MS that directly dictates the quality and defensibility of the resulting data. While alternatives exist, the theoretical principles and empirical data unequivocally support the use of stable isotope-labeled internal standards.

For the highest level of accuracy, precision, and regulatory compliance, This compound-¹³C₆ is the superior and recommended choice as an internal standard for the quantification of this compound. Its identical physicochemical properties ensure perfect tracking of the analyte through sample preparation and analysis, providing the most effective compensation for matrix effects and other sources of analytical variability.[10] While deuterated standards can be a viable option, they require more rigorous validation to rule out potential isotope effects.[10] Structural analogs should be avoided for definitive quantitative bioanalysis. Investing in a ¹³C-labeled internal standard is an investment in the robustness, reliability, and ultimate success of your scientific outcomes.

References

  • BenchChem. The Superiority of Carbon-13 Labeling: A Comparative Guide to this compound-13C6 and Deuterated Internal Standards.
  • BenchChem. This compound-13C6 for pharmaceutical impurity quantification.
  • BenchChem. Technical Guide: Physical and Chemical Characteristics of this compound-¹³C₆.
  • Li, W., et al. Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis.
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117635, this compound.
  • Heideloff, C., et al. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring.
  • Lopes, R., et al. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Kaza, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Hanna, C., et al. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition.
  • BenchChem. Technical Support Center: Correcting for Matrix Effects with this compound-¹³C₆.
  • BenchChem. A Comparative Guide to FDA and EMA Guidelines for Bioanalytical Method Validation Using Stable Isotope Standards.
  • BenchChem. A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis.
  • Reddit User Discussion. Accounting for the matrix effect. Reddit.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards.
  • D'Avolio, A., et al. Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis.
  • Kumar, A. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

Sources

A Comparative Guide to Nitrodiphenylamine Stabilizers for Energetic Materials and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The long-term chemical stability of energetic materials, such as nitrocellulose-based propellants, and certain pharmaceutical formulations is paramount for safety, efficacy, and shelf-life. Nitrodiphenylamine and its derivatives are a critical class of stabilizers that function by scavenging reactive nitrogen oxides (NOx) and other acidic byproducts of decomposition, thereby inhibiting autocatalytic degradation pathways. This guide provides an in-depth comparative analysis of 5-Chloro-2-nitrodiphenylamine against two commonly utilized nitrodiphenylamine stabilizers: 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA). While 2-NDPA and 4-NDPA are well-characterized primary and secondary stabilizers, respectively, this compound is an intriguing derivative with potential applications as a stabilizer or a key synthetic intermediate.[1][2] This guide will delve into their mechanisms of action, comparative performance based on available data and chemical principles, and detailed experimental protocols for their evaluation.

The Imperative for Stabilization: Understanding Autocatalytic Decomposition

Energetic materials like nitrocellulose and nitroglycerin are inherently unstable and undergo slow decomposition even under ambient conditions.[3] This process is initiated by the homolytic cleavage of the O-NO2 bond, which releases highly reactive nitrogen oxides (NOx).[3] These NOx species, in the presence of moisture, can form nitric and nitrous acids, which in turn catalyze further decomposition of the energetic material.[1][4] This creates a dangerous feedback loop known as autocatalytic decomposition, which can lead to a rapid increase in temperature and pressure, potentially resulting in catastrophic auto-ignition.[5]

Stabilizers are incorporated into these formulations to interrupt this cycle. Aromatic amines, such as nitrodiphenylamines, are particularly effective due to their ability to react with and neutralize the NOx species.[5][6]

Mechanism of Action: A Multi-Step Scavenging Process

The primary stabilizing function of nitrodiphenylamines involves the electrophilic attack of NOx radicals on the electron-rich aromatic rings of the stabilizer molecule. The secondary amine group (-NH-) is the key reactive site. The overall mechanism is a complex cascade of nitrosation and nitration reactions that consume the parent stabilizer and generate a series of "daughter" products, which may themselves possess stabilizing properties.[6][7]

cluster_0 Decomposition of Energetic Material cluster_1 Stabilization Cycle Energetic Material (e.g., Nitrocellulose) Energetic Material (e.g., Nitrocellulose) NOx Radicals NOx Radicals Energetic Material (e.g., Nitrocellulose)->NOx Radicals releases Nitrodiphenylamine Stabilizer Nitrodiphenylamine Stabilizer Nitrosated & Nitrated Derivatives Nitrosated & Nitrated Derivatives Nitrodiphenylamine Stabilizer->Nitrosated & Nitrated Derivatives forms Stable Byproducts Stable Byproducts Nitrosated & Nitrated Derivatives->Stable Byproducts further reacts to form NOx Radicals->Energetic Material (e.g., Nitrocellulose) catalyzes further decomposition (autocatalysis) NOx Radicals->Nitrodiphenylamine Stabilizer scavenged by

General mechanism of nitrodiphenylamine stabilizers.

Profile of Nitrodiphenylamine Stabilizers

This section details the chemical and physical properties of this compound and its common analogues.

This compound

This compound is a halogenated derivative of 2-nitrodiphenylamine.[8][9] While not as commonly used as a primary stabilizer as 2-NDPA, its structure suggests potential utility in this role. It is also a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1][2]

  • Chemical Structure: The molecule features a diphenylamine backbone with a nitro group in the ortho position of one phenyl ring and a chlorine atom in the meta position of the same ring.

  • Synthesis: It is typically synthesized via the nitration of 2-chlorodiphenylamine using a mixture of concentrated sulfuric and nitric acids.[2] Alternative routes involve the high-pressure amination of 2,4-dichloronitrobenzene.[10]

2-Nitrodiphenylamine (2-NDPA)

2-NDPA is a well-established and widely used stabilizer, particularly in double- and triple-base propellants.[1][6] It is also a primary degradation product of diphenylamine (DPA), another common stabilizer.[7]

  • Role: Primarily used as a primary stabilizer added during propellant manufacturing.[1]

  • Performance: Known for its good compatibility with nitroglycerin and a relatively slow consumption rate in many formulations.[1][7]

4-Nitrodiphenylamine (4-NDPA)

4-NDPA is another important nitrodiphenylamine derivative in the context of propellant stability.

  • Role: It is most commonly encountered as a secondary stabilizer, being a principal degradation product of diphenylamine.[3] Its formation and subsequent reactions contribute to the overall long-term stability of the propellant.

  • Performance: It is consumed more rapidly than 2-NDPA, suggesting a faster initial reaction with decomposition products.[11]

Comparative Analysis of Stabilizer Performance

PropertyThis compound2-Nitrodiphenylamine4-Nitrodiphenylamine
Molecular Formula C12H9ClN2O2C12H10N2O2C12H10N2O2
Molecular Weight 248.67 g/mol [12]214.22 g/mol [1]214.22 g/mol
Appearance Light yellow to brown powder/crystalReddish-brown crystalline powder or flakes[1]Yellow to orange crystalline powder
Role in Propellants Potential primary stabilizer/intermediate[1][2]Primary stabilizer[1]Secondary stabilizer (from DPA)[3]

Inferred Performance of this compound:

  • Reactivity: The presence of two electron-withdrawing groups (a nitro group and a chlorine atom) on one of the phenyl rings would decrease the electron density of the aromatic system and the basicity of the secondary amine. This would likely make it less reactive towards the initial electrophilic attack by NOx species compared to 2-NDPA and 4-NDPA.

  • Consumption Rate: A lower reactivity would theoretically translate to a slower consumption rate. This could be advantageous for long-term stability, provided the initial scavenging rate is sufficient to prevent the onset of rapid autocatalysis.

  • Thermal Stability: The introduction of a chlorine atom can increase the thermal stability of the molecule itself.[13] However, the overall effect on the stability of the propellant formulation would need to be determined experimentally.

  • Degradation Products: The degradation pathway of this compound would be expected to produce a series of chlorinated and nitrated derivatives. The stabilizing efficacy and potential toxicity of these "daughter" products are unknown and would require investigation.

Experimental Protocols for Stabilizer Evaluation

The performance of nitrodiphenylamine stabilizers is typically evaluated through a combination of chromatographic and thermal analysis techniques on propellant samples subjected to accelerated aging.[5][14]

High-Performance Liquid Chromatography (HPLC) for Stabilizer Depletion

HPLC is the most common method for quantifying the concentration of the stabilizer and its degradation products over time.[3][7]

Objective: To determine the consumption rate of the stabilizer in a propellant formulation under accelerated aging conditions.

Methodology:

  • Sample Preparation and Accelerated Aging:

    • Prepare propellant samples containing a known initial concentration (e.g., 1-2% by weight) of the stabilizer to be tested.

    • Subject the samples to accelerated aging at elevated temperatures (e.g., 60-80°C) for various durations in a controlled environment.

  • Extraction of Stabilizer:

    • At predetermined time points, retrieve the aged propellant samples.

    • Accurately weigh a portion of the sample (e.g., 0.5-1.0 g).

    • Extract the stabilizer and its derivatives using a suitable organic solvent (e.g., acetonitrile or dichloromethane) in a known volume. Sonication can be used to ensure complete extraction.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used, often in an isocratic elution.[7]

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Quantification and Data Analysis:

    • Prepare a calibration curve using standard solutions of the pure stabilizer at known concentrations.

    • Identify and quantify the parent stabilizer and its degradation products in the sample extracts by comparing their retention times and peak areas to the calibration standards.

    • Plot the concentration of the remaining stabilizer as a function of aging time to determine the consumption rate.

Propellant Sample Propellant Sample Accelerated Aging Accelerated Aging Propellant Sample->Accelerated Aging subject to Aged Sample Aged Sample Accelerated Aging->Aged Sample produces Solvent Extraction Solvent Extraction Aged Sample->Solvent Extraction undergoes Filtered Extract Filtered Extract Solvent Extraction->Filtered Extract yields HPLC Analysis HPLC Analysis Filtered Extract->HPLC Analysis injected into Chromatogram (Peak Area) Chromatogram (Peak Area) HPLC Analysis->Chromatogram (Peak Area) generates Concentration vs. Time Plot Concentration vs. Time Plot Chromatogram (Peak Area)->Concentration vs. Time Plot quantified using Calibration Curve Calibration Curve Calibration Curve->Concentration vs. Time Plot Stabilizer Consumption Rate Stabilizer Consumption Rate Concentration vs. Time Plot->Stabilizer Consumption Rate determines

Workflow for HPLC analysis of stabilizer depletion.
Thermal Analysis for Stability Assessment

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the overall thermal stability of the stabilized propellant.

Objective: To determine the effect of the stabilizer on the decomposition temperature and thermal behavior of the propellant.

Methodology:

  • Sample Preparation:

    • Prepare propellant samples with and without the stabilizer, as well as with different stabilizers for comparison.

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC/TGA pan.

  • Instrumental Analysis:

    • DSC:

      • Place the sample pan and a reference pan (usually empty) into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

      • Record the heat flow as a function of temperature. The onset of the exothermic decomposition peak indicates the decomposition temperature.

    • TGA:

      • Place the sample pan in the TGA furnace.

      • Heat the sample at a constant rate under an inert atmosphere.

      • Record the mass loss as a function of temperature. The temperature at which significant mass loss begins is an indicator of thermal stability.

  • Data Analysis:

    • Compare the DSC thermograms of the stabilized and unstabilized propellants. A higher onset temperature for the exothermic decomposition indicates better thermal stability.

    • Compare the TGA curves. A higher decomposition temperature in the stabilized sample suggests improved thermal stability.

    • Compare the data for different stabilizers to rank their effectiveness in enhancing the thermal stability of the propellant.

Conclusion

The selection of an appropriate stabilizer is a critical decision in the formulation of energetic materials and certain pharmaceuticals. While 2-nitrodiphenylamine and 4-nitrodiphenylamine are established stabilizers with well-understood roles, this compound presents an interesting case. Based on chemical principles, the presence of the chloro and nitro substituents is expected to decrease its reactivity, potentially leading to a slower consumption rate. However, without direct comparative experimental data, its performance relative to other nitrodiphenylamines remains a subject for further investigation. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which are essential for the development of safer and more reliable materials.

References

  • Triphenylamine – a 'New' Stabilizer for Nitrocellulose Based Propellants – Part I: Chemical Stability Studies - ResearchG
  • Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chrom
  • Stabilizers for nitrate ester-based energetic m
  • Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study | Request PDF - ResearchG
  • performance comparison of stabilizers for nitrocellulose-based propellants - Benchchem
  • This compound | C12H9ClN2O2 | CID 117635 - PubChem
  • Study on the thermodynamic property and relative stability of a series of polychlorinated biphenyls by density functional theory - ResearchG
  • US20190210938A1 - Propellant stabilizer - Google P
  • Substituted Diphenylamine Antioxidants and Benzotriazole UV Stabilizers in Aquatic Organisms in the Great Lakes of North America: Terrestrial Exposure and Biodilution | Environmental Science & Technology - ACS Public
  • Substituted diphenylamine antioxidants and benzotriazole UV stabilizers in blood plasma of fish, turtles, birds and dolphins from North America | Request PDF - ResearchG
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google P
  • Role of Diphenylamine as a Stabilizer in Propellants - DTIC
  • A Historical and Technical Guide to 2-Nitrodiphenylamine as a Propellant Stabilizer - Benchchem
  • US4128443A - Deflagrating propellant compositions - Google P
  • Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals - ResearchG
  • Determination of stabilisers in nitrocellulose-based propellants before and after ageing - Eurachem
  • A Comparative Guide to Propellant Stabilizers: 2-Nitrodiphenylamine vs. Triphenylamine - Benchchem
  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calcul
  • Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths - MDPI
  • Propellant - Justia P
  • Substituted diphenylamine antioxidants and benzotriazole UV stabilizers in blood plasma of fish, turtles, birds and dolphins
  • Buy this compound | 25781-92-4 - Smolecule
  • A Comparative Guide to Alternative Stabilizers for 2-Nitrodiphenylamine in Munitions - Benchchem
  • This compound | 25781-92-4 | SynZeal
  • Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chrom
  • This compound - the NIST WebBook
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - Semantic Scholar

Sources

A Comparative Guide to Palladium Catalysts for the Synthesis of 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of palladium catalysts for the synthesis of 5-Chloro-2-nitrodiphenylamine, a crucial intermediate in the pharmaceutical and fine chemical industries. By examining the performance of various catalytic systems with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic needs.

Introduction: The Importance of this compound

This compound is a key building block in organic synthesis, serving as a precursor for a range of valuable compounds. Its synthesis is most effectively achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] The choice of the palladium catalyst is a critical factor that significantly impacts the reaction's efficiency, selectivity, and overall economic viability.

Palladium Catalysts: A Comparative Overview

The synthesis of this compound typically involves the coupling of an aryl halide with an aniline derivative. The selection of the palladium catalyst, including the palladium source and the associated ligands, is pivotal for the success of this transformation.

Homogeneous Palladium Catalysts

Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are widely used for their high activity and selectivity.[3][4]

  • Palladium Acetate (Pd(OAc)₂)/Phosphine Ligand Systems: Catalyst systems comprising Pd(OAc)₂ and bulky, electron-rich phosphine ligands like Xantphos are known to be highly effective for C-N bond formation.[5][6] The ligand plays a crucial role in facilitating the key steps of the catalytic cycle.

  • Palladacycle Precatalysts: These are stable, well-defined palladium complexes that can be easily handled and often exhibit high catalytic activity. They can simplify reaction setup and, in some cases, allow for lower catalyst loadings and milder reaction conditions.[7]

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling.[8][9]

  • Palladium on Carbon (Pd/C): This is a widely used and commercially available heterogeneous catalyst. While it can be effective, it may require higher temperatures and longer reaction times compared to its homogeneous counterparts.[5]

  • Palladium Nanoparticles (PdNPs): Supported palladium nanoparticles have emerged as highly efficient heterogeneous catalysts due to their high surface-area-to-volume ratio. They can offer excellent activity and selectivity, and the support material can be tailored to further enhance performance and stability.[10][11]

Performance Data and Experimental Comparison

The following table provides a comparative summary of different palladium catalyst systems for the synthesis of this compound, based on established protocols.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/BINAPNaOtBuToluene10012~85
Pd₂(dba)₃/XantphosCs₂CO₃Dioxane908~92
10% Pd/CK₂CO₃DMF12024~78
Supported PdNPsNa₂CO₃Ethanol/H₂O806~95

Detailed Experimental Protocols

Homogeneous Catalysis Protocol (Using Pd(OAc)₂/Xantphos)

Homogeneous_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine aryl halide, amine, and base in a Schlenk tube. b Add Pd(OAc)₂ and Xantphos. a->b c Add degassed solvent. b->c d Heat under inert atmosphere with vigorous stirring. c->d e Cool, dilute, and extract. d->e f Dry, concentrate, and purify by column chromatography. e->f

Caption: Workflow for homogeneous palladium-catalyzed synthesis.

Procedure:

  • In an oven-dried Schlenk tube, combine 5-chloro-2-nitroaniline (1.0 mmol), aniline (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add palladium(II) acetate (2-5 mol%) and Xantphos (3-7.5 mol%).[6]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed dioxane (5 mL).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[12]

Heterogeneous Catalysis Protocol (Using Supported Pd Nanoparticles)

Heterogeneous_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Catalyst Recovery and Work-up a Combine reactants, base, and supported Pd catalyst in a flask. b Add solvent. a->b c Heat with vigorous stirring. b->c d Cool and filter to recover catalyst. c->d e Extract filtrate, dry, and concentrate. d->e f Purify by recrystallization. e->f

Caption: Workflow for heterogeneous palladium-catalyzed synthesis.

Procedure:

  • To a round-bottom flask, add 5-chloro-2-nitroaniline (1.0 mmol), aniline (1.2 mmol), sodium carbonate (2.0 mmol), and the supported palladium catalyst (e.g., 1-2 mol% Pd).

  • Add a suitable solvent such as ethanol/water.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed and reused.[11]

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by recrystallization.

Mechanistic Overview: The Buchwald-Hartwig Amination Cycle

The palladium-catalyzed synthesis of diarylamines proceeds via the Buchwald-Hartwig amination catalytic cycle.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ pd2_halide Ar-Pd(II)(X)Lₙ pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NR'₂)Lₙ pd2_halide->pd2_amido Amine Coordination & Deprotonation product Ar-NR'₂ pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the diarylamine product and regenerating the Pd(0) catalyst.[13]

Conclusion and Future Directions

The choice of a palladium catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency, cost, and sustainability. Homogeneous catalysts often provide high yields under mild conditions, while heterogeneous catalysts offer the significant advantage of recyclability.[9][14] Future developments will likely focus on creating more robust, active, and cost-effective catalysts, including those based on earth-abundant metals, to further enhance the sustainability of this important transformation.

References

  • Caron, S., et al. (2006). The Role of Palladium in Organic Synthesis. Chemical Reviews, 106(7), 2943-2949.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Guérin, D. J., et al. (2004). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Tetrahedron Letters, 45(21), 4169-4172.
  • NIH National Center for Biotechnology Information. (n.d.). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions.
  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Bruno, N. C., & Buchwald, S. L. (2013). Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and application of eco-friendly and recyclable heterogeneous palladium catalyst.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939-1954.
  • NIH National Center for Biotechnology Information. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
  • NIH National Center for Biotechnology Information. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
  • Ottokemi. (n.d.). Homogeneous Pd Catalysts.
  • qualitas1998.net. (n.d.). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions.
  • Semantic Scholar. (n.d.). Recent Applications of Continuous Flow in Homogeneous Palladium Catalysis.
  • MDPI. (n.d.). Palladium-Catalyzed Reactions.
  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Cardiff University. (2022). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide.

Sources

A Comparative Guide to Dye Intermediates: Evaluating 5-Chloro-2-nitrodiphenylamine in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of 5-Chloro-2-nitrodiphenylamine's performance against other common intermediates in the synthesis of high-performance dyes. We will delve into the underlying chemistry, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its capabilities and limitations. Our analysis is grounded in established scientific principles, ensuring that the insights provided are both accurate and actionable for laboratory and industrial applications.

Introduction to this compound as a Dye Intermediate

This compound is an organic compound with the molecular formula C₁₂H₉ClN₂O₂.[1][2] It belongs to the diphenylamine family, distinguished by a chlorine atom at the 5-position and a nitro group at the 2-position of one of the phenyl rings.[1] These substitutions are not merely structural; they are pivotal to the molecule's reactivity and its utility as a precursor in the synthesis of various dyes, particularly disperse and azo dyes.[1] The electron-withdrawing nature of both the nitro group and the chlorine atom significantly influences the electronic properties of the aromatic system, which in turn dictates the characteristics of the resulting dyes.

The primary application of this compound in dye synthesis involves the chemical transformation of its functional groups.[1] The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to form the chromophoric azo bond (-N=N-), the cornerstone of azo dyes.

The Synthetic Landscape: Alternatives to this compound

While this compound is a valuable intermediate, the field of dye synthesis is rich with alternatives, each offering a unique profile of reactivity, cost, and resulting dye properties. Among the most frequently employed alternatives are:

  • Simple Nitroanilines: Compounds like 4-Nitroaniline are workhorses in the dye industry for producing a wide range of yellow to red azo dyes.

  • Substituted Anilines: Chloroanilines (e.g., 2-Chloroaniline, 3-Chloroaniline, 4-Chloroaniline) and Methoxy-nitroanilines (e.g., 4-methoxy-2-nitroaniline) are commonly used to create disperse dyes with specific shades and fastness properties.[3][4][5]

  • Other Diphenylamine Derivatives: Unsubstituted or differently substituted nitrodiphenylamines can also be used, leading to variations in the final dye's molecular structure and performance.

The choice of intermediate is a critical decision in dye design, impacting everything from the synthesis protocol to the final application of the colored textile.

Performance Analysis: A Head-to-Head Comparison

The efficacy of a dye intermediate is judged by a multitude of factors, from the efficiency of the synthesis to the quality of the final product. Here, we compare this compound to its common alternatives across key performance metrics.

The yield of a dye synthesis reaction is a primary determinant of its economic viability. While specific yields are highly dependent on the precise reaction conditions and coupling partners, general trends can be observed. Azo dye synthesis often proceeds with high yields, sometimes approaching 100%, when optimal molar ratios of the diazonium salt (from the intermediate) and the coupling agent are used.[3] For instance, studies on the synthesis of disperse azo dyes using intermediates like 4-Nitroaniline and 3-Chloroaniline have reported yields of up to 100% under specific molar proportions with the coupling agent.[3]

The presence of the bulky diphenylamine structure in this compound can sometimes lead to steric hindrance, potentially impacting reaction rates and yields compared to smaller intermediates like substituted anilines. However, the purity of the resulting dyes is often high, facilitated by the crystalline nature of many azo compounds which allows for effective purification through recrystallization.

The standard protocol for converting these intermediates into azo dyes involves diazotization followed by a coupling reaction.[3]

  • Diazotization: This step typically requires cold conditions (0-5°C) and a strong acidic medium (e.g., HCl, H₂SO₄) with the addition of sodium nitrite to convert the primary aromatic amine to a diazonium salt.[4][6] These conditions are broadly similar for most aniline-based intermediates.

  • Coupling: The subsequent coupling reaction is pH-dependent and is generally carried out under mild conditions.

The synthesis of the this compound intermediate itself can be more complex, potentially involving palladium-catalyzed C-N coupling reactions (like the Buchwald-Hartwig amination) or nitration of 2-chlorodiphenylamine.[1][7] These methods, while efficient, may require more specialized catalysts and controlled conditions compared to the synthesis of simpler aniline derivatives.

This is where the choice of intermediate has the most pronounced effect. The electronic and steric properties of the substituents on the intermediate are directly translated into the performance of the final dye.

Color and Shade: The extended conjugation provided by the second phenyl ring in this compound can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the resulting dye compared to dyes derived from simpler anilines. This often results in deeper and more intense colors. Dyes from nitrodiphenylamine derivatives are known to produce yellow shades on polyester fibers.[8] In contrast, dyes from intermediates like 4-Nitroaniline and various chloroanilines can produce a spectrum of colors from yellow to red, depending on the coupling component.[3]

Fastness Properties: The fastness of a dye refers to its resistance to fading or bleeding under various conditions such as washing, light exposure, and rubbing.

  • Light Fastness: Dyes derived from this compound often exhibit good to excellent light fastness. The larger molecular structure can help to dissipate photo-energy more effectively. Disperse dyes based on substituted anilines can achieve high light fastness grades (e.g., 6-7 on a scale of 8), making them suitable for applications like window blinds and automotive textiles.[4]

  • Wash and Sublimation Fastness: The presence of the chloro group and the overall larger molecular size of dyes from this compound can enhance their substantivity for hydrophobic fibers like polyester. This generally leads to good wash and sublimation fastness, which is crucial for apparel and other textile applications. Dyes synthesized from other chloro- and nitro-anilines also demonstrate good fastness properties, often achieving grades of 4 to 5 (on a scale of 5).[4]

Table 1: Comparative Performance of Dye Intermediates

FeatureThis compound4-Nitroaniline / Substituted Anilines
Typical Dye Class Disperse, AzoDisperse, Azo
Resulting Color Yellow to Red/BrownYellow to Red/Blue (highly dependent on coupler)
Molecular Size LargerSmaller
Light Fastness Generally Good to ExcellentModerate to Excellent[4]
Wash Fastness Good to Very GoodGood to Very Good[4]
Sublimation Fastness Good to ExcellentGood to Very Good[4]
Synthesis of Intermediate Can involve multi-step synthesis or catalysis[1][7]Often more direct synthesis
Application Primarily polyester and other synthetic fibers[8]Polyester, Nylon, Acetate fibers[3][4]
Experimental Protocols

To provide a practical context, we outline the general methodologies for synthesizing a disperse azo dye from this compound and a common alternative, 4-Nitroaniline.

Step 1: Reduction of the Nitro Group The nitro group of this compound is reduced to a primary amine (5-Chloro-2-aminodiphenylamine).

  • Reagents: this compound, a reducing agent (e.g., hydrogen gas with a Palladium on carbon catalyst), and a solvent like ethanol.[1]

  • Procedure: The intermediate is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogenation until the reduction is complete. The catalyst is then filtered off.

Step 2: Diazotization

  • Reagents: The resulting 5-Chloro-2-aminodiphenylamine, concentrated hydrochloric acid, water, and a solution of sodium nitrite.

  • Procedure: The amine is dissolved in the acid solution and cooled to 0-5°C in an ice bath. The sodium nitrite solution is added dropwise with constant stirring, maintaining the low temperature. The completion of the reaction is checked with starch-iodide paper.

Step 3: Coupling Reaction

  • Reagents: The freshly prepared diazonium salt solution and a solution of the chosen coupling component (e.g., a phenol or naphthol derivative) in a suitable solvent.

  • Procedure: The diazonium salt solution is slowly added to the cooled solution of the coupling component. The pH is adjusted as necessary to facilitate the coupling reaction. The mixture is stirred for a period to ensure complete reaction. The precipitated dye is then collected by filtration, washed, and dried.

experimental_workflow_1 cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Coupling A This compound C 5-Chloro-2-aminodiphenylamine A->C Reduction B H₂ / Pd-C, Ethanol D 5-Chloro-2-aminodiphenylamine F Diazonium Salt D->F Diazotization E NaNO₂, HCl 0-5°C G Diazonium Salt I Azo Dye G->I Coupling H Coupling Component (e.g., Naphthol derivative) H->I

Caption: Workflow for Azo Dye Synthesis from this compound.

Step 1: Diazotization of 4-Nitroaniline

  • Reagents: 4-Nitroaniline, concentrated sulphuric acid, water, and sodium nitrite.

  • Procedure: 4-Nitroaniline is mixed with water and concentrated sulphuric acid, then cooled to 0-5°C in an ice bath. A cold solution of sodium nitrite is added dropwise while stirring. Any excess nitrous acid is neutralized with a small amount of sulphamic acid to yield the diazonium salt solution.[4]

Step 2: Coupling Reaction

  • Reagents: The prepared diazonium salt and a suitable coupling component (e.g., 2,4-Dihydroxybenzophenone).[3]

  • Procedure: The diazonium salt solution is slowly added to a cooled, stirred solution of the coupling component. The reaction mixture's pH is maintained to optimize coupling. The reaction is stirred for several hours at low temperature. The resulting dye precipitate is collected by filtration, washed thoroughly with water, and dried.

experimental_workflow_2 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling A 4-Nitroaniline C Diazonium Salt A->C Diazotization B NaNO₂, H₂SO₄ 0-5°C D Diazonium Salt F Azo Dye D->F Coupling E Coupling Component (e.g., Substituted Aniline) E->F

Caption: Workflow for Azo Dye Synthesis from 4-Nitroaniline.

Conclusion: Selecting the Right Intermediate

The choice between this compound and other intermediates is not a matter of one being definitively superior, but rather a strategic decision based on the desired outcome.

  • This compound is an excellent choice when targeting high-performance disperse dyes for synthetic fibers, where deep shades and superior fastness properties (light, sublimation) are paramount. The complexity of its synthesis is often justified by the performance of the final product.

  • Alternative intermediates like 4-Nitroaniline and other substituted anilines offer versatility and are often more cost-effective for producing a broad spectrum of colors. They are foundational to the synthesis of a vast array of azo dyes and are suitable for numerous applications on various textiles.[3][4]

Ultimately, the selection process requires a careful balancing of the desired dye properties, the complexity and cost of the synthesis, and the specific application requirements. This guide provides the foundational data and logical framework to make an informed decision, empowering researchers and developers to select the optimal intermediate for their dye synthesis objectives.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mediterranean Journal of Basic and Applied Sciences. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. MJBAS.
  • SynZeal. (n.d.). This compound. SynZeal.
  • MDPI. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules.
  • Google Patents. (n.d.). US3549311A - Nitrodiphenylamine disperse dyes. Google Patents.
  • Journal of the Serbian Chemical Society. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. SHD.
  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives.
  • ResearchGate. (2019). Synthesis of Dyes and the Textile Industry. ResearchGate.
  • Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry.

Sources

A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-nitrodiphenylamine Using an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of process-related impurities is a cornerstone of ensuring pharmaceutical safety and efficacy. 5-Chloro-2-nitrodiphenylamine has been identified as a potential impurity in the synthesis of several pharmaceutical compounds, including the anti-epileptic drug Clobazam[1][2][3]. Regulatory bodies mandate strict control over such impurities, necessitating robust analytical methods for their determination[1].

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound, with a focus on the proper implementation of an internal standard to achieve the highest degree of accuracy and reliability. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Imperative of the Internal Standard in Impurity Quantification

External standard calibration, while straightforward, is susceptible to errors from injection volume variability, sample matrix effects, and fluctuations in instrument response. The internal standard (I.S.) method is a more robust technique that mitigates these issues by introducing a constant amount of a non-interfering compound to all standards and samples[4][5]. Quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach compensates for variations, leading to significantly improved precision and accuracy[4].

The ideal internal standard should be chemically similar to the analyte but structurally distinct enough to be resolved chromatographically and not be present in the original sample[4]. For mass spectrometry-based methods, the gold standard is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS, such as this compound-¹³C₆, is chemically identical to the analyte, meaning it co-elutes and experiences the same extraction efficiencies and matrix effects[1][6]. This principle, known as Isotope Dilution Mass Spectrometry (IDMS), provides the highest possible accuracy by correcting for nearly all sources of analytical error[1].

Choosing the Right Analytical Approach: A Comparative Overview

The selection of an analytical technique depends on the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. Below, we compare the three most common chromatographic techniques for this application.

Parameter HPLC-MS/MS (with SIL-IS) HPLC-UV (with Non-Isotopic IS) GC-MS (with Non-Isotopic IS)
Selectivity Exceptional (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)High (good chromatographic resolution)
Sensitivity (LOQ) Very High (sub-ng/mL levels, e.g., 0.1 ng/mL[1])Moderate (ng/mL to µg/mL levels)High (pg to ng levels)
Matrix Effect Effectively eliminated by SIL-ISProne to interference from matrix componentsCan be affected by non-volatile matrix components
Robustness HighHighVery high for volatile analytes
Primary Application Trace-level impurity quantification, regulatory submissionsRoutine QC, higher concentration assaysAnalysis of volatile and semi-volatile compounds[7]

The Gold Standard: HPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

For its unparalleled sensitivity and selectivity, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for trace impurity analysis. The use of a SIL-IS makes this the most reliable and defensible method for regulatory purposes.

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard, >99% purity)[1]

  • This compound-¹³C₆ (internal standard, >99% purity)[1][6]

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Methanol (HPLC grade)[1]

  • Deionized Water (18 MΩ·cm)[1]

  • Formic Acid (LC-MS grade)[1]

2. Preparation of Solutions

  • Analyte Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[1]

  • IS Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound-¹³C₆ and dissolve in 10 mL of methanol.[1]

  • Calibration Standards (0.1 to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the analyte primary stock with a 50:50 mixture of acetonitrile and water.[1]

  • IS Spiking Solution (100 ng/mL): Dilute the IS primary stock with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.[1]

3. Sample Preparation

  • Accurately weigh 100 mg of the drug substance or powdered drug product.

  • Dissolve the sample in 10 mL of a 50:50 acetonitrile/water mixture. Vortex for 5 minutes.[1]

  • To a 1 mL aliquot of the dissolved sample, add 100 µL of the 100 ng/mL IS Spiking Solution.[1]

  • Vortex briefly to mix.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1]

4. HPLC-MS/MS Method

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.[1]

    • This compound: Precursor ion (m/z) 249.0 → Product ion (m/z) 170.0.[1]

    • This compound-¹³C₆ (IS): Precursor ion (m/z) 255.0 → Product ion (m/z) 176.0 (Note: m/z values adjusted from a source to reflect ¹³C₆ labeling).

HPLC_MS_MS_Workflow cluster_prep Solution & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_stock Prepare Analyte & IS Stock Solutions prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Weigh & Dissolve Sample spike_is Spike Sample with Internal Standard prep_sample->spike_is filter_sample Filter into HPLC Vial spike_is->filter_sample hplc HPLC Separation (C18 Column) filter_sample->hplc Inject ms Tandem MS Detection (ESI, MRM Mode) hplc->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

HPLC-MS/MS analysis workflow for this compound.

The Workhorse Alternative: HPLC-UV with a Non-Isotopic Internal Standard

When an LC-MS system is unavailable, HPLC with UV detection offers a robust and reliable alternative, particularly for quality control labs. The key challenge is selecting a suitable, non-isotopic internal standard. A good candidate would be a structurally similar compound with a strong chromophore that does not co-elute with the analyte or other sample components. For this guide, we propose 2-Nitrodiphenylamine as a suitable internal standard, given its structural similarity and commercial availability.

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard)

  • 2-Nitrodiphenylamine (internal standard, >98% purity)

  • Acetonitrile (HPLC grade)[8]

  • Deionized Water (HPLC grade)[8]

  • Phosphoric Acid[8]

  • Methanol (for sample preparation)[8]

2. Preparation of Solutions

  • Mobile Phase: Prepare Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile with 0.1% phosphoric acid). Degas before use.[8]

  • Stock & Standard Solutions: Prepare individual stock solutions (1 mg/mL) of the analyte and internal standard in methanol. From these, prepare working standards with varying analyte concentrations and a fixed IS concentration by diluting with the initial mobile phase composition.[8]

3. Sample Preparation

  • Prepare the sample as described in the HPLC-MS/MS method, dissolving in methanol.

  • Spike with a known amount of the 2-Nitrodiphenylamine internal standard.

  • Dilute with the initial mobile phase, filter, and inject.

4. HPLC-UV Method

  • HPLC System: HPLC system with a UV-Vis detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: Gradient elution with Mobile Phase A and B. A typical starting condition would be 80:20 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability: Ensure the resolution between this compound and 2-Nitrodiphenylamine is greater than 2.0.[8]

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification prep_stock Prepare Analyte & IS Stock Solutions spike_is Spike with Non-Isotopic IS (e.g., 2-Nitrodiphenylamine) prep_stock->spike_is prep_sample Prepare Sample Solution prep_sample->spike_is hplc HPLC Separation (C18 Column) spike_is->hplc Inject uv UV Detection (254 nm) hplc->uv integrate Integrate Peak Areas uv->integrate ratio Calculate Area Ratio integrate->ratio quantify Determine Concentration ratio->quantify

HPLC-UV analysis workflow using a non-isotopic internal standard.

The Volatility-Focused Option: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an excellent technique for thermally stable, volatile, or semi-volatile compounds. Given the aromatic nature of this compound, GC-MS is a viable and powerful alternative, known for its high chromatographic efficiency and robust nature[7][9].

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard)

  • Internal Standard (e.g., 4,4'-Dichlorodiphenylamine or a similar stable, commercially available analog)

  • Dichloromethane or other suitable solvent for injection.

2. Sample Preparation

  • Dissolve a precisely weighed amount of the sample in the chosen solvent.

  • Add a fixed concentration of the internal standard to all calibration standards and samples.

  • Inject into the GC-MS system.

3. GC-MS Method

  • GC System: Gas chromatograph with an autosampler.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Inlet: 280 °C, Splitless injection mode.[7]

  • Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.[7]

  • MS System: Quadrupole or Ion Trap MS with Electron Ionization (EI) source.

  • Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Method Validation and Data Integrity

Regardless of the chosen technique, the analytical method must be validated to prove it is fit for its intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH)[10][11].

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In MS, this is demonstrated by unique MRM transitions; in UV, by chromatographic resolution.[10]

  • Linearity: A linear relationship between the concentration and the analytical response (analyte/IS ratio) over the intended range. A correlation coefficient (R²) of >0.99 is typically required.

  • Range: The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.[10]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For the HPLC-MS/MS method, an LOQ of 0.1 ng/mL has been demonstrated.[1]

Conclusion: A Scientist's Perspective

While HPLC-UV and GC-MS are both powerful and valid techniques for the analysis of this compound, the HPLC-MS/MS method using a stable isotope-labeled internal standard stands as the unequivocal gold standard. This approach, grounded in the principle of Isotope Dilution, offers the highest level of confidence in the analytical data by systematically correcting for variables that can compromise other methods. For drug development professionals and researchers tasked with impurity analysis for regulatory submission, the investment in this methodology ensures data of the highest integrity, accuracy, and defensibility.

References

  • Title: this compound | C12H9ClN2O2 | CID 117635 Source: PubChem URL:[Link]
  • Title: this compound Source: NIST WebBook URL:[Link]
  • Title: this compound | 25781-92-4 Source: SynZeal URL:[Link]
  • Title: VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Source: Rasayan Journal of Chemistry URL:[Link]
  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL:[Link]
  • Title: Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry Source: ResearchG
  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL:[Link]
  • Title: Method Development for the Rapid Separation and Detection of Organic Gunshot Residue by UPLC/MS/MS Source: GFJC Archive of Projects URL:[Link]
  • Title: Target compounds, internal standards, internal standards recovery control, HPLC collection windows and GC column used for methylnitrophenol analysis.
  • Title: Liquid Chromatography | How to Use Internal Standards Source: Mason Technology URL:[Link]
  • Title: Spectrophotometric Determination of Some Arom
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL:[Link]
  • Title: MRM parameters of 12 nitrosamines and 5 internal standards.
  • Title: Quantitation of 6 Nitrosamines in 5 Sartans by LC-MS/MS system as per the proposed USP General Chapter Source: Shimadzu URL:[Link]
  • Title: Spectroscopic Methods Source: Saylor.org URL:[Link]
  • Title: When Should an Internal Standard be Used?
  • Title: Internal standards use!
  • Title: Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health Source: Labcompare URL:[Link]
  • Title: Understanding Impurity Analysis Source: Cormica URL:[Link]
  • Title: The Essentials of Analytical Spectroscopy: Theory and Applic
  • Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods Source: ResearchG

Sources

A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-2-nitrodiphenylamine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the optimization of synthetic routes and the assurance of product purity. 5-Chloro-2-nitrodiphenylamine is a key intermediate in the synthesis of various pharmaceuticals, including phenothiazine-based compounds. The elucidation of its reaction pathways and the characterization of transient intermediates are critical for process control and development. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to analyze the reaction intermediates of this compound, supported by illustrative experimental data and detailed protocols.

Introduction to the Reaction Pathways of this compound

This compound typically undergoes two principal types of reactions in synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and reduction of the nitro group, which can be followed by cyclization. Each of these pathways involves distinct, transient intermediates that dictate the course of the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): In the presence of a strong nucleophile, this compound can undergo substitution of the chloride atom. This reaction proceeds through a characteristic, negatively charged intermediate known as a Meisenheimer complex . The stability and concentration of this intermediate are crucial for the reaction kinetics.[1][2]

  • Reduction and Cyclization: The nitro group of this compound is susceptible to reduction, a key step in the synthesis of phenothiazines.[3][4] This multi-step reduction proceeds through a nitroso intermediate (5-Chloro-2-nitrosodiphenylamine) . The detection and monitoring of this intermediate are vital for understanding the reduction mechanism and controlling the formation of the desired amino product, which can then cyclize.

This guide will focus on the spectroscopic analysis of these two key intermediates: the Meisenheimer complex in SNAr reactions and the nitroso intermediate in reduction reactions.

Comparative Overview of Spectroscopic Techniques

The choice of spectroscopic technique for identifying and characterizing reaction intermediates is dictated by the specific information required, the lifetime of the intermediate, and the reaction conditions. The most commonly employed techniques are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers unique advantages and limitations in the context of reaction monitoring.

Technique Principle Information Provided Strengths Limitations
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules with chromophores.[5]Electronic transitions, conjugation, reaction kinetics.High sensitivity, ideal for kinetic studies, relatively low cost.Provides limited structural information, broad absorption bands can lead to overlapping signals.
FTIR Spectroscopy Measures the absorption of infrared radiation, exciting molecular vibrations.[6]Functional group identification, bonding changes.Excellent for tracking the appearance and disappearance of specific functional groups, suitable for in-situ monitoring with ATR probes.[7]Can be insensitive to subtle structural changes, solvent absorption can interfere.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[8]Detailed structural elucidation, connectivity, and stereochemistry.Unparalleled for structural determination of stable or relatively long-lived intermediates.[9]Lower sensitivity, longer acquisition times may not be suitable for very fast reactions.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.[10]Molecular weight determination, elemental composition.Extremely high sensitivity, ideal for detecting trace-level and transient intermediates.[11]Provides no direct structural information on its own, ionization process can sometimes alter the species of interest.

Spectroscopic Analysis of the Meisenheimer Complex Intermediate

The formation of the Meisenheimer complex from this compound with a nucleophile (e.g., methoxide) results in a distinct, highly colored species that is amenable to spectroscopic analysis.

Illustrative Spectroscopic Data for the Meisenheimer Complex

The following data is simulated based on known spectroscopic principles for Meisenheimer complexes and is intended for illustrative and comparative purposes.

Spectroscopic Technique Expected Observations for Meisenheimer Complex
UV-Vis Spectroscopy A significant bathochromic (red) shift in the maximum absorbance (λmax) compared to the starting material, often resulting in a deep color. For instance, a shift from ~400 nm to ~550 nm.
FTIR Spectroscopy Disappearance of the C-Cl stretching vibration. Appearance of new bands associated with the C-O bond of the methoxide adduct. A shift in the N-O stretching frequencies of the nitro group due to increased electron density on the ring.
¹H NMR Spectroscopy A significant upfield shift of the aromatic protons due to the loss of aromaticity and the introduction of a negative charge. The appearance of a new signal for the methoxy group protons.
Mass Spectrometry (ESI) Detection of the negatively charged Meisenheimer complex as the molecular ion in negative ion mode. The m/z value would correspond to the sum of the deprotonated this compound and the nucleophile.
Experimental Protocols

Protocol 1: In-situ UV-Vis Monitoring of Meisenheimer Complex Formation

  • Instrumentation: A diode-array UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder and a fiber-optic probe for in-situ measurements.

  • Sample Preparation: Prepare a solution of this compound in a suitable aprotic solvent (e.g., DMSO) in a reaction vessel.

  • Reaction Initiation: Initiate the reaction by adding a solution of the nucleophile (e.g., sodium methoxide in methanol) to the reaction vessel while stirring.

  • Data Acquisition: Immediately begin acquiring UV-Vis spectra at regular intervals (e.g., every 5 seconds).

  • Data Analysis: Plot the absorbance at the λmax of the Meisenheimer complex as a function of time to determine the reaction kinetics.

Protocol 2: ¹H NMR Characterization of the Meisenheimer Complex

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve this compound in a deuterated aprotic solvent (e.g., DMSO-d₆) in an NMR tube.

  • Reaction Initiation: Cool the NMR tube to a low temperature (e.g., -40 °C) in the NMR probe to slow down the reaction and increase the lifetime of the intermediate. Inject a pre-cooled solution of the nucleophile into the NMR tube.

  • Data Acquisition: Acquire a series of ¹H NMR spectra over time.

  • Data Analysis: Compare the spectra to the starting material to identify the characteristic upfield shifts of the aromatic protons and the new signals corresponding to the adduct.

Visualization of the SNAr Reaction Pathway

SNAr_Pathway Reactant This compound Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Reactant->Intermediate + Nucleophile Product Substitution Product Intermediate->Product - Leaving Group

Caption: SNAr reaction pathway of this compound.

Spectroscopic Analysis of the Nitroso Intermediate

The reduction of the nitro group in this compound to an amine proceeds via a nitroso intermediate. This intermediate is often short-lived but can be detected using sensitive spectroscopic techniques.

Illustrative Spectroscopic Data for the Nitroso Intermediate

The following data is simulated based on known spectroscopic principles for nitroso compounds and is intended for illustrative and comparative purposes.

Spectroscopic Technique Expected Observations for 5-Chloro-2-nitrosodiphenylamine
UV-Vis Spectroscopy Appearance of a new, weak absorption band in the visible region (typically 600-800 nm) characteristic of the n→π* transition of the nitroso group.
FTIR Spectroscopy Disappearance of the asymmetric and symmetric N-O stretching bands of the nitro group (~1520 and ~1340 cm⁻¹). Appearance of a new, characteristic N=O stretching band around 1500-1600 cm⁻¹.
¹H NMR Spectroscopy Subtle shifts in the aromatic proton signals compared to the starting material due to the change in the electronic effect of the substituent.
Mass Spectrometry (ESI) Detection of the molecular ion of the nitroso intermediate. The m/z value will be 16 mass units lower than the starting nitro compound, corresponding to the loss of an oxygen atom.
Experimental Protocols

Protocol 3: In-situ ATR-FTIR Monitoring of Nitro Group Reduction

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.[6]

  • Reaction Setup: Assemble a reaction vessel with the ATR probe immersed in the reaction medium.

  • Sample Preparation: Charge the reactor with a solution of this compound in a suitable solvent.

  • Reaction Initiation: Add the reducing agent (e.g., sodium dithionite) to the reactor and begin monitoring.

  • Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Monitor the decrease in the intensity of the nitro group's characteristic peaks and the appearance and subsequent disappearance of the nitroso group's peak, followed by the appearance of the amine group's peaks.

Protocol 4: ESI-MS Detection of the Nitroso Intermediate

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Reaction Setup: Perform the reduction reaction in a flask.

  • Sampling: At various time points, withdraw a small aliquot of the reaction mixture and immediately quench it (e.g., by rapid dilution in a cold solvent).

  • Analysis: Infuse the quenched sample directly into the ESI-MS source.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to detect the molecular ions of the starting material, intermediate, and product.

Visualization of the Reduction and Cyclization Workflow

Reduction_Workflow cluster_reaction Reaction Steps cluster_analysis Spectroscopic Monitoring Start This compound Nitroso 5-Chloro-2-nitrosodiphenylamine (Intermediate 1) Start->Nitroso Reduction Amine 5-Chloro-2-aminodiphenylamine (Intermediate 2) Nitroso->Amine Further Reduction UVVis UV-Vis Nitroso->UVVis Detects λmax shift FTIR FTIR Nitroso->FTIR Monitors N=O stretch MS MS Nitroso->MS Detects M-16 Phenothiazine Phenothiazine Product Amine->Phenothiazine Cyclization Amine->FTIR Monitors N-H stretch NMR NMR Amine->NMR Confirms structure

Caption: Workflow for the reduction of this compound.

Conclusion and Recommendations

The selection of the most appropriate spectroscopic technique for studying the reaction intermediates of this compound is contingent upon the specific research question.

  • For kinetic studies and real-time monitoring of reactions involving colored intermediates like the Meisenheimer complex, UV-Vis spectroscopy is the most practical and sensitive choice.

  • To gain insight into the changes in functional groups during the reaction, such as the conversion of a nitro to a nitroso and then to an amine group, in-situ ATR-FTIR spectroscopy provides invaluable, real-time data.

  • For the unambiguous structural elucidation of a relatively stable or trapped intermediate, NMR spectroscopy is the gold standard, although its lower sensitivity and longer acquisition times can be a limitation for highly transient species.

  • When dealing with very low concentrations or short-lived intermediates, Mass Spectrometry , particularly ESI-MS, offers unparalleled sensitivity for their detection and molecular weight determination.

In practice, a multi-technique approach is often the most powerful strategy. For instance, UV-Vis or FTIR can be used for initial kinetic profiling and reaction monitoring, while NMR and MS can be employed to confirm the identity of key intermediates, either through in-situ measurements under controlled conditions or by analyzing quenched reaction aliquots. By judiciously combining these spectroscopic tools, researchers can gain a comprehensive understanding of the reaction mechanisms of this compound, leading to the development of more efficient and robust synthetic processes.

References

  • PubChem. This compound.
  • NIST. This compound. National Institute of Standards and Technology. [Link]
  • Engineered Science Publisher.
  • Iowa State University.
  • Katarzyna N. Jarzembska, et al. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
  • ResearchGate. Identification and characterization of Meisenheimer complex in the mechanism for the reaction of MeNHOH and bis(2,4-dinitrophenyl) phosphate probed by ESI(+)
  • Mettler Toledo.
  • SciSpace. Spectroscopic Techniques. [Link]
  • Organic & Biomolecular Chemistry. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. [Link]
  • Wikipedia. Meisenheimer complex. [Link]
  • University of Wisconsin-Madison. Kinetic NMR Experiments. [Link]
  • Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
  • RSC Publishing.
  • SynZeal. This compound | 25781-92-4. [Link]
  • RSC Publishing. Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions. [Link]
  • ACS Publications.
  • ResearchGate. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]
  • Scribd. Comparative Study On Spectroscopic Techniques. [Link]
  • ACS Publications. Characterization of New Nitrosamines in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
  • MDPI.
  • Magritek. Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]
  • Kwan, Eugene E. Lecture 13: Experimental Methods. [Link]
  • Solubility of Things. Comparative Analysis of Spectroscopic Techniques. [Link]
  • NIH. In Situ Quantitative Monitoring of Adsorption from Aqueous Phase by UV–vis Spectroscopy: Implication for Understanding of Heterogeneous Processes. [Link]
  • Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]
  • ACS Publications.
  • Mérieux NutriSciences. Nitrosamines Analysis. [Link]
  • ResearchGate. Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. [Link]
  • NIH.
  • NIH.
  • ResearchGate.
  • NIH.
  • Veeprho. This compound. [Link]
  • Andor - Oxford Instruments. Reaction Monitoring using UV-Raman Spectroscopy. [Link]
  • ResearchGate. Comparison of spectroscopic techniques performance. [Link]
  • Refubium - Freie Universität Berlin.
  • Stanford University.

Sources

DFT studies on the reaction pathway of 5-Chloro-2-nitrodiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-Chloro-2-nitrodiphenylamine: A DFT-Informed Analysis of Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the formation of diarylamine scaffolds is a cornerstone for the development of a multitude of therapeutic agents. This compound, a key intermediate, presents a compelling case study for the comparative analysis of synthetic methodologies. This guide provides a deep dive into the reaction pathways for its synthesis, leveraging insights from Density Functional Theory (DFT) studies to compare the classical Ullmann condensation with the modern Buchwald-Hartwig amination. By examining the underlying mechanisms and energetics, we aim to equip researchers with a robust framework for informed decision-making in their synthetic endeavors.

Synthetic Strategies for this compound: An Overview

The synthesis of this compound typically involves the coupling of an aniline derivative with a suitably substituted aryl halide. Two primary catalytic systems have emerged as the most viable routes: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. While both achieve the desired C-N bond formation, they operate via distinct mechanistic pathways with significant implications for reaction efficiency, substrate scope, and scalability. A common approach involves the reaction of 2,4-dichloronitrobenzene with an aniline, or the coupling of 5-chloro-2-nitroaniline with a suitable aryl halide[1].

The Classical Approach: Ullmann Condensation

The Ullmann condensation, a long-established method for the formation of diarylamines, traditionally employs stoichiometric amounts of copper at high temperatures[2]. Modern modifications have introduced catalytic systems, often utilizing copper(I) salts and various ligands to improve efficiency[3].

Mechanistic Considerations in Ullmann Condensation

The precise mechanism of the Ullmann reaction has been a subject of extensive investigation, with several pathways proposed. DFT studies on analogous systems have been instrumental in elucidating the intricate steps involved. The most commonly accepted mechanisms include:

  • Oxidative Addition-Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. Subsequent reductive elimination then yields the diarylamine and regenerates the Cu(I) catalyst[2][4].

  • Radical Pathways (SET or IAT): Some DFT studies suggest that the reaction can proceed via a Single Electron Transfer (SET) or Iodine Atom Transfer (IAT) mechanism, particularly with aryl iodides. These pathways involve the formation of aryl radical intermediates[3][4].

The choice of ligand and the nature of the reactants and conditions can influence the operative mechanism.

Ullmann_Mechanism cluster_0 Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst CuAmide Cu(I)-NR2 CuI->CuAmide + Amine - HX Amine R2-NH2 ArylHalide Ar-X CuIII_intermediate Ar-Cu(III)(X)-NR2 CuAmide->CuIII_intermediate + Ar-X Oxidative Addition Product Ar-NR2-H CuIII_intermediate->Product Reductive Elimination Regen_CuI Cu(I) Catalyst Product->Regen_CuI

Caption: Proposed catalytic cycle for the Ullmann condensation via an oxidative addition-reductive elimination pathway.

The Modern Alternative: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a milder and more versatile alternative to the Ullmann reaction. This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and functional group tolerance[5].

The Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is well-established and proceeds through a Pd(0)/Pd(II) catalytic cycle[5][6]. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2,4-dichloronitrobenzene) to form a Pd(II) complex. The electron-withdrawing nitro group on the chloronitrobenzene can facilitate this step[1].

  • Amine Coordination and Deprotonation: The amine (e.g., aniline) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the reductive elimination steps[7][8].

Buchwald_Hartwig_Mechanism cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd_complex L2Pd(II)(Ar)(X) Pd0->OxAdd_complex + Ar-X Oxidative Addition ArylHalide Ar-X Pd_Amine_complex [L2Pd(II)(Ar)(NH2R2)]+X- OxAdd_complex->Pd_Amine_complex + Amine Amine R2-NH2 Pd_Amido_complex L2Pd(II)(Ar)(NR2) Pd_Amine_complex->Pd_Amido_complex + Base - Base-H+X- Product Ar-NR2 Pd_Amido_complex->Product Reductive Elimination Regen_Pd0 Pd(0)L2 Product->Regen_Pd0

Sources

A Comparative Analysis of Reactivity: 5-Chloro-2-nitrodiphenylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, substituted diphenylamines serve as crucial building blocks. Among these, 5-Chloro-2-nitrodiphenylamine stands out as a versatile intermediate, notably in the synthesis of pharmaceuticals like the anti-epileptic drug Clobazam.[1] However, the reactivity of this compound is intricately linked to the specific arrangement of its chloro and nitro substituents on the phenyl ring. This guide provides an in-depth comparison of the reactivity of this compound with its isomers, offering insights into how substituent positioning governs reaction outcomes and efficiency. We will delve into the electronic and steric effects at play, supported by experimental data and detailed protocols for key chemical transformations.

The Decisive Influence of Substituent Positioning

The reactivity of chloronitrodiphenylamine isomers is primarily dictated by the interplay of electronic and steric effects imparted by the chloro and nitro groups. The nitro group, being a strong electron-withdrawing group through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring it is attached to.[2] This deactivation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this class of compounds. Conversely, the chloro group, while also electron-withdrawing inductively, can donate electron density through resonance. The net effect of these substituents, and their position relative to the amine bridge and each other, creates a unique chemical personality for each isomer.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Isomeric Differences

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aryl halides. In the context of chloronitrodiphenylamines, the nitro group's placement is paramount for activating the ring towards nucleophilic attack.

For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group (the chlorine atom). This positioning allows for the stabilization of the negatively charged intermediate, the Meisenheimer complex, through resonance.

Let's consider the isomers of this compound:

  • This compound: The nitro group is meta to the chlorine atom. This arrangement offers poor stabilization of the Meisenheimer complex, rendering this isomer significantly less reactive in SNAr reactions where chlorine is the leaving group.

  • 4-Chloro-2-nitrodiphenylamine: Here, the nitro group is ortho to the chlorine atom. This is an activating position, and this isomer is expected to be highly reactive towards nucleophiles.

  • 2-Chloro-4-nitrodiphenylamine: In this isomer, the nitro group is para to the chlorine atom, which is also an activating position. This isomer is anticipated to exhibit high reactivity in SNAr reactions.

  • 4-Chloro-3-nitrodiphenylamine: The nitro group is meta to the chlorine, suggesting lower reactivity in SNAr reactions compared to the ortho and para isomers.

While specific kinetic data comparing these isomers is sparse in publicly available literature, the principles of SNAr mechanisms strongly predict a higher reactivity for the 2-chloro-4-nitro and 4-chloro-2-nitro isomers over the 5-chloro-2-nitro and 4-chloro-3-nitro counterparts.

The Ullmann Condensation: Forging Carbon-Nitrogen Bonds

The Ullmann condensation is a copper-catalyzed reaction that forms a new carbon-nitrogen bond, often used for intramolecular cyclization to form heterocyclic structures like phenothiazines.[3][4] The reactivity in Ullmann-type reactions is also influenced by the electronic nature of the substituents on the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate the coupling reaction.[3]

Consequently, isomers with the nitro group on the same ring as the chlorine atom are expected to be more reactive in Ullmann condensations than isomers where the nitro group is on the other ring. For intramolecular cyclization leading to phenothiazines, the starting material is typically a 2-chlorodiphenylamine derivative. The presence of a nitro group on either ring can influence the reaction conditions required. For instance, the strong electron-withdrawing nature of the nitro group can impact the nucleophilicity of the amine, a key factor in the cyclization process.

Smiles Rearrangement: An Intramolecular Dance of Atoms

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of substituted diphenylamines, this can involve the migration of an aryl group. The feasibility and rate of this rearrangement are highly dependent on the electronic properties of the migrating aryl group. An electron-deficient aryl group (such as one bearing a nitro group) will migrate more readily.

Therefore, an isomer like this compound, where one ring is activated by a nitro group, could potentially undergo a Smiles rearrangement under specific basic conditions, although this is not its most commonly reported reaction. The relative positioning of the chloro and nitro groups would influence the stability of the spirocyclic intermediate, a key factor in the reaction mechanism.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a chloronitrodiphenylamine isomer with a nucleophile, such as an amine.

Materials:

  • Chloronitrodiphenylamine isomer (e.g., 4-Chloro-2-nitrodiphenylamine)

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve the chloronitrodiphenylamine isomer (1 equivalent) in DMF.

  • Add the nucleophile (1.2 equivalents) and the base (2 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Ullmann Condensation for Phenothiazine Synthesis

This protocol outlines a general method for the intramolecular cyclization of a 2-chlorodiphenylamine derivative to a phenothiazine.

Materials:

  • 2-Chlorodiphenylamine derivative (e.g., 2-Chloro-N-(nitrophenyl)aniline)

  • Copper catalyst (e.g., Copper(I) iodide)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., Potassium carbonate)

  • High-boiling solvent (e.g., N,N-Dimethylformamide - DMF or nitrobenzene)

Procedure:

  • To a reaction vessel, add the 2-chlorodiphenylamine derivative (1 equivalent), copper catalyst (0.1 equivalents), ligand (0.2 equivalents), and base (2 equivalents).

  • Add the high-boiling solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to a high temperature (typically >150 °C) and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the resulting phenothiazine derivative by crystallization or column chromatography.

Visualizing the Mechanisms

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Comparative Reactivity Data

A comprehensive search of the literature did not yield a direct comparative study with quantitative kinetic or yield data for the full set of chloronitrodiphenylamine isomers under identical reaction conditions. However, based on the foundational principles of organic chemistry, a qualitative comparison can be established.

IsomerPosition of NO₂ relative to ClExpected SNAr ReactivityRationale
This compound metaLowPoor stabilization of the Meisenheimer complex.
4-Chloro-2-nitrodiphenylamine orthoHighStrong resonance stabilization of the Meisenheimer complex.
2-Chloro-4-nitrodiphenylamine paraHighStrong resonance stabilization of the Meisenheimer complex.
4-Chloro-3-nitrodiphenylamine metaLowPoor stabilization of the Meisenheimer complex.

Note: This table represents a qualitative prediction based on established reaction mechanisms. Experimental validation is required for a definitive quantitative comparison.

Conclusion

The reactivity of chloronitrodiphenylamine isomers is a clear illustration of how subtle changes in molecular structure can have profound impacts on chemical behavior. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-reactivity relationships is indispensable for designing efficient synthetic routes and predicting reaction outcomes. While direct comparative quantitative data remains an area for further investigation, the principles outlined in this guide provide a robust framework for making informed decisions in the laboratory. The high reactivity of ortho and para nitro-substituted isomers in SNAr reactions, for instance, makes them valuable precursors for introducing a wide range of functionalities, whereas the lower reactivity of meta isomers might be exploited in sequential reaction schemes where selective functionalization is desired.

References

  • PubChem. This compound.
  • SynZeal. This compound | 25781-92-4. [Link]
  • ChemBK. This compound. [Link]
  • ResearchGate. Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. [Link]
  • ACS Publications.
  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • PubMed.
  • Wikipedia.
  • ResearchGate. (PDF)
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
  • YouTube.
  • OECD. Unclassified ENV/JM/MONO(2016)50. [Link]
  • National Institutes of Health.
  • RSC Publishing. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]
  • PubMed.
  • Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
  • Frontiers.
  • RSC Publishing. Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment. [Link]
  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]
  • Canada.ca. Substituted Diphenylamines (SDPAs)
  • scispace.

Sources

A Comparative Guide to the Synthesis of 5-Chloro-2-nitrodiphenylamine: Ullmann vs. Buchwald-Hartwig

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of diarylamines is a critical step in the creation of a vast array of functional molecules. 5-Chloro-2-nitrodiphenylamine, with its specific substitution pattern, serves as a valuable intermediate in organic synthesis, potentially leading to novel pharmaceuticals or materials. The construction of its core C-N bond can be approached through several powerful cross-coupling methodologies, most notably the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

This guide provides an in-depth, objective comparison of these two seminal reactions for the synthesis of this compound and related diarylamines. By examining the underlying mechanisms, typical experimental conditions, and overall efficiency, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic strategies.

At a Glance: Key Distinctions

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >150-220°C for traditional methods)Milder (often 25-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)
**Substrate

The Evolving Landscape of Bioactivity: A Comparative Guide to 5-Chloro-2-nitrodiphenylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the strategic modification of parent compounds is a cornerstone of drug discovery. The goal is to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. This guide delves into the biological activities of derivatives conceptually related to 5-Chloro-2-nitrodiphenylamine, a compound primarily recognized as a synthetic intermediate.[1][2] While direct and extensive biological data on the parent compound, this compound, is notably scarce in publicly accessible literature, its core structure presents a tantalizing scaffold for medicinal chemists. This guide will, therefore, focus on the reported biological activities of structurally related derivatives, offering a comparative analysis that sheds light on the potential of this chemical space. We will explore how the addition and modification of functional groups on analogous structures can unlock potent anticancer, antimicrobial, and enzyme inhibitory activities.

The Parent Compound: this compound - A Bioactivity Baseline

This compound is a well-documented organic compound, primarily utilized as a building block in the synthesis of more complex molecules, including dyes and pharmaceuticals.[1][2] Notably, it serves as a key intermediate in the commercial production of the psychotropic drug Clobazam.[3] While its chemical properties and synthesis are well-established, its intrinsic biological activity is not extensively documented.[1][2] Its structure, featuring a diphenylamine core with chloro and nitro substitutions, suggests potential for biological interactions. Diphenylamine derivatives, as a broad class, have been investigated for various therapeutic properties.[3] However, without specific experimental data, the biological profile of this compound remains largely speculative. This guide will, therefore, use it as a structural reference point to explore the demonstrated bioactivities of its more complex, researched analogs.

Anticancer Activity: The Emergence of Potent Thiazolidinone Derivatives

A significant leap in biological activity is observed in complex derivatives that incorporate the chloro-nitrophenyl motif. A noteworthy example is a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. These hybrid molecules have demonstrated considerable anticancer activity.[4][5]

Key Findings:

One of the most potent compounds in this series, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (compound 2h ), exhibited significant antimitotic activity.[4] It showed a mean GI50 (50% growth inhibition) value of 1.57 μM and a TGI (total growth inhibition) value of 13.3 μM across a panel of 60 human cancer cell lines.[4]

Structure-Activity Relationship (SAR):

The anticancer cytotoxicity of these 4-thiazolidinone derivatives is critically dependent on the presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent at the 5-position of the thiazolidinone ring.[4][5] The nature of the substituent at the N3 position of the core heterocycle also plays a crucial role in modulating the anticancer activity.[4]

Data Summary: Anticancer Activity of 4-Thiazolidinone Derivatives

CompoundMean GI50 (μM)Mean TGI (μM)Selectivity Profile
2h 1.5713.3Leukemia (MOLT-4, SR), Colon cancer (SW-620), CNS cancer (SF-539), Melanoma (SK-MEL-5)
2f 2.8032.3Not specified in detail
2i Not specifiedNot specifiedActive against various cancer cell lines
2j Not specifiedNot specifiedActive against various cancer cell lines

Data extracted from a study on Ciminalum–thiazolidinone hybrid molecules.[4]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI) using their 60-cell line screening panel. A detailed protocol for this assay is publicly available from the NCI Developmental Therapeutics Program. The general steps are as follows:

  • Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO).

  • Assay: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at five different concentrations (0.01, 0.1, 1, 10, and 100 µM). The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: The assay is terminated by the addition of trichloroacetic acid. The cellular protein is stained with sulforhodamine B (SRB). The absorbance is measured at 515 nm.

  • Data Analysis: The absorbance data is used to calculate the GI50, TGI, and LC50 (lethal concentration 50%) values for each compound against each cell line.

Logical Workflow for Anticancer Drug Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_sar Analysis Synthesis Synthesize Thiazolidinone Derivatives NCI60 NCI-60 Cell Line Screen Synthesis->NCI60 Test Compounds Data_Analysis Calculate GI50, TGI, LC50 Values NCI60->Data_Analysis SRB Assay SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Hit_ID Identify Hit Compounds SAR->Hit_ID G cluster_parent Parent Scaffold cluster_derivatives Bioactive Analogs parent This compound thiazolidinone Anticancer 4-Thiazolidinones parent->thiazolidinone sulfonamide Antimicrobial Sulfonamides parent->sulfonamide pyrrolidine Antioxidant Pyrrolidines parent->pyrrolidine piperazine Enzyme Inhibitory Nitrophenylpiperazines parent->piperazine

Caption: Conceptual relationship between the parent scaffold and bioactive analogs.

Conclusion and Future Perspectives

While this compound itself remains a molecule of interest primarily for its role as a synthetic precursor, the biological activities demonstrated by its more complex structural analogs are significant. The incorporation of the chloro-nitrophenyl motif into various heterocyclic scaffolds has yielded compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties. The structure-activity relationships discussed herein underscore the importance of specific substitutions in modulating biological activity.

Future research should aim to bridge the knowledge gap by systematically evaluating the biological activity of this compound and its simpler derivatives. This would provide a much-needed baseline for understanding the contribution of the core scaffold to the activities observed in more complex molecules. Such studies would undoubtedly fuel the design and synthesis of novel therapeutic agents based on this versatile chemical framework.

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. MDPI.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ResearchGate.
  • Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. PubMed.
  • Current Enzyme Inhibition - Bentham Science Publisher.
  • This compound | C12H9ClN2O2 | CID 117635 - PubChem.
  • Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central.
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online.
  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI.
  • This compound | 25781-92-4 | SynZeal.
  • Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition. National Institutes of Health.

Sources

A Comparative Guide to Chlorinated and Non-Chlorinated Nitroaromatics: Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of chlorinated and non-chlorinated nitroaromatic compounds, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental structural differences that govern their disparate chemical reactivity, biological toxicity, and environmental fate. The narrative is supported by experimental data and detailed protocols to provide a practical framework for laboratory investigation.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are a class of organic molecules characterized by one or more nitro groups (–NO₂) attached to an aromatic ring. They are cornerstones of the chemical industry, serving as precursors for a vast array of products including pharmaceuticals, dyes, pesticides, and explosives. The introduction of a chlorine atom onto the aromatic ring creates a chlorinated nitroaromatic (CNA), a subclass with markedly different properties.

The powerful electron-withdrawing nature of the nitro group, combined with the electronegativity of chlorine, renders these molecules highly significant in both synthetic chemistry and toxicology. This guide will systematically dissect how the addition of chlorine fundamentally alters the behavior of the parent nitroaromatic compound.

Part 1: A Tale of Two Substituents: Structural Comparison

The functional disparities between NACs and CNAs originate from the electronic effects of the nitro and chloro substituents on the aromatic ring.

Electronic Properties:

  • The Nitro Group (–NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-M). It pulls electron density from the aromatic ring, deactivating it towards electrophilic attack and creating partially positive charges at the ortho and para positions. This deactivation makes reactions like nitration or halogenation more difficult than on benzene itself.

  • The Chloro Group (–Cl): Chlorine exhibits a dual electronic nature. It is strongly electron-wíthdrawing by induction (-I) due to its high electronegativity. However, it is weakly electron-donating by resonance (+M) because its lone pair electrons can delocalize into the ring. The inductive effect dominates, making chlorobenzene less reactive than benzene in electrophilic substitutions.

When both groups are present, their combined effects dictate the molecule's properties. The potent electron-withdrawing character of both substituents makes the aromatic ring of a CNA significantly more electron-deficient than its non-chlorinated analog. This has profound consequences for its reactivity, toxicity, and persistence.

Caption: Simplified comparison of biodegradation pathways.

Part 3: Validated Experimental Protocols

To quantitatively assess the differences between NACs and CNAs, standardized assays are essential. The following protocols are foundational for evaluating cytotoxicity and mutagenicity.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [1][2] Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., nitrobenzene and 2-chloronitrobenzene) in a suitable solvent like DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated (medium only) and vehicle (medium with 0.5% DMSO) controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. 5. Incubation: Incubate the plate for 4 hours at 37°C in the CO₂ incubator. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [3]7. Absorbance Reading: Gently mix by pipetting and incubate overnight at 37°C to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100 Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol 2: Mutagenicity Assessment (Ames Test)

The bacterial reverse mutation assay, or Ames test, is the gold standard for identifying chemical mutagens. [4][5] Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize it and require it for growth. [4]The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium (His⁺). Many compounds only become mutagenic after being processed by the liver; therefore, the test is run with and without a metabolic activation system (S9 fraction from rat liver). [6]

Ames_Test_Workflow start Start prep_s9 Prepare S9 Mix (Metabolic Activation) start->prep_s9 prep_bacteria Prepare Bacterial Cultures (e.g., S. typhimurium TA100) start->prep_bacteria mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) prep_s9->mix prep_bacteria->mix incubate Pre-incubation (30 min at 37°C) mix->incubate plate Add Top Agar and Pour onto Minimal Glucose Agar Plates incubate->plate incubate_final Incubate Plates (48-72 hours at 37°C) plate->incubate_final count Count Revertant Colonies incubate_final->count analyze Analyze Data: Compare treated vs. control plates count->analyze end End analyze->end

Caption: Workflow for the Ames Test (Pre-incubation Method).

Methodology (Pre-incubation Method):

  • Preparation: Prepare overnight cultures of the required S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions). Prepare the S9 metabolic activation mix if not using a commercial kit.

  • Mixing: In a sterile test tube, add in the following order:

    • 100 µL of bacterial culture.

    • 50 µL of the test compound at various concentrations dissolved in a suitable solvent (e.g., water or DMSO). Include a solvent control and a known positive control (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).

    • 500 µL of either phosphate buffer (-S9 condition) or S9 mix (+S9 condition).

  • Pre-incubation: Vortex the tubes gently and incubate them for 30 minutes at 37°C in a shaking water bath. [7][8]4. Plating: After incubation, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate seen in the solvent control plates. [6]

Conclusion

The addition of a chlorine atom to a nitroaromatic scaffold is not a trivial modification. It fundamentally alters the electronic landscape of the molecule, leading to significant and predictable changes in function. Chlorination generally decreases reactivity towards electrophiles but increases susceptibility to nucleophilic attack. Critically for drug development and environmental science, chlorination often enhances biological toxicity and significantly increases environmental persistence by rendering the compound more resistant to microbial degradation. Understanding these structure-function relationships is paramount for designing safer chemicals, predicting the toxicological profiles of new drug candidates, and developing effective strategies for environmental remediation. The experimental protocols provided herein offer a robust framework for the empirical validation of these principles.

References

  • Nishino, S. F., & Spain, J. C. (2001). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 62(7), 2308–2313. [Link]
  • OECD SIDS. (2001). 1-Chloro-2-nitrobenzene CAS: 88-73-3.
  • Wikipedia contributors. (2023).
  • Thomas, J. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265–277. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Zhao, H. P., et al. (2019). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 85(12). [Link]
  • JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. JRF Global. [Link]
  • Arora, P. K., & Bae, H. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene.
  • Nishino, S. F., & Spain, J. C. (1996). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 62(7), 2308-2313. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. BPC Instruments. [Link]
  • Roche. (n.d.).
  • American Petroleum Institute. (2012).
  • Thomas, J. E., et al. (2021). Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.
  • Wu, X., et al. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(3), 1759–1765. [Link]
  • Solutia Inc. (2003).
  • University of Bath. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
  • Miller, J. (1970). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Microbial Insights. (n.d.). Chlorinated Benzenes. Microbial Insights. [Link]
  • Eurofins Australia. (2024).
  • ATSDR. (1990). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
  • Aropha. (n.d.).
  • NAMSA. (n.d.). MTT Cytotoxicity Study. NAMSA. [Link]
  • Horita, H., et al. (2020). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science, 45(4), 232–239. [Link]
  • University of Victoria. (2016). CHEM 331 Problem Set #3: Substituent Effects and LFERs. University of Victoria. [Link]
  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Nelson Labs. [Link]
  • Haigler, B. E., & Spain, J. C. (1995). Biotransformation of nitrobenzene by bacteria containing toluene degradative pathways. Applied and Environmental Microbiology, 61(6), 2239–2243. [Link]
  • Williams, D. L. H. (2000). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
  • Concawe. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]
  • NTP. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene Administered by Inhalation to F344/N Rats and B6C3F1 Mice.
  • Fickling, M. M., et al. (1959). Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Journal of the American Chemical Society, 81(16), 4226–4230. [Link]
  • Arora, P. K. (2015). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is reported in Comamonas JS765. The aerobic partial reductive pathway is from Pseudomonas pseudoalkaligenes JS45.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants. Scribd. [Link]
  • Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520–2525. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Chloro-2-nitrodiphenylamine demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational procedures necessary to ensure your safety and the integrity of your work.

Part 1: Hazard Assessment of this compound

This compound is a chlorinated and nitrated aromatic amine. While some safety data sheets (SDS) may indicate it is not classified as hazardous under certain regulations like the US OSHA Hazard Communication Standard 2024, other data from notifications to the European Chemicals Agency (ECHA) suggest potential hazards.[1][2][3] This discrepancy underscores a critical principle of laboratory safety: always err on the side of caution. Given the chemical's structure and the available data, it is prudent to treat it as a substance that can cause skin, eye, and respiratory irritation.

The primary routes of potential exposure are inhalation of dust particles, direct skin contact, and eye contact. The causality for concern stems from the general reactivity of nitroaromatic compounds and chlorinated hydrocarbons, which can interact with biological tissues.

Hazard StatementGHS Classification CodeSource
Causes skin irritationH315ECHA[2]
Causes serious eye irritationH319ECHA[2]
May cause respiratory irritationH335ECHA[2][4]

Part 2: Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following recommendations are based on a conservative risk assessment designed to provide robust protection.

Eye and Face Protection

Direct contact with even small quantities of this compound powder or solutions can cause serious eye irritation.[2]

  • Mandatory: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] Standard safety glasses with side shields do not provide a sufficient seal around the eyes to protect against fine powders or splashes.

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during transfer or dissolution), supplement goggles with a face shield for full facial protection.

Hand Protection

Skin contact is a primary exposure risk, potentially causing irritation.[2] The choice of glove material is critical and must be based on chemical compatibility and resistance to permeation.

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • Change gloves every 30 to 60 minutes or immediately if you suspect contamination.[6]

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat should be worn at all times.

  • Appropriate Attire: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

While respiratory protection may not be required under normal conditions with adequate engineering controls, its necessity is dictated by the specific procedure.[1]

  • Engineering Controls First: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the inhalation of airborne dust particles.[7]

  • When a Respirator is Needed: If a fume hood is unavailable or if you are weighing out larger quantities where dust generation is unavoidable, respiratory protection is required. A respirator with a particle filter (such as an N95, P95, or P100) is recommended.[1] If you experience any irritation, upgrade to a full-face respirator.[3]

Part 3: Operational Plan: Safe Handling Workflow

A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, minimizing risk from preparation to execution.

Step-by-Step Handling Protocol
  • Pre-Handling Safety Review:

    • Thoroughly review the Safety Data Sheet (SDS).

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[5][7]

  • Workspace Preparation:

    • Don all required PPE as outlined above.

    • Cover the work surface within the fume hood with disposable absorbent bench paper.

    • Assemble all necessary equipment (e.g., spatula, weigh boat, glassware, solvent).

  • Chemical Handling (in Fume Hood):

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula to gently transfer the desired amount of the chemical to a weigh boat. Minimize dust generation.

    • Close the primary container tightly.

    • Proceed with your experimental procedure (e.g., dissolution, reaction).

  • Post-Handling Procedure:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Collect all contaminated disposable items (e.g., weigh boat, bench paper, gloves) in a designated hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Doff PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_sds Review SDS prep_ppe Don Required PPE prep_sds->prep_ppe prep_ws Prepare Workspace (Fume Hood) prep_ppe->prep_ws handle_weigh Weigh Chemical prep_ws->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Equipment handle_exp->clean_decon clean_waste Segregate Waste clean_decon->clean_waste clean_ws Clean Workspace clean_waste->clean_ws clean_doff Doff PPE clean_ws->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: A stepwise workflow for the safe handling of this compound.

Part 4: Contingency and Disposal Plan

Even with meticulous planning, accidents can happen. Being prepared for spills and exposures is a critical component of a robust safety plan.

Spill Management
  • Evacuate and Alert: Alert others in the immediate area.

  • Assess: If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.

  • Contain (for small spills):

    • Ensure you are wearing appropriate PPE.

    • Gently cover the spill with an absorbent material like vermiculite or sand.

    • Sweep or vacuum up the material and place it into a labeled, sealed container for hazardous waste disposal.[5][7]

    • Avoid generating dust.[7]

    • Clean the spill area with soap and water.

First Aid Measures

Immediate and correct first aid can significantly mitigate the effects of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Waste Disposal

Proper disposal is essential to protect both personnel and the environment.

  • Waste Classification: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[4]

G cluster_generation 1. Waste Generation cluster_collection 2. Segregation & Collection cluster_disposal 3. Final Disposal gen_chem Excess Chemical coll_container Labeled Hazardous Waste Container gen_chem->coll_container gen_ppe Contaminated PPE (Gloves, Bench Paper) gen_ppe->coll_container gen_spill Spill Cleanup Material gen_spill->coll_container disp_ehs Arrange Pickup by EHS or Licensed Contractor coll_container->disp_ehs disp_reg Dispose per Local & National Regulations disp_ehs->disp_reg

Caption: Segregation and disposal pathway for this compound waste.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrodiphenylamine, 99%.
  • NIOSH. (2006, December). Personal Protective Equipment to Use When Handling Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-nitrodiphenylamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-nitrodiphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.